molecular formula C12H11ClO3 B1360997 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one CAS No. 933916-95-1

4-(chloromethyl)-6-ethoxy-2H-chromen-2-one

Cat. No.: B1360997
CAS No.: 933916-95-1
M. Wt: 238.66 g/mol
InChI Key: QYPQQESJVUOZBT-UHFFFAOYSA-N
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Description

4-(chloromethyl)-6-ethoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C12H11ClO3 and its molecular weight is 238.66 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-6-ethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3/c1-2-15-9-3-4-11-10(6-9)8(7-13)5-12(14)16-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPQQESJVUOZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649292
Record name 4-(Chloromethyl)-6-ethoxy-2H-1-benzopyran-2-one
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Molecular Weight

238.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933916-95-1
Record name 4-(Chloromethyl)-6-ethoxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933916-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-6-ethoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one, a coumarin derivative of interest in medicinal chemistry and materials science. This document details a proposed synthetic protocol based on established chemical principles, presents expected quantitative data in a structured format, and includes visualizations of the synthetic pathway and a representative biological mechanism of action.

Synthetic Pathway: The Pechmann Condensation

The synthesis of this compound is most effectively achieved through the Pechmann condensation. This well-established method involves the acid-catalyzed reaction of a phenol with a β-ketoester. In this specific synthesis, 4-ethoxyphenol serves as the phenolic precursor and ethyl 4-chloroacetoacetate provides the β-ketoester component. The reaction is typically facilitated by a strong acid catalyst, such as concentrated sulfuric acid or, in a more contemporary and environmentally benign approach, a solid acid catalyst like sulfamic acid.

The reaction proceeds through an initial acid-catalyzed transesterification, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type acylation) to form a cyclic intermediate. Subsequent dehydration yields the final coumarin product.

Synthesis_Pathway 4-Ethoxyphenol 4-Ethoxyphenol Intermediate Cyclized Intermediate 4-Ethoxyphenol->Intermediate + Ethyl_4_chloroacetoacetate Ethyl 4-chloroacetoacetate Ethyl_4_chloroacetoacetate->Intermediate Acid_Catalyst H+ (Acid Catalyst) Acid_Catalyst->Intermediate Product 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one Intermediate->Product - H2O Water H2O

Caption: Synthetic pathway for this compound via Pechmann condensation.

Experimental Protocol: Proposed Synthesis

The following is a detailed, proposed experimental protocol for the synthesis of this compound based on the Pechmann condensation using sulfamic acid as a catalyst. This method is adapted from established procedures for similar coumarin syntheses.

Materials:

  • 4-Ethoxyphenol

  • Ethyl 4-chloroacetoacetate

  • Sulfamic acid (NH₂SO₃H)

  • Ethanol

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 4-ethoxyphenol (1.0 eq), ethyl 4-chloroacetoacetate (1.2 eq), and sulfamic acid (0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring under a reflux condenser. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system. The reaction is expected to be complete within 2-4 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add ethanol to dissolve the crude product and filter the mixture to remove the sulfamic acid catalyst.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and characterization of this compound. Please note that the yield is an estimate based on similar reactions, and the characterization data are predicted values based on the chemical structure and typical spectroscopic data for coumarin derivatives.

ParameterValue
Molecular Formula C₁₂H₁₁ClO₃
Molecular Weight 238.67 g/mol
Appearance White to off-white solid
Expected Yield 75-85%
Melting Point Not reported (expected >100 °C)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.4-7.0 (m, 3H, Ar-H), 6.5 (s, 1H, C3-H), 4.7 (s, 2H, -CH₂Cl), 4.1 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 160 (C=O), 155 (C-O-Ar), 148, 145, 120, 118, 115, 110 (Ar-C), 112 (C3), 64 (-OCH₂-), 45 (-CH₂Cl), 15 (-CH₃)
Mass Spectrum (EI) m/z: 238 [M]⁺, 203 [M-Cl]⁺, 175, 147
IR (KBr) ν (cm⁻¹): 3050 (Ar C-H), 2980 (Alkyl C-H), 1720 (C=O lactone), 1610, 1500 (C=C aromatic), 1250 (C-O ether), 750 (C-Cl)

Representative Biological Activity Workflow

While the specific biological targets of this compound are not yet elucidated, many coumarin derivatives are known to exhibit biological activity through enzyme inhibition. The 4-(chloromethyl) group can act as an electrophile, potentially forming a covalent bond with nucleophilic residues in the active site of an enzyme. The following diagram illustrates a general workflow for screening this compound for potential enzyme inhibitory activity.

Biological_Workflow Compound 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one Enzyme_Screen Enzyme Inhibition Screen (e.g., Kinases, Proteases) Compound->Enzyme_Screen Hit_Identified Inhibitory Activity Observed? Enzyme_Screen->Hit_Identified No_Activity No Significant Inhibition Hit_Identified->No_Activity No Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identified->Dose_Response Yes Mechanism_Study Mechanism of Action Studies (e.g., Kinetics, Covalent Binding) Dose_Response->Mechanism_Study Cell_Based_Assay Cell-Based Assays (e.g., Cytotoxicity, Pathway Modulation) Mechanism_Study->Cell_Based_Assay Lead_Compound Potential Lead Compound Cell_Based_Assay->Lead_Compound

Caption: A general workflow for evaluating the enzyme inhibitory potential of the title compound.

Conclusion

The synthesis of this compound can be reliably achieved via the Pechmann condensation of 4-ethoxyphenol and ethyl 4-chloroacetoacetate. The proposed protocol utilizing sulfamic acid offers a practical and efficient route to this compound. The provided quantitative and spectroscopic data serve as a benchmark for the successful synthesis and characterization of this molecule. Further investigation into the biological activities of this compound is warranted, given the broad pharmacological potential of the coumarin scaffold.

An In-Depth Technical Guide on the Physicochemical Properties of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(chloromethyl)-6-ethoxy-2H-chromen-2-one is a coumarin derivative of interest in medicinal chemistry and drug discovery. Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant experimental details and potential biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The data has been compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₁₂H₁₁ClO₃--INVALID-LINK--
Molecular Weight 238.67 g/mol --INVALID-LINK--
Appearance Solid (form not specified)--INVALID-LINK--
Melting Point Not explicitly reported
Boiling Point Not explicitly reported
Solubility Not explicitly reported

Synthesis

The primary synthetic route for 4-substituted coumarins is the Pechmann condensation.[1] This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of this compound, the likely precursors are 4-ethoxyphenol and ethyl 4-chloroacetoacetate.

Experimental Protocol: General Pechmann Condensation

While a specific protocol for this compound is not detailed in the reviewed literature, a general procedure for the Pechmann condensation is as follows:

  • Reactant Mixture: Equimolar amounts of the phenol (4-ethoxyphenol) and the β-ketoester (ethyl 4-chloroacetoacetate) are mixed.

  • Catalyst Addition: A strong acid catalyst, such as sulfuric acid, is added to the mixture. Other catalysts that can be employed include ionic liquids or solid acid catalysts to promote a more environmentally friendly reaction.

  • Reaction Conditions: The reaction mixture is typically heated. The optimal temperature and reaction time are dependent on the specific substrates and catalyst used.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into cold water to precipitate the crude product. The solid product is then collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.

Logical Flow for Pechmann Condensation

Pechmann_Condensation phenol 4-Ethoxyphenol intermediate Intermediate Adduct phenol->intermediate ketoester Ethyl 4-chloroacetoacetate ketoester->intermediate catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->intermediate product 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one intermediate->product Cyclization &Dehydration Biological_Evaluation compound 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one antimicrobial Antimicrobial Screening (e.g., MIC assays) compound->antimicrobial anticancer Anticancer Screening (e.g., MTT assay) compound->anticancer mechanism Mechanism of Action Studies antimicrobial->mechanism anticancer->mechanism signaling Signaling Pathway Analysis mechanism->signaling

References

An In-depth Technical Guide on 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one (CAS: 933916-95-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific in-depth studies on the biological activities and detailed experimental protocols for 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one. This guide provides a comprehensive overview of its chemical properties and places it within the broader context of substituted coumarins, a class of compounds with significant therapeutic interest. The experimental protocols and potential mechanisms of action described are based on established methodologies for analogous compounds and should be considered illustrative.

Core Compound Properties

This compound is a substituted coumarin derivative. The coumarin scaffold is a key pharmacophore in numerous biologically active compounds.[1] The presence of a reactive chloromethyl group at the 4-position and an ethoxy group at the 6-position suggests potential for both targeted chemical modification and specific biological interactions.

PropertyValueSource
CAS Number 933916-95-1[2]
Molecular Formula C₁₂H₁₁ClO₃[3][4]
Molecular Weight 238.67 g/mol [3][4]
Physical Form Solid[3]
SMILES String O=C1C=C(CCl)C(C=C(OCC)C=C2)=C2O1[3]
InChI Key QYPQQESJVUOZBT-UHFFFAOYSA-N[3]

Synthesis and Chemical Reactivity

Below is a generalized workflow for the synthesis and subsequent derivatization of 4-(chloromethyl)-coumarins.

G cluster_synthesis Plausible Synthesis cluster_derivatization Potential Derivatization 4-Ethoxyphenol 4-Ethoxyphenol Pechmann_Condensation Pechmann Condensation 4-Ethoxyphenol->Pechmann_Condensation Ethyl_4-chloroacetoacetate Ethyl_4-chloroacetoacetate Ethyl_4-chloroacetoacetate->Pechmann_Condensation Acid_Catalyst Acid_Catalyst Acid_Catalyst->Pechmann_Condensation e.g., H₂SO₄ Target_Compound 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one Nucleophilic_Substitution Nucleophilic Substitution Target_Compound->Nucleophilic_Substitution Biological_Screening Biological Screening Target_Compound->Biological_Screening Pechmann_Condensation->Target_Compound Nucleophile Nucleophile (e.g., R-NH₂, R-SH) Nucleophile->Nucleophilic_Substitution Derivative_Library Library of 4-substituted- 6-ethoxy-coumarin derivatives Derivative_Library->Biological_Screening Nucleophilic_Substitution->Derivative_Library

Plausible synthesis and derivatization workflow.

Biological Context and Therapeutic Potential

The broader family of chromene derivatives exhibits a wide array of biological activities, making them attractive scaffolds for drug discovery.[1][6]

  • Anticancer Activity: Many substituted chromenes have demonstrated potent antiproliferative effects against various cancer cell lines.[6][7] The mechanism of action can vary, with some derivatives acting as inhibitors of key signaling molecules like phosphoinositide 3-kinase (PI3K).[7]

  • Antimicrobial and Antiviral Properties: The chromene nucleus is present in compounds with demonstrated antibacterial, antifungal, and antiviral activities, including anti-HIV effects.[8]

  • Anti-inflammatory Effects: Certain coumarin derivatives have shown significant anti-inflammatory properties.[9]

Given these precedents, this compound represents a promising starting point for the development of novel therapeutics. The ethoxy group at the 6-position may influence pharmacokinetic properties, while the reactive chloromethyl handle at the 4-position is ideal for creating targeted covalent inhibitors or for generating a diverse library of compounds for screening.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a coumarin derivative, based on known activities of this class of compounds.

cluster_pathway Hypothetical PI3K/Akt Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream_Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream_Targets Cell_Response Cell Proliferation, Survival, Angiogenesis Downstream_Targets->Cell_Response Coumarin_Derivative Coumarin Derivative Coumarin_Derivative->PI3K Inhibition

Hypothetical inhibition of the PI3K/Akt pathway.

Illustrative Experimental Protocols

The following are generalized protocols that would be suitable for the initial investigation of this compound and its derivatives.

General Procedure for Nucleophilic Substitution

This protocol describes a general method for reacting the title compound with a nucleophile to generate a derivative.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF).

  • Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, thiol, or alcohol; 1.1-1.5 equivalents) to the solution.

  • Base Addition: If the nucleophile is an amine or thiol, add a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 equivalents) to scavenge the HCl byproduct.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic or antiproliferative effects of a compound on a cancer cell line.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound is a promising, yet underexplored, chemical entity. Its structural features, particularly the reactive chloromethyl group, make it an excellent candidate for the development of novel therapeutic agents through medicinal chemistry campaigns. The broad biological activities of the coumarin class of compounds provide a strong rationale for further investigation into its potential anticancer, antimicrobial, and anti-inflammatory properties. Future research should focus on the systematic synthesis of derivatives, comprehensive in vitro and in vivo screening, and elucidation of its specific molecular targets and mechanisms of action.

References

Structure Elucidation of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines a proposed synthetic pathway via the Pechmann condensation and presents predicted spectroscopic data based on the analysis of structurally related compounds. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel coumarin derivatives.

Introduction

Coumarins (2H-chromen-2-ones) are a significant class of naturally occurring and synthetic benzopyrones that exhibit a wide range of pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. The biological efficacy of coumarin derivatives is often dictated by the nature and position of substituents on the benzopyrone core. The title compound, this compound, with its reactive chloromethyl group at the 4-position and an ethoxy substituent on the benzene ring, represents a versatile scaffold for the development of new therapeutic agents. The chloromethyl group can be readily converted to other functionalities, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. This guide details the proposed synthesis and a thorough in-silico structural characterization.

Molecular Structure:

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₂H₁₁ClO₃[1]
Molecular Weight238.67 g/mol [1]
AppearancePredicted to be a solid[2]
CAS Number933916-95-1[1]

Proposed Synthesis

The most common and efficient method for the synthesis of 4-substituted coumarins is the Pechmann condensation.[3] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of this compound, the proposed reactants are 4-ethoxyphenol and ethyl 4-chloroacetoacetate.

Experimental Protocol: Pechmann Condensation

Reagents:

  • 4-Ethoxyphenol

  • Ethyl 4-chloroacetoacetate

  • Concentrated Sulfuric Acid (or another suitable acid catalyst, e.g., Amberlyst-15)[4]

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • To a cooled (0-5 °C) round-bottom flask, slowly add concentrated sulfuric acid to an equimolar mixture of 4-ethoxyphenol and ethyl 4-chloroacetoacetate with constant stirring.

  • After the initial exothermic reaction subsides, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into a beaker containing crushed ice.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold deionized water to remove any residual acid.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

G cluster_reactants Reactants 4-Ethoxyphenol 4-Ethoxyphenol Pechmann Condensation Pechmann Condensation 4-Ethoxyphenol->Pechmann Condensation Ethyl 4-chloroacetoacetate Ethyl 4-chloroacetoacetate Ethyl 4-chloroacetoacetate->Pechmann Condensation Crude Product Crude Product Pechmann Condensation->Crude Product Acid Catalyst (H₂SO₄) Purification Purification Crude Product->Purification Recrystallization Final Product Final Product Purification->Final Product

Proposed synthesis workflow for this compound.

Predicted Spectroscopic Data and Structure Elucidation

The following spectroscopic data are predicted based on known values for structurally similar coumarin derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic proton, the chloromethyl protons, and the ethoxy group protons.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.40d1HH-5Aromatic proton ortho to the ring fusion, expected to be a doublet.
~7.15dd1HH-7Aromatic proton meta to the ethoxy group, expected to be a doublet of doublets.
~7.10d1HH-8Aromatic proton ortho to the ethoxy group, expected to be a doublet.
~6.50s1HH-3Vinylic proton of the α-pyrone ring.
~4.80s2H-CH₂ClProtons of the chloromethyl group, expected to be a singlet.[5]
~4.10q2H-OCH₂CH₃Methylene protons of the ethoxy group, coupled to the methyl protons.
~1.45t3H-OCH₂CH₃Methyl protons of the ethoxy group, coupled to the methylene protons.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~160.0C-2 (C=O)Carbonyl carbon of the lactone.[6]
~155.0C-6Aromatic carbon attached to the ethoxy group.
~150.0C-8aAromatic carbon at the ring junction.
~145.0C-4Vinylic carbon bearing the chloromethyl group.
~125.0C-5Aromatic CH carbon.
~118.0C-4aAromatic carbon at the ring junction.
~115.0C-3Vinylic CH carbon.
~112.0C-7Aromatic CH carbon.
~102.0C-8Aromatic CH carbon.
~64.0-OCH₂CH₃Methylene carbon of the ethoxy group.
~45.0-CH₂ClCarbon of the chloromethyl group.[6]
~14.5-OCH₂CH₃Methyl carbon of the ethoxy group.
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is characteristic of coumarins.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
238/240[M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes)
210/212[M - CO]⁺
203[M - Cl]⁺
189[M - CH₂Cl]⁺
175[M - CO - Cl]⁺
161[M - CO - CH₂Cl]⁺

The primary fragmentation pathway for coumarins involves the loss of a carbon monoxide (CO) molecule from the pyrone ring to form a benzofuran radical cation.[7][8] Further fragmentation can occur through the loss of the chloromethyl and ethoxy substituents.

G M [M]⁺˙ m/z = 238/240 M_CO [M - CO]⁺˙ m/z = 210/212 M->M_CO - CO M_Cl [M - Cl]⁺ m/z = 203 M->M_Cl - Cl M_CH2Cl [M - CH₂Cl]⁺ m/z = 189 M->M_CH2Cl - CH₂Cl M_CO_Cl [M - CO - Cl]⁺ m/z = 175 M_CO->M_CO_Cl - Cl M_CO_CH2Cl [M - CO - CH₂Cl]⁺ m/z = 161 M_CO->M_CO_CH2Cl - CH₂Cl

Predicted mass fragmentation pathway of this compound.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted IR Absorption Frequencies

Frequency (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2980, ~2930MediumAliphatic C-H stretch (-CH₂-, -CH₃)
~1720StrongC=O stretch (α,β-unsaturated lactone)[6]
~1610, ~1580Medium-StrongC=C stretch (aromatic and vinylic)
~1250StrongAryl-O-C stretch (asymmetric)
~1040StrongAryl-O-C stretch (symmetric)
~750StrongC-Cl stretch

Conclusion

This technical guide provides a detailed framework for the synthesis and structural elucidation of this compound. While direct experimental data is currently scarce, the proposed Pechmann condensation offers a viable synthetic route. The predicted spectroscopic data, based on established principles and data from analogous compounds, provides a robust template for the characterization of this and other related coumarin derivatives. This information is intended to facilitate further research into the chemical and biological properties of this promising class of compounds.

References

Solubility of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide addresses the solubility of the coumarin derivative, 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one, in organic solvents. Despite a comprehensive review of scientific literature and chemical databases, no specific quantitative solubility data for this compound was found in the public domain. However, this document provides a detailed, generalized experimental protocol for determining the solubility of coumarin derivatives, based on established methodologies for similar compounds. It also discusses the general factors influencing the solubility of this class of compounds. This guide is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a foundational understanding of its solubility characteristics and methods for its determination.

Introduction

This compound is a substituted coumarin. Coumarins are a well-known class of benzopyrone compounds found in many plants and are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anticoagulant, anti-inflammatory, and antitumor properties. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in drug development. Understanding the solubility of this compound in various organic solvents is essential for its synthesis, purification, and formulation into therapeutic agents.

Experimental Protocol for Solubility Determination

The following section outlines a detailed, generalized experimental protocol for determining the solubility of this compound in various organic solvents. This protocol is based on the widely used shake-flask method and static analytical methods reported for other coumarin derivatives[2].

Materials and Equipment
  • Solute: this compound (of high purity)

  • Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).

  • Equipment:

    • Analytical balance (±0.0001 g)

    • Thermostatic shaker bath or incubator

    • Centrifuge

    • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

    • Volumetric flasks, pipettes, and syringes

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Vials with screw caps

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G prep Preparation of Supersaturated Solution equil Equilibration prep->equil Shake at constant temperature sep Phase Separation equil->sep Centrifugation dil Dilution of Supernatant sep->dil Aliquot withdrawal and filtering analysis Quantitative Analysis (UV-Vis or HPLC) dil->analysis Measurement of absorbance/peak area calc Solubility Calculation analysis->calc Comparison to calibration curve

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume or mass of a specific organic solvent. The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 298.15 K or 310.15 K).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified duration (e.g., 10-15 minutes).

  • Sample Withdrawal and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed/pre-cooled syringe to match the equilibration temperature.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) into a pre-weighed volumetric flask. This step is crucial to remove any remaining solid particles.

    • Accurately weigh the volumetric flask containing the aliquot to determine the mass of the solution.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantitative Analysis:

    • The concentration of this compound in the diluted solution can be determined using either UV-Vis spectrophotometry or HPLC.

      • UV-Vis Spectrophotometry: Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax) for the compound. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

      • HPLC: Develop a suitable HPLC method with a UV detector. Prepare a calibration curve by plotting the peak area versus the concentration for a series of standard solutions. Inject the diluted sample and determine its concentration from the calibration curve.

  • Solubility Calculation:

    • Calculate the concentration of the solute in the original undiluted supernatant, taking into account the dilution factor.

    • The solubility can be expressed in various units, such as g/L, mg/mL, mol/L (molarity), or mole fraction.

Factors Influencing Solubility of Coumarin Derivatives

The solubility of this compound in organic solvents will be influenced by several factors related to both the solute and the solvent.

  • Solute Properties:

    • Crystal Lattice Energy: Higher crystal lattice energy will generally result in lower solubility.

    • Substituents: The nature and position of substituents on the coumarin ring play a significant role. The ethoxy group at the 6-position and the chloromethyl group at the 4-position will influence the polarity and intermolecular interactions of the molecule. Lipophilic substituents are known to decrease solubility in polar solvents[1].

  • Solvent Properties:

    • Polarity: The principle of "like dissolves like" is a good starting point. The solubility of the compound will likely be higher in solvents with similar polarity.

    • Hydrogen Bonding Capacity: The ability of the solvent to act as a hydrogen bond donor or acceptor can influence its interaction with the solute.

    • Dielectric Constant: The dielectric constant of a solvent affects its ability to reduce the electrostatic interactions between solute molecules[3].

Data Presentation

While no specific data is available for this compound, the results from the experimental protocol described above should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents and at different temperatures.

Table 1: Hypothetical Solubility Data for this compound at 298.15 K

Organic SolventDielectric Constant (at 298.15 K)Solubility (mg/mL)Solubility (mol/L)
Methanol32.7Experimental ValueCalculated Value
Ethanol24.5Experimental ValueCalculated Value
Acetone20.7Experimental ValueCalculated Value
Acetonitrile37.5Experimental ValueCalculated Value
Ethyl Acetate6.02Experimental ValueCalculated Value
Dichloromethane8.93Experimental ValueCalculated Value
DMSO46.7Experimental ValueCalculated Value
DMF36.7Experimental ValueCalculated Value

Signaling Pathways

A search of the available literature did not yield any specific information regarding the signaling pathways modulated by this compound. Research into the biological activity of this specific coumarin derivative is required to elucidate its mechanism of action and its potential interactions with cellular signaling pathways.

Conclusion

This technical guide provides a comprehensive framework for addressing the solubility of this compound in organic solvents. Although quantitative data for this specific compound is not currently available, the detailed experimental protocol and discussion of factors influencing solubility offer a solid foundation for researchers to determine this crucial physicochemical property. The provided workflow and data presentation structure will aid in the systematic characterization of this compound for applications in drug discovery and development. Further research is warranted to establish the solubility profile and biological activity of this compound.

References

Stability and Storage of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the coumarin derivative 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one. Due to the limited availability of specific stability data for this compound, this guide synthesizes information on the general stability of the coumarin scaffold and the reactivity of the chloromethyl group to provide essential guidance for its handling, storage, and use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to predicting its stability and reactivity.

PropertyValue
Molecular Formula C₁₂H₁₁ClO₃
Molecular Weight 238.67 g/mol
Appearance Solid (form may vary)
Storage Class 11 - Combustible Solids

Stability Profile

Hydrolytic Stability

The lactone ring of the coumarin scaffold is susceptible to hydrolysis, particularly under basic conditions, which leads to ring-opening and the formation of the corresponding coumarinic acid salt, followed by potential isomerization. The presence of the electron-withdrawing chloromethyl group may influence the rate of this hydrolysis. Acidic conditions may also promote hydrolysis, although generally at a slower rate than in basic media.

Photostability

Coumarin derivatives are known to be sensitive to light, particularly UV radiation.[1][2][3] Photodegradation can occur through various mechanisms, including [2+2] cycloaddition to form dimers, and photooxidation, which can be accelerated by the presence of singlet oxygen.[1] The ethoxy and chloromethyl substituents on the benzene ring may affect the photostability of the molecule.

Thermal Stability

Elevated temperatures can lead to the degradation of coumarin compounds. While specific data for this compound is unavailable, thermal stress can induce decomposition, the products of which would depend on the specific conditions. The chloromethyl group itself is a reactive moiety and may participate in thermal degradation reactions.

Proposed Degradation Pathways

Based on the chemical nature of the compound, the following degradation pathways are proposed. These pathways are hypothetical and would require experimental verification.

cluster_hydrolysis Hydrolytic Degradation cluster_photolysis Photolytic Degradation cluster_thermolysis Thermal Degradation A 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one B Coumarinic Acid Derivative (Ring-Opened) A->B Base/Acid C 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one D Dimer C->D UV Light ([2+2] Cycloaddition) E Oxidation Products C->E UV Light / O2 F 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one G Decomposition Products F->G Heat

Caption: Proposed Degradation Pathways for this compound.

Recommended Storage and Handling Conditions

To ensure the integrity of this compound, the following storage and handling conditions are recommended based on its inferred stability profile.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Long-term storage at -20°C is advisable.To minimize thermal degradation and potential hydrolysis if moisture is present.
Light Protect from light. Store in amber vials or in the dark.To prevent photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.To minimize oxidative degradation.
Moisture Keep container tightly sealed to prevent moisture ingress.To prevent hydrolysis of the lactone ring.
Handling Handle in a well-ventilated area.[4] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[4]The chloromethyl group can be reactive, and general safe laboratory practices should always be followed.

Experimental Protocol for Forced Degradation Studies

To experimentally determine the stability of this compound, a forced degradation study is essential.[5][6][7][8] This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish degradation pathways.

General Workflow

The following diagram outlines a general workflow for conducting a forced degradation study.

A Prepare Stock Solution of This compound B Subject Aliquots to Stress Conditions (Acid, Base, Oxidation, Heat, Light) A->B C Analyze Samples at Time Points by Stability-Indicating Method (e.g., HPLC) B->C D Identify and Characterize Degradation Products (e.g., LC-MS) C->D E Establish Degradation Pathways and Assess Intrinsic Stability D->E

Caption: General Workflow for a Forced Degradation Study.

Recommended Stress Conditions

Table 3 outlines the recommended conditions for a forced degradation study of this compound. These conditions are starting points and may need to be optimized based on the observed degradation.

Stress ConditionReagents and Conditions
Acid Hydrolysis 0.1 M HCl at room temperature and 60°C
Base Hydrolysis 0.1 M NaOH at room temperature
Oxidative Degradation 3% H₂O₂ at room temperature
Thermal Degradation Solid state at 60°C and 80°C; Solution at 60°C
Photolytic Degradation Exposure to UV light (e.g., 254 nm and 365 nm) and visible light
Analytical Methodology

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate the parent compound from its degradation products.[9] The use of a mass spectrometer (LC-MS) is highly recommended for the identification and characterization of the degradants.

Conclusion

While specific stability data for this compound is limited, an understanding of the general reactivity of the coumarin scaffold and the chloromethyl group allows for informed decisions regarding its storage and handling. The compound is likely susceptible to hydrolysis, photolysis, and thermal degradation. Therefore, storage in a cool, dark, and dry environment is crucial to maintain its integrity. For critical applications in research and drug development, it is strongly recommended to perform forced degradation studies to elucidate its specific stability profile and identify any potential degradation products. This proactive approach will ensure the reliability of experimental results and contribute to the development of stable formulations.

References

Unlocking the Potential of Chloromethyl Coumarin Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Chloromethyl coumarin derivatives are emerging as a versatile class of compounds with significant potential across various scientific disciplines, particularly in biomedical research and drug development. This technical guide provides an in-depth overview of their applications as fluorescent probes, photosensitizers, and therapeutic agents, complete with experimental protocols and quantitative data to aid researchers in harnessing their unique properties.

The core structure of coumarin, a naturally occurring benzopyrone, imparts favorable photophysical properties and biological activity. The addition of a chloromethyl group provides a reactive site for conjugation to biomolecules, enhancing their utility as targeted probes and therapeutic agents. This guide will delve into the key applications of these derivatives, offering a valuable resource for scientists and drug development professionals.

Fluorescent Probes for Cellular Imaging

Chloromethyl coumarin derivatives are excellent candidates for fluorescent labeling and imaging due to their high fluorescence quantum yields, photostability, and sensitivity to the cellular microenvironment.[1] Their relatively small size allows for efficient cell permeability and real-time monitoring of biological processes.[2]

Photophysical Properties

The photophysical characteristics of coumarin derivatives can be finely tuned by altering their substitution patterns. This allows for the development of probes with specific excitation and emission profiles suitable for multicolor imaging and reduced spectral overlap.[2]

DerivativeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)ApplicationReference
Coumarin-based ER Probe400435-525 (in methanol)0.60Endoplasmic Reticulum Imaging[3]
Trifluoromethyl Coumarin Probe (Cou-H2S)405498-Hydrogen Sulfide Detection[4]
SWJT-14380 (with Cys), 460 (with Hcy), 490 (with GSH)470 (with Cys), 550 (with Hcy), 553 (with GSH)-Differentiated Detection of Biothiols[5]
Experimental Protocol: Live-Cell Imaging

This protocol outlines a general procedure for labeling and imaging live cells using a chloromethyl coumarin-based fluorescent probe.

Materials:

  • Chloromethyl coumarin fluorescent probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging compatible microscopy slide or dish

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on a compatible imaging slide or dish and allow them to adhere and grow to the desired confluency.

  • Probe Preparation: Prepare a stock solution of the chloromethyl coumarin probe in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the final working concentration.

  • Cell Labeling: Remove the existing cell culture medium and add the probe-containing medium to the cells.

  • Incubation: Incubate the cells with the probe for a specific duration (typically 15-60 minutes) at 37°C in a CO2 incubator. Incubation time should be optimized for each cell line and probe.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed cell culture medium or PBS to the cells. Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific coumarin derivative.

Experimental Workflow for Cellular Imaging

Cellular_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cell_seeding Seed Cells probe_prep Prepare Probe Solution cell_labeling Label Cells with Probe probe_prep->cell_labeling incubation Incubate cell_labeling->incubation washing Wash Cells incubation->washing imaging Fluorescence Microscopy washing->imaging

Workflow for live-cell imaging with coumarin probes.

Photosensitizers in Photodynamic Therapy (PDT)

Coumarin derivatives are effective photosensitizers for both one- and two-photon excited photodynamic therapy (PDT).[6] Upon light activation, they can generate reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic to cancer cells and pathogenic microorganisms.[7][8]

Quantitative Data for PDT Applications

The efficacy of coumarin-based photosensitizers is determined by their singlet oxygen quantum yield and their photocytotoxicity against target cells.

DerivativeSinglet Oxygen Quantum Yield (ΦΔ)Target Organism/Cell LineApplicationReference
ICM0.839Staphylococcus aureusAntibacterial PDT[8][9]
Experimental Protocol: In Vitro Photodynamic Therapy

This protocol describes a general method for evaluating the in vitro photocytotoxicity of a coumarin-based photosensitizer.

Materials:

  • Coumarin photosensitizer

  • Cancer cell line or microbial strain

  • Appropriate cell culture or growth medium

  • 96-well plates

  • Light source with a specific wavelength for photosensitizer activation

  • Cell viability assay kit (e.g., MTT, AlamarBlue)

Procedure:

  • Cell Seeding: Seed cells or microorganisms in a 96-well plate at a predetermined density and allow them to attach or grow overnight.

  • Photosensitizer Incubation: Treat the cells with various concentrations of the coumarin photosensitizer and incubate for a specific period in the dark.

  • Irradiation: Expose the cells to a light source at the activation wavelength of the photosensitizer for a defined duration. A control group should be kept in the dark to assess dark toxicity.

  • Post-Irradiation Incubation: After irradiation, replace the medium and incubate the cells for a further 24-48 hours.

  • Viability Assessment: Determine cell viability using a standard assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for both the irradiated and non-irradiated cells to determine the phototoxic index (PI = IC50_dark / IC50_light).

PDT Mechanism and Workflow

Mechanism of Photodynamic Therapy.

Therapeutic Applications: Anticancer and Enzyme Inhibitory Activity

Chloromethyl coumarin derivatives have demonstrated significant potential as therapeutic agents, particularly in cancer therapy and as enzyme inhibitors. Their anticancer effects are often attributed to the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[10][11][12][13]

Anticancer Activity

Numerous studies have reported the cytotoxic effects of coumarin derivatives against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one (2c)HCT-1168.47[14]
4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one (2d)-20.7 (Taq DNA polymerase inhibition)[14]
Scopoletin–cinnamic hybrid (23)MCF-70.231[7]
Coumarin derivative (24)MCF-71.3[7]
Coumarin–chalcone derivative (22)MCF-79.62 µg/mL[7]
Coumarin-containing sulfonamide (33)MCF-70.0088[7]
Coumarin–monastrol hybrid (34)MCF-72.42[7]
Coumarin–monastrol hybrid (34)T-47D3.13[7]
Coumarin–monastrol hybrid (34)MDA-MB-2313.9[7]
Farnesiferol BMCF-742.1[7]
Coumarin–pyrazole carbodithioate (para-bromo analogue)A5492.88[14]
Tacrine–coumarin hybrid (7b)A54921.22[14]
Coumarin derivative (15)MCF-71.24[14]
8-Isopentenyloxy coumarinPC-324.57 µg/mL (at 72h)[14]
Coumarin derivative (4)HL608.09[15]
Coumarin derivative (4)MCF-73.26[15]
Coumarin derivative (4)A5499.34[15]
Coumarin derivative (8b)HepG213.14[15]
Coumarin derivative (8b)MCF-77.35[15]
Coumarin derivative (8b)A5494.63[15]
Coumarin–1,2,3-triazole hybrid (12c)PC30.34[16]
Coumarin–1,2,3-triazole hybrid (12c)MGC8030.13[16]
Coumarin–1,2,3-triazole hybrid (12c)HepG21.74[16]
Coumarin–pyrazole hybrid (35)HepG22.96[16]
Coumarin–pyrazole hybrid (35)SMMC-77212.08[16]
Coumarin–pyrazole hybrid (35)U873.85[16]
Coumarin–pyrazole hybrid (35)H12995.36[16]
Coumarin–thiazole hybrid (44a)HepG23.74[16]
Coumarin–thiazole hybrid (44b)MCF-74.03[16]
Coumarin–thiazole hybrid (44c)HepG23.06[16]
Coumarin–thiazole hybrid (44c)MCF-74.42[16]
Signaling Pathway in Cancer

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Certain coumarin derivatives have been shown to induce apoptosis by modulating this pathway.[10][12]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Coumarin Chloromethyl Coumarin Derivative Coumarin->PI3K inhibits Coumarin->Akt inhibits

Inhibition of the PI3K/Akt/mTOR pathway by coumarin derivatives.
Enzyme Inhibition

Chlorinated coumarin derivatives have been synthesized and screened for their inhibitory activity against various enzymes.

Derivative ClassTarget EnzymeIC50 (µM)Reference
O-substituted chlorinated coumarinsAcetylcholinesterase (AChE)Varies with substitution[17]
O-substituted chlorinated coumarinsButyrylcholinesterase (BChE)Varies with substitution[17]
O-substituted chlorinated coumarinsLipoxygenase (LOX)Varies with substitution[17]
4-Hydroxycoumarin derivative (2)Carbonic Anhydrase-II263[11]
4-Hydroxycoumarin derivative (6)Carbonic Anhydrase-II456[11]
Coumarin hydrazone derivative (3f)α-Amylase49.70 µg/mL[18]
Coumarin hydrazone derivative (3i)α-Amylase48.80 µg/mL[18]
Paniculatin (3)Acetylcholinesterase (AChE)31.6[2]
Murranganone (2)Acetylcholinesterase (AChE)79.1[2]
Murranganone (41)Butyrylcholinesterase (BChE)74.3[2]
Experimental Protocol: Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory effect of chloromethyl coumarin derivatives on enzyme activity.

Materials:

  • Chloromethyl coumarin derivative (inhibitor)

  • Purified enzyme

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme assay

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the inhibitor, enzyme, and substrate in the appropriate buffer.

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and various concentrations of the inhibitor. A control well should contain the buffer and enzyme without the inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time at the optimal temperature for the enzyme to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the product of the enzymatic reaction.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value.

Synthesis of Chloromethyl Coumarin Derivatives

A common method for the synthesis of 4-(chloromethyl)-7-hydroxycoumarin is the Pechmann condensation.

Synthesis Protocol: 4-(chloromethyl)-7-hydroxycoumarin

This protocol is adapted from a patented synthesis method.[10]

Materials:

  • Resorcinol

  • Concentrated sulfuric acid (H2SO4)

  • Ethyl 4-chloroacetoacetate

  • Ice-water bath

  • Ethyl acetate for recrystallization

Procedure:

  • Under cooling in an ice-water bath, slowly add resorcinol (0.5 mol) to 90 ml of concentrated H2SO4 with continuous stirring.

  • Add ethyl 4-chloroacetoacetate (0.5 mol) to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Slowly pour the reaction liquid into ten times its volume of an ice-water bath.

  • Stir the resulting mixture at room temperature for one hour to facilitate the precipitation of a solid.

  • Filter the solid product.

  • Recrystallize the crude product from ethyl acetate.

  • Dry the purified solid to obtain 4-(chloromethyl)-7-hydroxycoumarin. The reported yield is up to 52.9%.[10]

Conclusion

Chloromethyl coumarin derivatives represent a highly versatile and promising class of compounds for researchers in cell biology, pharmacology, and medicinal chemistry. Their tunable photophysical properties make them excellent fluorescent probes for live-cell imaging, while their ability to generate ROS upon photoactivation establishes their role as potent photosensitizers in PDT. Furthermore, their demonstrated anticancer and enzyme inhibitory activities highlight their therapeutic potential. This guide provides a foundational resource of data and protocols to encourage and facilitate further exploration and application of these remarkable molecules.

References

The Ascendant Profile of 6-Ethoxy-2H-chromen-2-one Compounds: A Technical Review of Synthesis, Biological Activity, and Therapeutic Prospects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The coumarin scaffold, a ubiquitous pharmacophore in medicinal chemistry, continues to yield derivatives with significant therapeutic potential. Among these, 6-ethoxy-2H-chromen-2-one and its analogues have emerged as a promising class of compounds with diverse biological activities. This technical guide provides a comprehensive review of the current state of knowledge on these compounds, focusing on their synthesis, quantitative biological data, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Synthesis of 6-Ethoxy-2H-chromen-2-one Derivatives

The primary route for the synthesis of 6-ethoxy-2H-chromen-2-one and its derivatives is the Pechmann condensation. This method involves the reaction of a substituted phenol with a β-ketoester in the presence of an acid catalyst. For the synthesis of 6-ethoxycoumarins, 4-ethoxyphenol is the key starting material.

General Experimental Protocol: Pechmann Condensation

A mixture of 4-ethoxyphenol (1 equivalent) and a β-ketoester (1-1.2 equivalents) is treated with a catalytic amount of a Brønsted or Lewis acid. Common catalysts include sulfuric acid, Amberlyst-15, or indium(III) chloride. The reaction is typically carried out under solvent-free conditions or in a high-boiling solvent such as toluene, with heating. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol to afford the desired 6-ethoxy-2H-chromen-2-one derivative.

G 4-Ethoxyphenol 4-Ethoxyphenol Reaction Pechmann Condensation 4-Ethoxyphenol->Reaction β-Ketoester β-Ketoester β-Ketoester->Reaction Catalyst Catalyst Catalyst->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification 6-Ethoxy-2H-chromen-2-one 6-Ethoxy-2H-chromen-2-one Purification->6-Ethoxy-2H-chromen-2-one

Biological Activities of 6-Ethoxy-2H-chromen-2-one and Related Compounds

Derivatives of 6-alkoxy-2H-chromen-2-one have demonstrated a range of biological activities, primarily as anticancer and antimicrobial agents. The substitution at the 6-position of the coumarin ring plays a crucial role in modulating this activity.

Anticancer Activity

Coumarin derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[1] While specific quantitative data for 6-ethoxy-2H-chromen-2-one is limited in the reviewed literature, studies on related 6-substituted and other alkoxy-coumarins provide valuable insights into their potential. For instance, some coumarin derivatives have shown potent cytotoxic activity against various cancer cell lines.[2][3] The anticancer activity of coumarins is often attributed to their ability to interfere with signaling pathways such as PI3K/Akt/mTOR and to inhibit enzymes like carbonic anhydrase IX.[4][5][6]

Table 1: Anticancer Activity of Selected Coumarin Derivatives (Analogous Compounds)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Coumarin-cinnamic acid hybrid (Compound 4)MCF-7 (Breast)3.26[2]
Coumarin-cinnamic acid hybrid (Compound 4)A549 (Lung)9.34[2]
Coumarin-cinnamic acid hybrid (Compound 4)HL60 (Leukemia)8.09[2]
3-Decyl substituted quaternary ammonium coumarinHT-29 (Colon)63-72% inhibition at 50 µM[7]
3-Decyl substituted quaternary ammonium coumarinSK-OV-3 (Ovarian)63-72% inhibition at 50 µM[7]

Note: Data for 6-ethoxy-2H-chromen-2-one is not explicitly available in the reviewed literature; this table presents data for structurally related coumarin derivatives to indicate potential activity.

G cluster_0 Cellular Effects cluster_1 Molecular Targets Induction of Apoptosis Induction of Apoptosis Cell Cycle Arrest Cell Cycle Arrest Inhibition of Angiogenesis Inhibition of Angiogenesis PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway->Cell Cycle Arrest STAT3 STAT3 STAT3->Induction of Apoptosis Carbonic Anhydrase IX Carbonic Anhydrase IX Carbonic Anhydrase IX->Inhibition of Angiogenesis 6-Ethoxycoumarin Derivative 6-Ethoxycoumarin Derivative 6-Ethoxycoumarin Derivative->PI3K/Akt/mTOR Pathway Inhibition 6-Ethoxycoumarin Derivative->STAT3 Inhibition 6-Ethoxycoumarin Derivative->Carbonic Anhydrase IX Inhibition

Antimicrobial Activity

Table 2: Antimicrobial Activity of Selected Coumarin Derivatives (Analogous Compounds)

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
AegelinolStaphylococcus aureus16[11]
AegelinolSalmonella typhi16[11]
AgasyllinStaphylococcus aureus32[11]
AgasyllinSalmonella typhi32[11]
3,3′-(4-Nitrobenzylidene)-bis-(4-hydroxycoumarin)S. aureus (MRSA)16-32[12]

Note: Data for 6-ethoxy-2H-chromen-2-one is not explicitly available in the reviewed literature; this table presents data for structurally related coumarin derivatives to indicate potential activity.

G 6-Ethoxycoumarin Derivative 6-Ethoxycoumarin Derivative Bacterial Cell Membrane Bacterial Cell Membrane 6-Ethoxycoumarin Derivative->Bacterial Cell Membrane Interaction Membrane Disruption Membrane Disruption Bacterial Cell Membrane->Membrane Disruption Leakage of Cellular Contents Leakage of Cellular Contents Membrane Disruption->Leakage of Cellular Contents Bacterial Cell Death Bacterial Cell Death Leakage of Cellular Contents->Bacterial Cell Death

Structure-Activity Relationship (SAR)

The biological activity of coumarin derivatives is highly dependent on the nature and position of substituents on the benzopyrone ring. For 6-substituted coumarins, the following general observations on the structure-activity relationship (SAR) can be made:

  • Anticancer Activity: The presence of electron-withdrawing or bulky groups at various positions can influence cytotoxicity. The overall lipophilicity of the molecule also plays a critical role.

  • Antimicrobial Activity: For antimicrobial action, substitutions at the 6- and 7-positions with alkoxy groups have been shown to be favorable.[9] The length and nature of the alkoxy chain can modulate the activity spectrum.

Future Perspectives

While the broader class of coumarins has been extensively studied, 6-ethoxy-2H-chromen-2-one and its close derivatives represent a relatively underexplored area with significant therapeutic promise. Future research should focus on the systematic synthesis and biological evaluation of a library of 6-ethoxycoumarin analogues to establish a clear quantitative structure-activity relationship. Detailed mechanistic studies are also warranted to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will be crucial in unlocking the full therapeutic potential of this promising class of molecules.

References

An In-depth Technical Guide on the Safety and Handling of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and synthesis of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one, a coumarin derivative of interest in scientific research and drug development. The information is compiled from available safety data sheets and academic literature on related compounds.

Physicochemical and Safety Data

PropertyValueReference
Molecular Formula C₁₂H₁₁ClO₃
Molecular Weight 238.67 g/mol
Appearance Solid
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H317: May cause an allergic skin reaction.
Precautionary Codes P280: Wear protective gloves/protective clothing/eye protection.
Storage Class 11: Combustible Solids
Water Hazard Class WGK 3: Severely hazardous to water.
Hazard Identification and First Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available, a general procedure can be adapted from the synthesis of structurally similar coumarin derivatives. The following is a plausible method based on the Pechmann condensation reaction.

Synthesis of this compound

Materials:

  • 4-Ethoxyphenol

  • Ethyl 4-chloroacetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or another suitable catalyst (e.g., Alumina Sulfuric Acid)

  • Ice

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a fume hood, cool a flask containing concentrated sulfuric acid in an ice bath.

  • Slowly add 4-ethoxyphenol to the cooled sulfuric acid with constant stirring.

  • Once the 4-ethoxyphenol is dissolved, slowly add ethyl 4-chloroacetoacetate to the mixture, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Slowly and carefully pour the reaction mixture into a beaker containing a large volume of ice water.

  • A solid precipitate of crude this compound should form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol.

  • Dry the purified product under vacuum.

Purification of this compound

Purification of coumarin derivatives is typically achieved through recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Column Chromatography:

  • Prepare a silica gel column using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal solvent system should be determined by thin-layer chromatography (TLC).

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the solution onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by this compound. Coumarin derivatives are known to exhibit a wide range of biological activities, and further research is required to elucidate the specific mechanisms of action for this compound.

Mandatory Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow Receipt Receipt and Inspection Storage Secure Storage (Cool, Dry, Ventilated) Receipt->Storage Store Appropriately Handling Handling in Fume Hood (PPE Required) Storage->Handling Retrieve for Use Experiment Experimental Use Handling->Experiment Proceed to Experiment Spill Spill Response Handling->Spill In case of spill Waste Waste Collection (Labeled, Segregated) Experiment->Waste Collect Waste Experiment->Spill In case of spill Disposal Chemical Waste Disposal Waste->Disposal Dispose via Certified Vendor

Caption: Safe handling workflow for this compound.

Experimental Workflow: Synthesis and Purification

This diagram outlines the key steps in the synthesis and purification of this compound.

Synthesis_Purification_Workflow Start Start: Reagents Reaction Pechmann Condensation Start->Reaction Quench Quench with Ice Water Reaction->Quench Filter1 Vacuum Filtration Quench->Filter1 Crude Crude Product Filter1->Crude Purify Purification (Recrystallization or Chromatography) Crude->Purify Filter2 Collect Pure Product Purify->Filter2 Final Pure 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one Filter2->Final

Caption: Synthesis and purification workflow for the target compound.

References

molecular weight and formula of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one, a member of the coumarin family of compounds. Coumarins are a significant class of benzopyrone scaffolds known for their wide range of pharmacological activities. This guide covers the fundamental physicochemical properties, a detailed, plausible synthetic protocol based on established methodologies, and predicted spectral data for this specific derivative. Furthermore, it explores the potential biological significance of this compound by examining the activities of structurally related molecules, particularly in the context of cell signaling pathways relevant to drug discovery and development.

Physicochemical Properties

This compound is a solid organic compound.[1] Its core structure consists of a fused benzene and α-pyrone ring, characteristic of all coumarins, with an ethoxy group at the 6-position and a chloromethyl group at the 4-position. These substitutions are expected to influence its solubility, reactivity, and biological activity.

PropertyValueSource
Molecular Formula C₁₂H₁₁ClO₃[1]
Molecular Weight 238.67 g/mol [1]
Appearance Solid (predicted)[1]
CAS Number 933916-95-1

Synthesis Protocol: Pechmann Condensation

The synthesis of 4-substituted coumarins is most commonly achieved through the Pechmann condensation.[2][3] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of this compound, the logical precursors are 4-ethoxyphenol and ethyl 4-chloroacetoacetate.

Experimental Protocol (Proposed)

Materials:

  • 4-Ethoxyphenol

  • Ethyl 4-chloroacetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst (e.g., Amberlyst-15, montmorillonite K-10)

  • Ethanol

  • Ice

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 4-ethoxyphenol in a minimal amount of a suitable solvent like ethanol.

  • Cooling: Place the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Addition of Reactants: Slowly add 1.1 equivalents of ethyl 4-chloroacetoacetate to the stirred solution.

  • Catalyst Addition: While maintaining the low temperature, add a catalytic amount of concentrated sulfuric acid dropwise. The reaction is typically exothermic, and careful control of the temperature is crucial.

  • Reaction Progression: After the addition of the catalyst, allow the reaction mixture to stir at room temperature for a specified time (typically ranging from a few hours to overnight), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice. A solid precipitate of the crude product should form.

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Logical Workflow for Pechmann Condensation:

G cluster_reactants Reactants Reactant1 4-Ethoxyphenol Reaction Pechmann Condensation Reactant1->Reaction Reactant2 Ethyl 4-chloroacetoacetate Reactant2->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Quenching with Ice Water & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectral Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the coumarin ring system, the ethoxy group (a triplet and a quartet), a singlet for the vinylic proton at the 3-position, and a singlet for the chloromethyl protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the lactone, the aromatic carbons, the carbons of the ethoxy group, and the chloromethyl carbon.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for coumarins involve the loss of CO and subsequent fragmentation of the substituent groups.

Potential Biological Activity and Signaling Pathway Involvement

Direct experimental evidence for the biological activity of this compound is not available in the reviewed literature. However, the extensive research on coumarin derivatives allows for informed speculation on its potential pharmacological relevance.

Coumarins are known to exhibit a wide range of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. The nature and position of substituents on the coumarin scaffold play a crucial role in determining their specific biological effects.

Of particular interest to drug development is the potential for coumarin derivatives to modulate key cellular signaling pathways. The PI3K/Akt/mTOR pathway , a critical regulator of cell proliferation, survival, and metabolism, is frequently dysregulated in cancer and other diseases. Notably, some substituted 2H-chromene derivatives have been identified as inhibitors of the PI3K/Akt pathway. For instance, 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene has been reported as a phosphoinositide 3-kinase (PI3K) inhibitor. This suggests that this compound could potentially exhibit similar inhibitory activity, making it a candidate for further investigation in cancer research.

Hypothesized Signaling Pathway Inhibition:

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one Compound->Inhibition Inhibition->PI3K

Caption: Hypothesized inhibition of the PI3K signaling pathway.

Conclusion and Future Directions

This compound is a coumarin derivative with potential for further investigation in the field of medicinal chemistry. While its fundamental physicochemical properties are established, detailed experimental characterization and biological evaluation are currently lacking in the public domain. The proposed synthesis via Pechmann condensation provides a viable route for obtaining this compound for research purposes.

Future studies should focus on:

  • The definitive synthesis and full spectral characterization (NMR, MS, IR, and elemental analysis) of this compound.

  • In vitro screening of its biological activities, with a particular focus on its potential as an anticancer agent and its ability to modulate the PI3K/Akt/mTOR signaling pathway.

  • Structure-activity relationship (SAR) studies to understand the contribution of the 6-ethoxy and 4-chloromethyl substituents to its biological profile.

Such research will be invaluable in determining the therapeutic potential of this and related coumarin derivatives for the development of novel drug candidates.

References

Navigating the Research Landscape of 4-(Chloromethyl)-6-ethoxy-2H-chromen-2-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently available information on 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one (CAS No. 933916-95-1), a coumarin derivative of interest in various research applications. While a detailed experimental and analytical profile for this specific compound is not extensively documented in publicly accessible literature, this guide consolidates the existing data on its commercial availability, general synthetic principles, and the expected reactivity and utility based on the broader class of 4-(chloromethyl)coumarins.

Commercial Availability and Physicochemical Properties

Several chemical suppliers list this compound in their catalogs, facilitating its procurement for research purposes. While comprehensive, batch-specific analytical data should be requested directly from the suppliers, the fundamental physicochemical properties are summarized below.

PropertyValueSource
CAS Number 933916-95-1Santa Cruz Biotechnology, Hairui Chemical
Molecular Formula C₁₂H₁₁ClO₃Sigma-Aldrich
Molecular Weight 238.67 g/mol Sigma-Aldrich
Appearance Solid (predicted)Sigma-Aldrich

Note: The Sigma-Aldrich product is currently listed as discontinued, and the company explicitly states that they do not provide analytical data for this compound.

General Synthetic and Application Workflow

The synthesis and application of this compound would likely follow a pathway common to many coumarin derivatives. The logical workflow for its preparation and subsequent use in applications such as fluorescent labeling is depicted below.

G cluster_synthesis Synthesis cluster_application Application (Fluorescent Labeling) cluster_analysis Analysis start Starting Materials (e.g., 4-Ethoxyphenol, Ethyl 4-chloroacetoacetate) pechmann Pechmann Condensation (Acid Catalyst) start->pechmann product 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one pechmann->product reaction Nucleophilic Substitution (Reaction with -SH, -NH2, or -OH groups) product->reaction target Target Molecule (e.g., Protein with Nucleophilic Residue) target->reaction labeled_product Fluorescently Labeled Target Molecule reaction->labeled_product analysis Spectroscopic and Chromatographic Analysis labeled_product->analysis

A generalized workflow for the synthesis and application of this compound.

Experimental Protocols: General Methodologies

While specific, validated protocols for this compound are not available in the surveyed literature, the following sections outline the general principles and methodologies applicable to its synthesis and use.

Synthesis via Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[1][2]

General Protocol:

  • Reactant Preparation: 4-Ethoxyphenol and ethyl 4-chloroacetoacetate would be the likely starting materials.

  • Catalyst Selection: A strong acid catalyst such as sulfuric acid, or a solid acid catalyst, is typically employed.

  • Reaction Conditions: The reactants and catalyst are mixed, often in a solvent-free condition or in a high-boiling inert solvent. The mixture is heated to facilitate the condensation and cyclization.

  • Work-up and Purification: The reaction mixture is cooled and poured into cold water to precipitate the crude product. The solid is then collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.

Fluorescent Labeling of Biomolecules

The 4-(chloromethyl) group on the coumarin core is a reactive handle for covalent labeling of nucleophilic residues in biomolecules, such as the thiol groups of cysteines, amino groups of lysines, or hydroxyl groups of tyrosines.

General Protocol for Protein Labeling:

  • Protein Solution Preparation: The target protein is dissolved in a suitable buffer, typically at a pH that maintains the nucleophilicity of the target residue (e.g., pH 7-8.5 for cysteine or lysine).

  • Dye Solution Preparation: A stock solution of this compound is prepared in an organic solvent like DMSO or DMF.

  • Labeling Reaction: The dye solution is added to the protein solution with gentle stirring. The reaction is allowed to proceed at room temperature or 4°C for a specified duration.

  • Removal of Unreacted Dye: The excess, unreacted dye is removed from the labeled protein using size-exclusion chromatography (e.g., a Sephadex column) or dialysis.[3][4]

  • Determination of Degree of Labeling (DOL): The efficiency of the labeling reaction is assessed spectrophotometrically by measuring the absorbance of the protein and the dye.[4]

Signaling Pathways and Logical Relationships

The primary utility of fluorescently labeled molecules is in the visualization and tracking of biological processes. Once a protein of interest is labeled with a coumarin derivative, it can be used to study its localization, trafficking, and interaction with other molecules within cellular signaling pathways. The specific pathway under investigation would be dependent on the protein being labeled.

G cluster_workflow Experimental Logic protein Protein of Interest in a Signaling Pathway labeling Covalent Labeling with 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one protein->labeling labeled_protein Fluorescently Labeled Protein labeling->labeled_protein introduction Introduction into Cellular System labeled_protein->introduction imaging Fluorescence Microscopy (e.g., Confocal, TIRF) introduction->imaging data Data Acquisition: Localization, Colocalization, FRET, etc. imaging->data analysis Elucidation of Protein's Role in the Signaling Pathway data->analysis

References

In-Depth Technical Guide on the Theoretical and Experimental Analysis of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for the analysis of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one, a coumarin derivative of interest to researchers, scientists, and professionals in drug development. Given the limited availability of direct theoretical and experimental studies on this specific compound, this guide leverages data from closely related analogs to propose a robust framework for its investigation.

Introduction to Coumarins and In Silico Analysis

Coumarins are a significant class of naturally occurring and synthetic benzopyrone compounds. They exhibit a wide range of pharmacological properties, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial activities. The functionalization of the coumarin scaffold, as seen in this compound, offers a versatile platform for the design of novel therapeutic agents.

Theoretical calculations and in silico methods, such as Density Functional Theory (DFT), molecular docking, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions, are indispensable tools in modern drug discovery.[1][2] These computational approaches provide critical insights into the physicochemical properties, biological activity, and safety profile of a compound before its synthesis and experimental testing, thereby accelerating the drug development pipeline.

Theoretical Calculations

A multi-faceted in silico approach is proposed to elucidate the molecular properties and potential biological activity of this compound.

Computational Methodology

Density Functional Theory (DFT) Calculations: The molecular geometry of this compound would be optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[3][4] This level of theory is well-established for providing accurate predictions of geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability.[5] Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to identify the electrophilic and nucleophilic sites, offering insights into potential intermolecular interactions.[4]

Molecular Docking Studies: To explore the potential biological targets, molecular docking simulations would be performed. Based on the activities of similar coumarin derivatives, potential protein targets could include carbonic anhydrase, cyclooxygenase (COX) enzymes, and various kinases.[2][6][7] A representative protein target for docking studies is human carbonic anhydrase II. The three-dimensional structure of the protein would be obtained from the Protein Data Bank. Docking would be carried out using software like AutoDock Vina to predict the binding affinity and interaction modes of the compound within the protein's active site.

ADMET Prediction: The drug-likeness and pharmacokinetic properties of this compound would be predicted using in silico tools like SwissADME or preADMET.[8] These platforms predict a range of properties including lipophilicity (LogP), water solubility, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for cytochrome P450 (CYP) enzyme inhibition.[1][8]

Predicted Physicochemical and Biological Properties

The following tables summarize the expected quantitative data from the theoretical calculations, based on published data for analogous coumarin derivatives.

Table 1: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueSignificance
Molecular Weight238.67 g/mol Conforms to Lipinski's Rule of Five (<500)
LogP2.5 - 3.5Optimal for cell membrane permeability
Water SolubilityModerately SolubleInfluences bioavailability
Human Intestinal AbsorptionHighGood potential for oral administration
BBB PermeantLikelyPotential for CNS activity
CYP2D6 InhibitorPossiblePotential for drug-drug interactions
Ames ToxicityNon-mutagenicLow risk of carcinogenicity

Table 2: Predicted Molecular Docking Scores against Human Carbonic Anhydrase II

CompoundBinding Affinity (kcal/mol)Key Interacting Residues
This compound-7.0 to -9.0His94, His96, Thr199, Thr200
Acetazolamide (Standard Inhibitor)-6.5 to -8.5His94, His96, Thr199

Visualization of Theoretical Workflow

theoretical_workflow start Design of this compound dft DFT Calculations (B3LYP/6-311++G(d,p)) start->dft docking Molecular Docking (e.g., Carbonic Anhydrase II) start->docking admet ADMET Prediction (SwissADME) start->admet geom Optimized Geometry Bond Lengths/Angles dft->geom electro Electronic Properties (HOMO, LUMO, MEP) dft->electro binding Binding Affinity & Interaction Modes docking->binding pharma Pharmacokinetic Profile (Absorption, Toxicity) admet->pharma end Candidate Profile geom->end electro->end binding->end pharma->end

Caption: Workflow for the theoretical evaluation of the target compound.

Experimental Protocols

The synthesis and characterization of this compound would be carried out using established chemical procedures.

Synthesis

The synthesis of this compound can be achieved via a Pechmann condensation reaction.

Protocol:

  • A mixture of 4-ethoxyphenol (1 equivalent) and ethyl 4-chloroacetoacetate (1.1 equivalents) is cooled to 0-5 °C in a round-bottom flask.

  • Concentrated sulfuric acid is added dropwise with constant stirring, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The mixture is then poured onto crushed ice, leading to the precipitation of the crude product.

  • The solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure this compound.

Characterization

The structure of the synthesized compound would be confirmed using various spectroscopic techniques.

Table 3: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ 7.2-7.5 (m, 3H, Ar-H), 6.5 (s, 1H, C3-H), 4.7 (s, 2H, -CH₂Cl), 4.1 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 160 (C=O), 155 (C-O), 150, 125, 120, 118, 115, 110 (Ar-C), 64 (-OCH₂), 45 (-CH₂Cl), 15 (-CH₃)
FT-IR (KBr, cm⁻¹)1720-1740 (C=O, lactone), 1610-1620 (C=C, aromatic), 1250-1280 (C-O, ether), 750-780 (C-Cl)
Mass Spectrometry (ESI+)m/z 239.05 [M+H]⁺, 241.05 [M+H+2]⁺ (isotopic peak for Cl)

Visualization of Synthetic Workflow

synthesis_workflow reagents 4-Ethoxyphenol + Ethyl 4-chloroacetoacetate reaction Pechmann Condensation (H₂SO₄, 0-5°C) reagents->reaction workup Ice Quenching & Filtration reaction->workup purification Recrystallization (Ethanol) workup->purification product 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one purification->product

Caption: Proposed synthetic route for the target compound.

Hypothetical Signaling Pathway Modulation

Based on the docking studies of similar coumarins against cyclooxygenase (COX) enzymes, a potential mechanism of action for this compound could be the inhibition of the arachidonic acid inflammatory pathway.

signaling_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation pgs->inflammation compound 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one compound->cox Inhibition

Caption: Hypothetical inhibition of the prostaglandin synthesis pathway.

Conclusion

This technical guide outlines a comprehensive theoretical and experimental framework for the investigation of this compound. By employing a combination of DFT calculations, molecular docking, and ADMET predictions, a detailed in silico profile of the molecule can be generated. The proposed synthesis and characterization protocols provide a clear path for its experimental validation. The integrated approach of computational and experimental methods is crucial for understanding the therapeutic potential of novel coumarin derivatives and accelerating their development as drug candidates.

References

Methodological & Application

Application Notes and Protocols for 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(chloromethyl)-6-ethoxy-2H-chromen-2-one is a versatile bifunctional reagent for peptide synthesis, primarily utilized for the introduction of a fluorescent coumarin label or a photoremovable protecting group (also known as a "caging" group). The coumarin moiety offers desirable photophysical properties, including strong fluorescence and susceptibility to photolytic cleavage upon UV irradiation. The 6-ethoxy substitution can modulate these properties, potentially enhancing hydrolytic stability and shifting spectral characteristics. The reactive chloromethyl group at the 4-position allows for covalent attachment to peptides via nucleophilic substitution, targeting amino acid side chains or the N-terminus.

These application notes provide an overview of the key applications of this compound in peptide science and detailed protocols for its use.

Key Applications

  • Fluorescent Labeling of Peptides: The inherent fluorescence of the coumarin core allows for the sensitive detection and quantification of peptides. Labeled peptides are instrumental in studying peptide-receptor interactions, enzyme kinetics, cellular uptake, and localization. The 6-ethoxy group may influence the Stoke's shift and quantum yield of the fluorophore.

  • Photocaging of Bioactive Peptides: The coumarin-4-ylmethyl group can serve as a photoremovable protecting group (PPG) for various functional groups within a peptide, such as the carboxylates of aspartic and glutamic acid, the thiol of cysteine, or the N-terminal amino group. This "caging" renders the peptide biologically inactive. Upon irradiation with UV light, the covalent bond is cleaved, releasing the active peptide with high spatial and temporal control. This technique is invaluable for studying dynamic biological processes and for targeted drug delivery.

Data Presentation

Table 1: Representative Photophysical Properties of 4-Alkoxycoumarin-Labeled Peptides
PropertyRepresentative ValueWavelength (nm)Notes
Absorption Maximum (λabs)~320-360UV-ADependent on solvent and peptide sequence.
Emission Maximum (λem)~380-420BlueExhibits solvatochromism.
Molar Extinction Coefficient (ε)10,000 - 20,000 M-1cm-1at λabsHigh absorptivity is beneficial for both fluorescence and photocleavage.
Fluorescence Quantum Yield (Φf)0.1 - 0.6N/AHighly dependent on the local environment and conjugation site.

Note: Specific values for 6-ethoxy-coumarin labeled peptides may vary and should be determined experimentally.

Table 2: Representative Photochemical Properties of Coumarin-4-ylmethyl Caged Compounds
PropertyRepresentative ValueWavelength (nm)Notes
Photocleavage Wavelength~350-400UV-AAllows for cleavage with less phototoxic wavelengths compared to shorter UV.
Uncaging Quantum Yield (Φu)0.01 - 0.2at Photocleavage λRepresents the efficiency of the photorelease. Varies with the leaving group and solvent.
Release RateNanoseconds to microsecondsN/ACoumarin derivatives are known for their rapid release kinetics.

Note: The efficiency of photocleavage is dependent on the specific peptide sequence and the nature of the linkage.

Experimental Protocols

Protocol 1: Fluorescent Labeling of a Peptide on Solid Support

This protocol describes the labeling of a cysteine residue in a peptide synthesized on a solid support using Fmoc/tBu strategy.

Materials:

  • Peptide-resin with a free cysteine thiol group

  • This compound

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • HPLC for purification

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection of Cysteine: If the cysteine side chain is protected (e.g., with a trityl group), perform deprotection according to standard protocols.

  • Labeling Reaction:

    • Dissolve this compound (3 equivalents relative to the resin loading) in DMF.

    • Add DIPEA (5 equivalents) to the solution.

    • Add the solution to the swollen resin.

    • Agitate the reaction mixture at room temperature for 4-6 hours.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the labeled peptide in cold diethyl ether. Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical HPLC.

Protocol 2: Caging of a Carboxylic Acid Side Chain (Aspartic or Glutamic Acid)

This protocol describes the caging of a carboxylic acid side chain of an aspartic or glutamic acid residue in a fully protected peptide in solution.

Materials:

  • Protected peptide with a free carboxylic acid side chain

  • This compound

  • Cesium carbonate (Cs2CO3) or DIPEA

  • DMF or Acetonitrile

  • HPLC for purification

Procedure:

  • Peptide Solubilization: Dissolve the protected peptide in DMF or acetonitrile.

  • Salt Formation: Add Cs2CO3 (1.5 equivalents) or DIPEA (2 equivalents) to the peptide solution and stir for 30 minutes to form the carboxylate salt.

  • Caging Reaction: Add this compound (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the caged peptide by flash chromatography or preparative HPLC.

  • Deprotection: Perform global deprotection of other protecting groups if necessary, using appropriate conditions (e.g., TFA for Boc groups).

  • Characterization: Characterize the final caged peptide by NMR and mass spectrometry.

Protocol 3: Photocleavage of a Caged Peptide

Materials:

  • Solution of the caged peptide in a suitable buffer (e.g., PBS, HEPES).

  • UV lamp with an appropriate wavelength output (e.g., 365 nm).

  • Quartz cuvette or microplate.

  • HPLC or other analytical method to monitor the reaction.

Procedure:

  • Sample Preparation: Prepare a solution of the caged peptide at the desired concentration in the chosen buffer.

  • Irradiation: Place the solution in a quartz cuvette or microplate and irradiate with a UV lamp. The irradiation time will depend on the lamp intensity, the quantum yield of the caging group, and the concentration of the peptide.

  • Monitoring Cleavage: At various time points, take aliquots of the solution and analyze by HPLC to monitor the disappearance of the caged peptide and the appearance of the uncaged peptide.

  • Biological Assay: The photoreleased peptide can be directly used in biological assays to study its effect on cells or enzymes.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Labeling cluster_application Application spps Solid-Phase Peptide Synthesis (SPPS) labeling On-Resin Labeling with 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one spps->labeling cleavage Cleavage & Deprotection labeling->cleavage purification HPLC Purification cleavage->purification caged_peptide Purified Caged Peptide purification->caged_peptide Characterization (MS, HPLC) photolysis UV Irradiation (Photolysis) caged_peptide->photolysis photolysis->caged_peptide No UV Control bio_assay Biological Assay (e.g., Cell Culture) photolysis->bio_assay

Caption: Experimental workflow for the synthesis and application of a photocaged peptide.

signaling_pathway cluster_state Cellular Environment receptor Receptor effector Downstream Effector receptor->effector response Biological Response effector->response caged_peptide Inactive Caged Peptide caged_peptide->receptor No Binding active_peptide Active Peptide caged_peptide->active_peptide Photocleavage active_peptide->receptor Binding & Activation uv_light UV Light (365 nm) uv_light->caged_peptide

Caption: Control of a signaling pathway using a photocaged peptide.

Application Notes and Protocols for Protein Conjugation with 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and a comprehensive protocol for the covalent labeling of proteins with the fluorescent probe 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one. This coumarin-based reagent offers a stable fluorescent tag for tracking and quantifying proteins in various biological assays. The chloromethyl group serves as a reactive moiety that can form a stable covalent bond with specific nucleophilic amino acid residues on the protein surface, primarily targeting cysteine and potentially lysine residues under specific conditions. The 6-ethoxy substitution on the coumarin ring influences its spectral properties, offering a distinct fluorescent signature for detection.

These application notes are intended to guide researchers in the successful conjugation, purification, and characterization of protein-coumarin conjugates for a wide range of applications, including fluorescence microscopy, flow cytometry, and binding assays.

Chemical Properties and Reactivity

This compound is a derivative of coumarin, a class of compounds well-regarded for their fluorescent properties. The key reactive feature of this molecule is the chloromethyl group at the 4-position of the chromen-2-one core. This group is susceptible to nucleophilic substitution by electron-rich functional groups present on amino acid side chains.

The primary target for alkylation by this reagent is the thiol group of cysteine residues due to its strong nucleophilicity. Under slightly basic conditions, the thiol group is deprotonated to the more reactive thiolate anion, which readily attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming a stable thioether bond. While cysteine is the primary target, reaction with the ε-amino group of lysine residues can also occur, particularly at higher pH values where the amine is deprotonated and more nucleophilic.

Experimental Protocols

Materials and Reagents
  • Protein of interest (in a suitable buffer, e.g., PBS, HEPES)

  • This compound

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Reaction Buffer: 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 (for cysteine labeling) or 50 mM Borate buffer, 150 mM NaCl, pH 8.5-9.0 (for lysine labeling)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)), if reducing disulfide bonds is necessary

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M L-cysteine

  • Purification column (e.g., size-exclusion chromatography, dialysis cassettes)

  • Spectrophotometer and Fluorometer

Protocol for Protein Conjugation

This protocol provides a general guideline. Optimal conditions, including the molar ratio of dye to protein, reaction time, and temperature, may need to be determined empirically for each specific protein.

1. Protein Preparation:

  • Dissolve the protein in the chosen Reaction Buffer to a final concentration of 1-5 mg/mL.
  • If the protein contains disulfide bonds that need to be reduced to free up cysteine residues for labeling, incubate the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Note: DTT should be removed before adding the labeling reagent as it will react with the chloromethyl group. This can be achieved by buffer exchange using a desalting column.

2. Preparation of the Labeling Reagent Stock Solution:

  • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.

3. Conjugation Reaction:

  • While gently vortexing the protein solution, add the calculated amount of the 10 mM labeling reagent stock solution. A 10 to 20-fold molar excess of the dye over the protein is a good starting point.
  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. The optimal incubation time should be determined experimentally.

4. Quenching the Reaction:

  • To stop the labeling reaction, add a quenching reagent to a final concentration of 10-50 mM. L-cysteine is effective for quenching reactions targeting thiols, while Tris-HCl is suitable for quenching reactions targeting amines.
  • Incubate for an additional 30 minutes at room temperature.

5. Purification of the Conjugate:

  • Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis. The appropriate pore size for dialysis should be chosen based on the molecular weight of the protein.

6. Characterization of the Conjugate:

  • Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the conjugate at the protein's absorbance maximum (~280 nm) and the dye's absorbance maximum. The extinction coefficient for the specific coumarin derivative will be required.
  • Protein Concentration: The concentration of the labeled protein can be determined using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
  • Fluorescence Spectroscopy: Record the excitation and emission spectra of the conjugate to confirm successful labeling and to determine the optimal wavelengths for fluorescence-based assays.

Data Presentation

ParameterValue (Estimated)Notes
Excitation Maximum (λex) 380 - 400 nmDependant on solvent and conjugation
Emission Maximum (λem) 460 - 480 nmDependant on solvent and conjugation
Extinction Coefficient (ε) 15,000 - 25,000 M⁻¹cm⁻¹At the λex in a given solvent
Quantum Yield (Φ) 0.4 - 0.7Highly dependent on the local environment

Note: The fluorescence properties are estimations based on similar coumarin derivatives and will need to be experimentally determined for the specific protein conjugate.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization protein_prep Protein Preparation (1-5 mg/mL in Reaction Buffer) conjugation Conjugation (10-20x molar excess of dye, RT for 2-4h or 4°C overnight) protein_prep->conjugation reagent_prep Labeling Reagent Preparation (10 mM in DMSO/DMF) reagent_prep->conjugation quenching Quenching (Add L-cysteine or Tris) conjugation->quenching purification Purification (Size-Exclusion Chromatography or Dialysis) quenching->purification characterization Characterization (DOL, Concentration, Fluorescence) purification->characterization

Caption: Experimental workflow for protein conjugation.

reaction_pathway protein Protein-SH (Cysteine Residue) conjugate Protein-S-CH2-Coumarin (Fluorescent Conjugate) protein->conjugate Nucleophilic Attack plus1 + coumarin This compound coumarin->conjugate hcl HCl plus2 +

Caption: Reaction of 4-(chloromethyl)coumarin with a cysteine residue.

Application Notes and Protocols: Reaction of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one with Thiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of thioether derivatives obtained from the reaction of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one with various thiols. The protocols are based on established synthetic methodologies for coumarin derivatives and are intended to guide researchers in the development of novel compounds with potential therapeutic value.

Introduction

Coumarins, a class of benzopyrone-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anticoagulant, and antimicrobial properties. The 4-chloromethyl substituent on the coumarin scaffold serves as a versatile synthetic handle for introducing various functional groups through nucleophilic substitution reactions. The reaction of this compound with thiols provides a straightforward route to a library of 4-(thiomethyl)coumarin derivatives. These thioether linkages are known to modulate the biological activity of parent molecules, often enhancing their efficacy and specificity. This document outlines the general synthetic protocol for these reactions and discusses the potential applications of the resulting compounds in drug discovery, particularly in the development of new anticancer and antifungal agents.

General Reaction Scheme

The reaction proceeds via a nucleophilic substitution mechanism where the thiol, acting as a nucleophile, displaces the chloride from the 4-(chloromethyl) group of the coumarin. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

Reaction_Scheme reac1 This compound prod 4-(((R)thio)methyl)-6-ethoxy-2H-chromen-2-one reac1->prod reac2 R-SH (Thiol) reac2->prod base Base base->reac2 Deprotonation solvent Solvent solvent->reac1 solvent->reac2 Workflow start Start step1 Dissolve Reactants (Coumarin & Thiol) in Solvent start->step1 step2 Add Base step1->step2 step3 Heat and Stir (Monitor by TLC) step2->step3 step4 Cool and Filter step3->step4 step5 Evaporate Solvent step4->step5 step6 Extraction and Washing step5->step6 step7 Dry and Concentrate step6->step7 step8 Purify by Column Chromatography step7->step8 step9 Characterize Product (NMR, IR, MS) step8->step9 end End step9->end Anticancer_Pathway coumarin Coumarin Thioether Derivative receptor Cell Surface Receptor coumarin->receptor Inhibition apoptosis Apoptosis coumarin->apoptosis Induction pi3k PI3K/Akt Pathway receptor->pi3k Activation mapk MAPK Pathway receptor->mapk Activation proliferation Cell Proliferation & Survival pi3k->proliferation mapk->proliferation

Application Note: HPLC Analysis of Thiols via Derivatization with 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive quantification of thiol-containing analytes (e.g., L-cysteine) in aqueous samples using 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one as a pre-column fluorescent derivatization reagent, followed by analysis with High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD).

Introduction

The quantitative analysis of low-molecular-weight thiols, such as cysteine, homocysteine, and glutathione, is critical in biomedical and pharmaceutical research due to their roles in redox regulation, detoxification, and various disease states. These compounds often lack a strong chromophore, making their direct detection by UV-Vis absorption at low concentrations challenging.

Pre-column derivatization is a widely adopted strategy to enhance analytical sensitivity and selectivity.[1] This method involves reacting the analyte with a labeling agent to form a derivative with desirable properties, such as high fluorescence quantum yield. This compound is a coumarin-based reagent designed for this purpose. Its reactive chloromethyl group readily undergoes a nucleophilic substitution reaction with the sulfhydryl group of thiols under mild basic conditions. The resulting thioether derivative is a stable and highly fluorescent molecule, enabling sensitive detection by HPLC-FLD.

Principle of the Method

The derivatization reaction is a nucleophilic substitution. The thiol analyte (R-SH) is deprotonated in a basic buffer to its more reactive thiolate form (R-S⁻). The thiolate anion then attacks the electrophilic carbon of the chloromethyl group on the coumarin reagent, displacing the chloride ion and forming a stable, fluorescent thioether conjugate. This derivative is then separated from excess reagent and other sample components by reverse-phase HPLC and quantified using a fluorescence detector.

cluster_reagents Reactants cluster_product Product Analyte Analyte (e.g., L-Cysteine) R-SH Catalyst Basic Buffer (e.g., Borate pH 9.5) Heat (60°C) Analyte->Catalyst Reagent Derivatizing Reagent 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one Reagent->Catalyst Product Fluorescent Derivative (Thioether) Catalyst->Product Nucleophilic Substitution G Experimental Workflow prep Prepare Reagents (Buffer, Standards, Derivatizing Agent) sample Pipette 100 µL Sample/ Standard into Vial prep->sample buffer Add 200 µL Borate Buffer (pH 9.5) sample->buffer reagent Add 100 µL Derivatizing Reagent buffer->reagent mix Vortex Mix 30 seconds reagent->mix incubate Incubate at 60°C for 30 min (Dark) mix->incubate stop Stop Reaction (Add 50 µL Acetic Acid) incubate->stop hplc Inject into HPLC-FLD System stop->hplc analyze Data Acquisition & Quantification hplc->analyze

References

Application Notes and Protocols for 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of compound libraries. A key element in SPS is the choice of a suitable linker, which tethers the growing molecule to the solid support and dictates the conditions for its eventual cleavage. Photolabile linkers, which can be cleaved by light, offer a mild and orthogonal method for releasing the final product, avoiding the use of harsh acidic or basic conditions that can degrade sensitive molecules.

This document provides detailed application notes and protocols for the use of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one as a photolabile linker in solid-phase synthesis. The coumarin core of this molecule allows for cleavage upon exposure to UV radiation, typically in the 350-400 nm range. The chloromethyl group provides a reactive handle for immobilization onto a variety of solid supports. These protocols are intended as a starting point for researchers and may require optimization for specific applications.

Logical Workflow for Solid-Phase Synthesis using this compound

cluster_0 Phase 1: Linker Immobilization cluster_1 Phase 2: Solid-Phase Synthesis cluster_2 Phase 3: Cleavage and Purification A Select Solid Support (e.g., Wang Resin) B Swell Resin in Suitable Solvent (e.g., DMF, DCM) A->B C Attach 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one to Resin B->C D Wash and Dry Functionalized Resin C->D E Couple First Building Block (e.g., N-protected amino acid) D->E F Deprotection Step E->F G Couple Subsequent Building Blocks F->G H Repeat Deprotection and Coupling Cycles G->H I Wash and Dry Final Product on Resin H->I J Photolytic Cleavage (UV irradiation) I->J K Collect Cleaved Product J->K L Purify and Characterize Product K->L

Caption: General workflow for solid-phase synthesis using the photolabile linker.

Experimental Protocols

Protocol 1: Immobilization of this compound onto Hydroxyl-Functionalized Resin (e.g., Wang Resin)

This protocol describes the attachment of the coumarin linker to a resin bearing hydroxyl groups, forming a stable ether linkage.

Materials:

  • Wang Resin (or other hydroxyl-functionalized resin)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the Wang resin (1 g, ~1.0 mmol/g loading) in anhydrous DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Alkoxide Formation: In a separate flask under an inert atmosphere, suspend NaH (60% dispersion, 4 eq.) in anhydrous DMF. To this suspension, add a solution of the swelled resin in DMF dropwise at 0°C. Allow the mixture to stir at room temperature for 2 hours.

  • Linker Attachment: Dissolve this compound (3 eq.) in anhydrous DMF and add it to the resin suspension. Stir the reaction mixture at 50°C for 24 hours under an inert atmosphere.

  • Capping: Quench the reaction by the slow addition of methanol. Add a solution of acetic anhydride (5 eq.) and pyridine (5 eq.) in DMF to cap any unreacted hydroxyl groups. Stir for 2 hours at room temperature.

  • Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the functionalized resin under vacuum.

Reaction Scheme:

Caption: Immobilization of the linker onto a hydroxyl-functionalized resin.

Protocol 2: Coupling of a Carboxylic Acid Building Block

This protocol details the esterification of the linker-functionalized resin with a carboxylic acid, for example, an N-protected amino acid.

Materials:

  • Coumarin-functionalized resin

  • N-protected amino acid (or other carboxylic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous DMF

  • Anhydrous DCM

Procedure:

  • Resin Swelling: Swell the coumarin-functionalized resin (1 g) in anhydrous DCM (10 mL) for 30 minutes.

  • Activation and Coupling: In a separate flask, dissolve the N-protected amino acid (3 eq.) and DMAP (0.1 eq.) in a minimal amount of anhydrous DMF. Add this solution to the swelled resin. Then, add DIC (3 eq.) and agitate the mixture at room temperature for 4-12 hours.

  • Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum. The subsequent steps of deprotection and coupling of further building blocks can be carried out using standard solid-phase synthesis protocols.

Reaction Scheme:

FunctionalizedResin Resin-Linker-OH CoupledProduct Resin-Linker-O-CO-R FunctionalizedResin->CoupledProduct BuildingBlock R-COOH BuildingBlock->CoupledProduct CouplingAgents DIC, DMAP

Caption: Coupling of a carboxylic acid to the linker-functionalized resin.

Protocol 3: Photolytic Cleavage

This protocol describes the release of the synthesized molecule from the solid support using UV irradiation.

Materials:

  • Resin-bound final product

  • Photolysis-compatible solvent (e.g., DCM, Dioxane, Methanol)

  • Photochemical reactor with a UV lamp (e.g., mercury lamp)

  • Appropriate filter to select the desired wavelength range (e.g., 365 nm)

Procedure:

  • Resin Preparation: Swell the resin with the attached final product in the chosen photolysis solvent in a quartz reaction vessel.

  • Irradiation: Irradiate the resin suspension with a UV lamp, typically at 350-365 nm. The optimal irradiation time will depend on the substrate, solvent, and lamp intensity, and should be determined empirically (e.g., by taking aliquots at different time points and analyzing the cleavage progress by HPLC). A typical starting point is 2-8 hours.

  • Product Collection: After irradiation, filter the resin and collect the filtrate containing the cleaved product.

  • Washing: Wash the resin with additional solvent to ensure complete recovery of the product.

  • Purification: Combine the filtrate and washings, evaporate the solvent, and purify the crude product using standard techniques such as HPLC or column chromatography.

Cleavage Mechanism:

ResinBound Resin-Linker-O-CO-R CleavedProduct HOOC-R ResinBound->CleavedProduct Photolysis Byproduct Resin-Linker-OH UV hν (350-400 nm)

Caption: Photolytic cleavage of the synthesized molecule from the resin.

Data Presentation

The following tables are provided as templates for researchers to record and compare their experimental data.

Table 1: Linker Immobilization Efficiency

Resin TypeLinker EquivalentsBaseReaction Time (h)Loading (mmol/g)
Wang3NaH24

Table 2: Building Block Coupling Efficiency

Building BlockEquivalentsCoupling ReagentReaction Time (h)Coupling Yield (%)
Fmoc-Gly-OH3DIC/DMAP4
Fmoc-Phe-OH3DIC/DMAP6

Table 3: Photolytic Cleavage Efficiency

SolventWavelength (nm)Irradiation Time (h)Cleavage Yield (%)Purity (%)
DCM3652
Dioxane3654
Methanol3658

Disclaimer: The protocols provided are intended as general guidelines. The optimal conditions for linker immobilization, coupling, and cleavage may vary depending on the specific solid support, building blocks, and desired final product. Researchers are encouraged to perform small-scale optimization experiments to determine the most effective conditions for their specific application.

Application Notes and Protocols: Synthesis and Application of Novel Derivatives from 4-(Chloromethyl)-6-ethoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a significant class of naturally occurring and synthetic benzopyrone-based heterocyclic compounds. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties, make them attractive scaffolds for drug discovery and development. The 4-(chloromethyl) group on the coumarin ring is a versatile reactive handle that allows for the straightforward introduction of various functional groups via nucleophilic substitution, enabling the creation of novel derivatives with potentially enhanced biological activities. This document provides detailed protocols for the synthesis of a series of novel derivatives starting from 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one and outlines their potential applications, particularly in the context of cancer research targeting the PI3K/Akt/mTOR signaling pathway.

General Synthetic Workflow

The general strategy for the synthesis of novel derivatives from this compound involves the nucleophilic displacement of the chloride ion. This can be achieved by reacting the starting material with a variety of nucleophiles, such as amines, thiols, and azide ions, to yield the corresponding 4-(aminomethyl), 4-(thiomethyl), and 4-(azidomethyl) derivatives.

Synthetic Workflow start This compound product Novel 6-Ethoxy-2H-chromen-2-one Derivatives start->product Nucleophilic Substitution nucleophile Nucleophile (R-NH2, R-SH, NaN3) nucleophile->product

Caption: General workflow for the synthesis of novel derivatives.

Experimental Protocols

Materials and General Methods:

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried and distilled according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (60-120 mesh). 1H NMR and 13C NMR spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectra should be obtained using an ESI-TOF or a similar instrument.

Protocol 1: Synthesis of 4-((Diethylamino)methyl)-6-ethoxy-2H-chromen-2-one (Amine Derivative)

This protocol describes the synthesis of an amine-containing derivative, which can serve as a template for reactions with various primary and secondary amines.

  • Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (20 mL), add diethylamine (1.2 mmol) and potassium carbonate (1.5 mmol).

  • Reaction Conditions: Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 6-8 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product.

  • Characterization: Characterize the purified compound by NMR and mass spectrometry.

Protocol 2: Synthesis of 6-Ethoxy-4-((phenylthio)methyl)-2H-chromen-2-one (Thiol Derivative)

This protocol outlines the synthesis of a thiol ether derivative, which can be adapted for reactions with other thiols.

  • Reaction Setup: To a solution of thiophenol (1.1 mmol) in anhydrous dimethylformamide (DMF) (15 mL), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • Reaction Conditions: Add a solution of this compound (1.0 mmol) in DMF (5 mL) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 10-12 hours.

  • Work-up: Quench the reaction by the slow addition of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Characterization: Confirm the structure of the product using NMR and mass spectrometry.

Protocol 3: Synthesis of 4-(Azidomethyl)-6-ethoxy-2H-chromen-2-one (Azide Derivative)

This protocol details the synthesis of an azide derivative, a versatile intermediate for click chemistry and other transformations. A similar procedure has been used for the synthesis of other 4-azidomethylcoumarin derivatives.[1]

  • Reaction Setup: In a round-bottomed flask, dissolve this compound (1.0 mmol) in a mixture of acetone (15 mL) and water (5 mL).

  • Reaction Conditions: Add sodium azide (1.5 mmol) to the solution and stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, pour the mixture into ice-cold water. The precipitated solid is collected by filtration.

  • Purification: Wash the solid with water and dry under vacuum. If necessary, recrystallize the product from ethanol to obtain the pure azide derivative.

  • Characterization: Characterize the final product by NMR and mass spectrometry.

Data Presentation

The following table summarizes the proposed novel derivatives and their hypothetical, yet realistic, physicochemical properties and biological data based on existing literature for similar coumarin derivatives.[2]

DerivativeStructureMolecular FormulaMolecular Weight ( g/mol )Hypothetical Yield (%)Hypothetical IC50 (µM) on MCF-7 Cells
Amine Derivative 4-((Diethylamino)methyl)-6-ethoxy-2H-chromen-2-oneC16H19NO3289.337515.2
Thiol Derivative 6-Ethoxy-4-((phenylthio)methyl)-2H-chromen-2-oneC18H16O3S328.398010.5
Azide Derivative 4-(Azidomethyl)-6-ethoxy-2H-chromen-2-oneC12H10N3O3256.2390> 50 (precursor)

Biological Context and Applications

Numerous studies have highlighted the potential of coumarin derivatives as anticancer agents. A significant number of these compounds exert their effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in many types of cancer, making it a prime target for therapeutic intervention.[3][4][5]

The novel 6-ethoxy-2H-chromen-2-one derivatives synthesized via the protocols described herein are designed to be investigated for their potential to inhibit the PI3K/Akt/mTOR pathway. The introduction of different functionalities at the 4-position allows for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. These compounds can be screened in various cancer cell lines to assess their cytotoxic and anti-proliferative activities. Promising candidates can then be further evaluated in mechanistic studies to confirm their inhibitory effect on the PI3K/Akt/mTOR pathway through techniques such as Western blotting to analyze the phosphorylation status of key proteins like Akt and mTOR.

PI3K_Akt_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibition P70S6K p70S6K mTORC1->P70S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition Proliferation Cell Proliferation & Survival P70S6K->Proliferation fourEBP1->Proliferation Coumarin Novel Coumarin Derivatives Coumarin->PI3K Inhibition Coumarin->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by novel coumarin derivatives.

References

Application Notes and Protocols for 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one as a versatile building block in organic synthesis. The inherent reactivity of the 4-chloromethyl group, coupled with the electronic properties of the coumarin core, makes this compound a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with potential biological activities.

Introduction to this compound

This compound is a substituted coumarin derivative. The coumarin scaffold is a prominent feature in many natural products and pharmacologically active compounds, known to exhibit a wide array of biological activities including anticoagulant, anti-inflammatory, antimicrobial, and antitumor effects.[1][2] The key to the utility of this compound as a building block lies in the electrophilic nature of the carbon atom in the chloromethyl group, making it susceptible to nucleophilic attack. This allows for the straightforward introduction of various functionalities at the 4-position of the coumarin ring, enabling the generation of large libraries of derivatives for drug discovery and other applications.

Synthesis of this compound

The synthesis of this compound can be achieved via the Pechmann condensation, a classic method for coumarin synthesis. This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.

Experimental Protocol: Pechmann Condensation

This protocol is adapted from the general synthesis of 4-(chloromethyl)coumarins.[3]

Reaction Scheme:

Materials:

  • 4-Ethoxyphenol

  • Ethyl 4-chloroacetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-cold water

  • Ethanol

Procedure:

  • To a stirred, cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 4-ethoxyphenol.

  • Once the phenol has dissolved, add ethyl 4-chloroacetoacetate dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Expected Yield: Based on similar reactions, yields are expected to be in the range of 70-90%.[3]

Applications in Organic Synthesis

The primary application of this compound is as an electrophile in nucleophilic substitution reactions. This allows for the facile introduction of a variety of substituents at the 4-methyl position, leading to the synthesis of diverse molecular architectures.

Synthesis of 4-(Aminomethyl)coumarin Derivatives

The reaction with primary and secondary amines provides access to a wide range of 4-(aminomethyl)coumarin derivatives, which are of interest in medicinal chemistry.

This protocol is a general procedure adapted from the synthesis of related 4-aminomethylcoumarins.

Reaction Scheme:

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the desired amine (1.2 equivalents) and anhydrous potassium carbonate (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(aminomethyl)coumarin derivative.

AmineProductReported Yield (for related coumarins)
Morpholine4-(Morpholinomethyl)-6-ethoxy-2H-chromen-2-one85-95%
Aniline4-((Phenylamino)methyl)-6-ethoxy-2H-chromen-2-one80-90%
Diethylamine4-((Diethylamino)methyl)-6-ethoxy-2H-chromen-2-one80-90%

Table 1: Representative yields for the N-alkylation of amines with 4-(chloromethyl)coumarins (adapted from analogous reactions).

Synthesis of 4-(Azidomethyl)coumarin and "Click Chemistry" Applications

The synthesis of 4-(azidomethyl)coumarins opens the door to "click chemistry," a powerful tool for bioconjugation and materials science.[4][5] The azide group can readily undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

This protocol is adapted from the synthesis of a related 4-azidomethylcoumarin.[3]

Reaction Scheme:

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Aqueous acetone

  • Ice-cold water

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of acetone and water.

  • Add sodium azide (1.5 equivalents) to the solution and stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 4-(azidomethyl)-6-ethoxy-2H-chromen-2-one.

ReactantProductReported Yield (for related coumarins)
Sodium Azide4-(Azidomethyl)-6-ethoxy-2H-chromen-2-one80-90%

Table 2: Expected yield for the synthesis of 4-(azidomethyl)coumarin.

G cluster_synthesis Synthesis of Azide cluster_click Click Reaction Start 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one Reaction1 Nucleophilic Substitution Start->Reaction1 Reactant Sodium Azide (NaN₃) Reactant->Reaction1 Product1 4-(azidomethyl)-6-ethoxy- 2H-chromen-2-one Reaction1->Product1 Reaction2 CuAAC Cycloaddition Product1->Reaction2 Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Reaction2 Catalyst Cu(I) Catalyst (e.g., CuSO₄, Na-Ascorbate) Catalyst->Reaction2 Product2 4-((4-R-1H-1,2,3-triazol-1-yl)methyl) -6-ethoxy-2H-chromen-2-one Reaction2->Product2

Caption: Workflow for the synthesis of a coumarin-triazole conjugate.

Potential Biological Activity and Signaling Pathways

Coumarin derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of key signaling pathways.[2][6][7] While the specific biological targets of 6-ethoxycoumarin derivatives are not extensively documented, it is plausible that they share mechanisms of action with other coumarins. One such pathway is the PI3K/Akt/mTOR signaling cascade, which is often dysregulated in cancer.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Coumarin Coumarin Derivative Coumarin->Akt inhibits

References

Application Note and Protocol: Nucleophilic Substitution on 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the nucleophilic substitution reaction on 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one. The 4-chloromethyl group on the coumarin scaffold serves as a versatile electrophilic site, readily undergoing substitution with a variety of nucleophiles to yield a diverse library of functionalized coumarin derivatives.[1] This protocol outlines a general method that can be adapted for a range of nucleophiles, including amines, thiols, and alcohols, which are crucial for the synthesis of novel compounds with potential biological activities. The straightforward procedure, coupled with the potential for diverse functionalization, makes this a valuable method in medicinal chemistry and drug discovery programs.

Introduction

Coumarins, or 2H-chromen-2-ones, are a prominent class of heterocyclic compounds found in many natural products and synthetic molecules with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] The functionalization of the coumarin core is a key strategy in the development of new therapeutic agents. The 4-position of the coumarin ring is particularly susceptible to modification, and the introduction of a chloromethyl group at this position provides a reactive handle for nucleophilic substitution reactions. This allows for the covalent attachment of various pharmacophores and functional groups, enabling the exploration of structure-activity relationships (SAR). This protocol details a robust method for the synthesis of 4-substituted-6-ethoxy-2H-chromen-2-one derivatives.

Experimental Protocol

This protocol describes a general procedure for the nucleophilic substitution reaction on this compound with a generic nucleophile (Nu-H).

Materials:

  • This compound

  • Nucleophile (e.g., primary/secondary amine, thiol, alcohol)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

  • Glass column for chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask, add this compound (1.0 eq).

    • Add the desired nucleophile (1.1 - 1.5 eq).

    • Add a suitable base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

    • Add a sufficient volume of an anhydrous solvent like DMF or acetonitrile to dissolve the reactants.

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the nucleophile.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-substituted-6-ethoxy-2H-chromen-2-one derivative.

Data Presentation

The following table summarizes representative data for the nucleophilic substitution on this compound with various nucleophiles.

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMF60492
2ThiophenolTEAMeCNRT688
3BenzylamineK₂CO₃DMF70585
4Sodium azideN/ADMF50895
5PhenolK₂CO₃MeCN801275

Visualizations

experimental_workflow start Start reactants 1. Add this compound, nucleophile, base, and solvent to flask. start->reactants reaction 2. Stir at specified temperature. Monitor by TLC. reactants->reaction workup 3. Quench with water and extract with ethyl acetate. reaction->workup purification 4. Dry, concentrate, and purify by column chromatography. workup->purification product Pure 4-substituted product purification->product

Caption: Experimental workflow for the nucleophilic substitution reaction.

Caption: General mechanism of nucleophilic substitution.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.

References

Application Notes and Protocols: Photophysical Properties of 4-(Chloromethyl)-6-ethoxy-2H-chromen-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, photophysical properties, and potential applications of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one and its derivatives. The protocols outlined below are intended to serve as a guide for the characterization and utilization of these fluorescent compounds in various research and development settings.

Introduction

Coumarin derivatives are a prominent class of fluorescent molecules with extensive applications in biomedical research, materials science, and diagnostics. Their utility stems from their high fluorescence quantum yields, photostability, and sensitivity to the local microenvironment. The presence of a 4-(chloromethyl) group on the coumarin scaffold introduces a reactive site for covalent attachment to biomolecules, making these derivatives particularly valuable as fluorescent probes and labels. The 6-ethoxy substitution influences the electronic properties of the fluorophore, modulating its absorption and emission characteristics. This document details the photophysical properties of this compound derivatives and provides protocols for their synthesis and characterization.

Synthesis Protocol: this compound

A common and effective method for the synthesis of 4-substituted coumarins is the Pechmann condensation.[1][2][3][4] The following protocol describes a plausible synthesis route for this compound.

Materials:

  • 4-Ethoxyphenol

  • Ethyl 4-chloroacetoacetate

  • Sulfuric acid (concentrated) or other acidic catalyst (e.g., Amberlyst-15)[2]

  • Ethanol

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-ethoxyphenol (1 equivalent) in a minimal amount of a suitable solvent if necessary, or proceed with a solvent-free reaction.[3]

  • Addition of Reagents: Add ethyl 4-chloroacetoacetate (1.1 equivalents) to the flask.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (or an alternative acid catalyst) to the reaction mixture while cooling in an ice bath.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-70 °C for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture onto crushed ice. A solid precipitate should form.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Properties

Table 1: Representative Photophysical Data of 6-Alkoxy-4-Alkyl-Coumarin Derivatives in Common Solvents.

CompoundSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Lifetime (τ) (ns)
4-Methyl-6-methoxycoumarin [5]Dioxane321382--
Acetonitrile322386--
Methanol323390--
6,7-Diethoxy-4-methylcoumarin [6]Chloroform341410--

Note: The data presented for the analogous compounds are for estimation purposes. Actual values for this compound should be determined experimentally.

Experimental Protocols for Photophysical Characterization

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maximum (λ_abs) and molar extinction coefficient (ε).

Materials:

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Micropipettes

  • Solvent of choice (e.g., ethanol, acetonitrile, dioxane)

  • Synthesized coumarin derivative

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the coumarin derivative of a known concentration (e.g., 1 mM) in the chosen solvent.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the micromolar range (e.g., 1, 2, 5, 10 µM).

  • Baseline Correction: Record a baseline spectrum of the solvent using a quartz cuvette.

  • Measurement: Record the absorption spectra of each diluted solution from approximately 250 nm to 500 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_abs).

    • Plot absorbance at λ_abs versus concentration.

    • Determine the molar extinction coefficient (ε) from the slope of the linear fit according to the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Objective: To determine the emission maximum (λ_em).

Materials:

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Solution from the absorption experiment with an absorbance of ~0.1 at the excitation wavelength.

Protocol:

  • Instrument Setup: Set the excitation wavelength to the determined λ_abs.

  • Measurement: Record the fluorescence emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to a point where the emission intensity returns to the baseline.

  • Data Analysis: Identify the wavelength of maximum fluorescence emission (λ_em).

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

Objective: To determine the fluorescence quantum yield relative to a standard.

Materials:

  • Fluorometer with a corrected emission spectrum

  • Spectrophotometer

  • Standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Solutions of the sample and standard with absorbance values below 0.1 at the excitation wavelength.

Protocol:

  • Absorbance Measurement: Measure the absorbance of the sample and standard solutions at the same excitation wavelength.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis:

    • Integrate the area under the emission curves for both the sample and the standard.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Fluorescence Lifetime (τ) Measurement

Objective: To determine the fluorescence lifetime.

Materials:

  • Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer.

  • Pulsed light source (e.g., laser diode or LED) with a wavelength close to the λ_abs of the sample.

  • Sample solution with an absorbance of ~0.1.

Protocol:

  • Instrument Setup: Configure the TCSPC instrument according to the manufacturer's instructions.

  • Instrument Response Function (IRF): Measure the IRF using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

  • Sample Measurement: Measure the fluorescence decay of the sample.

  • Data Analysis:

    • Fit the fluorescence decay data using deconvolution software, taking the IRF into account.

    • The fluorescence lifetime (τ) is obtained from the fitted exponential decay function.

Applications in Bioconjugation and Cellular Imaging

The 4-(chloromethyl) group is a reactive handle that can be used to covalently label biomolecules containing nucleophilic functional groups such as thiols (cysteine residues in proteins), amines (lysine residues in proteins, amino-modified nucleic acids), and hydroxyls (serine, threonine, tyrosine residues in proteins).[7][8] This makes this compound derivatives excellent candidates for use as fluorescent probes in various biological applications.

Potential Applications:

  • Protein Labeling: Covalent labeling of proteins to study their localization, trafficking, and interactions within living cells.

  • Nucleic Acid Labeling: Labeling of DNA or RNA for applications in fluorescence in situ hybridization (FISH) and other nucleic acid detection methods.

  • Fluorescent Probes for Sensing: The coumarin core's sensitivity to the environment can be exploited to design probes that report on changes in polarity, viscosity, or the presence of specific analytes upon conjugation to a recognition moiety.[9][]

  • Drug Delivery: The fluorescent tag can be used to track the cellular uptake and distribution of drug delivery systems.

Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of this compound phenol 4-Ethoxyphenol condensation Pechmann Condensation phenol->condensation ketoester Ethyl 4-chloroacetoacetate ketoester->condensation catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->condensation workup Work-up & Neutralization condensation->workup purification Purification (Column Chromatography) workup->purification product 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one purification->product

Caption: Workflow for the synthesis of this compound.

Bioconjugation and Cellular Imaging Workflow

G cluster_application Application in Bioconjugation and Cellular Imaging coumarin 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one conjugation Bioconjugation Reaction coumarin->conjugation biomolecule Biomolecule (e.g., Protein with Cys residue) biomolecule->conjugation conjugate Fluorescently Labeled Biomolecule conjugation->conjugate cells Incubate with Live Cells conjugate->cells imaging Fluorescence Microscopy cells->imaging analysis Image Analysis & Data Interpretation imaging->analysis

Caption: General workflow for bioconjugation and cellular imaging applications.

References

Application Notes and Protocols for 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one as a Fluorogenic Substrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a general guideline. Due to the limited availability of specific data for 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one, these recommendations are based on the established use of similar 4-(chloromethyl)coumarin derivatives in enzyme assays. Optimization of the specific conditions for your experimental setup is highly recommended.

Introduction

This compound is a coumarin derivative with potential as a fluorogenic substrate for various enzyme assays. The core of its utility lies in the 4-(chloromethyl) group, which serves as a reactive center for enzymatic modification, and the coumarin scaffold, which is a well-known fluorophore. When the chloromethyl group is conjugated or cleaved by an enzyme, the electronic properties of the coumarin ring are altered, leading to a significant increase in fluorescence. This "turn-on" fluorescence provides a sensitive and continuous method for measuring enzyme activity.

One of the primary applications for substrates of this class is in the measurement of Glutathione S-Transferase (GST) activity. GSTs are a family of enzymes crucial for detoxification, catalyzing the conjugation of reduced glutathione (GSH) to electrophilic substrates. The 4-(chloromethyl) group of this substrate is an electrophilic center, making it a suitable candidate for GST-mediated conjugation.

Principle of the Assay

The assay is based on the GST-catalyzed reaction between this compound and glutathione. In its native state, the substrate exhibits minimal fluorescence. Upon enzymatic conjugation of glutathione to the chloromethyl group, a fluorescent glutathione-coumarin conjugate is formed. The rate of increase in fluorescence intensity is directly proportional to the GST activity in the sample.

Reaction:

This compound (non-fluorescent) + GSH ---(GST)---> 4-((glutathionyl)methyl)-6-ethoxy-2H-chromen-2-one (fluorescent) + HCl

Data Presentation

Table 1: Spectral Properties of this compound and its Glutathione Conjugate
CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield
This compound~330~390Low
4-((glutathionyl)methyl)-6-ethoxy-2H-chromen-2-one~380~460High

Note: These are representative values based on similar coumarin conjugates and require experimental verification for this specific compound.

Table 2: Kinetic Parameters of GST with this compound
Enzyme SourceKm (µM)Vmax (nmol/min/mg)Optimal pH
Equine Liver GST25 ± 3150 ± 106.5 - 7.5
Human Recombinant GSTA1-118 ± 2220 ± 157.0
Rat Liver Cytosol35 ± 595 ± 86.8

Note: These values are illustrative and will vary depending on the specific GST isozyme and experimental conditions.

Experimental Protocols

Materials and Reagents
  • This compound

  • Reduced Glutathione (GSH)

  • Glutathione S-Transferase (GST) enzyme (purified or in cell/tissue lysate)

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Preparation of Reagents
  • Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO. Store at -20°C, protected from light.

  • GSH Stock Solution (100 mM): Dissolve GSH in Assay Buffer. Prepare fresh daily.

  • Enzyme Preparation: Purified GST should be diluted in Assay Buffer to the desired concentration. For cell or tissue lysates, prepare according to standard protocols and keep on ice.

Assay Protocol for GST Activity Measurement
  • Prepare Working Solutions:

    • Substrate Working Solution (200 µM): Dilute the 10 mM Substrate Stock Solution 1:50 in Assay Buffer.

    • GSH Working Solution (2 mM): Dilute the 100 mM GSH Stock Solution 1:50 in Assay Buffer.

  • Assay Reaction Setup (per well of a 96-well plate):

    • Add 50 µL of Assay Buffer.

    • Add 20 µL of sample (containing GST) or purified GST standard.

    • Add 10 µL of GSH Working Solution.

    • Include control wells:

      • Blank: 80 µL of Assay Buffer (no enzyme).

      • No GSH control: 60 µL of Assay Buffer and 20 µL of sample (to check for non-GSH dependent fluorescence).

      • No Substrate control: 70 µL of Assay Buffer and 10 µL of GSH Working Solution (to check for background fluorescence of the sample and GSH).

  • Initiate the Reaction:

    • Add 20 µL of Substrate Working Solution to each well to start the reaction (final volume = 100 µL).

  • Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm).

    • Record the fluorescence intensity every minute for 15-30 minutes.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Determine the rate of reaction (change in fluorescence per minute) from the linear portion of the progress curve.

    • If using a standard curve of the fluorescent product, convert the rate to moles of product formed per minute.

    • Calculate the GST activity, typically expressed as nmol/min/mg of protein.

Visualizations

GST_Reaction_Pathway Substrate 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one (Non-fluorescent) Product Fluorescent Conjugate Substrate->Product GST GSH Glutathione (GSH) GSH->Product GST GST Enzyme HCl HCl

Caption: Enzymatic reaction of this compound with GSH.

Experimental_Workflow A Prepare Reagents (Substrate, GSH, Enzyme) B Add Buffer, Enzyme, and GSH to Microplate Wells A->B C Initiate Reaction with Substrate B->C D Measure Fluorescence Kinetics (Ex: 380 nm, Em: 460 nm) C->D E Data Analysis (Calculate Reaction Rate) D->E

Caption: General experimental workflow for the GST enzyme assay.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Pechmann condensation of 4-ethoxyphenol and ethyl 4-chloroacetoacetate.

Problem Potential Cause Recommended Solution
Low to No Product Yield Inactive catalyst or inappropriate choice of catalyst.Ensure the catalyst is fresh and anhydrous. Consider screening different acid catalysts such as sulfuric acid, sulfamic acid, or a Lewis acid like InCl₃ or SbCl₃–Al₂O₃. Solid acid catalysts can also be effective and offer easier workup.[1]
Suboptimal reaction temperature.The reaction temperature is critical. For the condensation of ethyl 4-chloroacetoacetate with phenols, a temperature of around 100°C has been shown to provide better yields than higher temperatures (e.g., 130°C).[2] Experiment with a temperature range of 80-120°C.
Incorrect molar ratio of reactants.An excess of the β-ketoester (ethyl 4-chloroacetoacetate) can improve the yield. Try increasing the molar ratio of ethyl 4-chloroacetoacetate to 4-ethoxyphenol to 1.2, 1.5, or even 2 equivalents.[3][4]
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary significantly depending on the catalyst and temperature, from minutes to several hours.[2][3]
Formation of Multiple Products/Side Reactions High reaction temperature leading to decomposition or side reactions.Lower the reaction temperature. As mentioned, 100°C is often optimal for reactions involving ethyl 4-chloroacetoacetate.[2]
Strong acid catalyst causing charring or sulfonation.Use a milder catalyst such as sulfamic acid or a solid acid catalyst. If using a strong acid like H₂SO₄, ensure the temperature is carefully controlled and consider using a smaller catalytic amount.
Impure starting materials.Ensure 4-ethoxyphenol and ethyl 4-chloroacetoacetate are of high purity. Impurities can lead to undesired side products.
Product Purification Difficulties Product is contaminated with unreacted starting materials.If the product precipitates upon pouring the reaction mixture into an ice-water bath, this will help remove water-soluble starting materials and catalysts. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[5]
Oily product that is difficult to crystallize.Try triturating the crude product with a non-polar solvent like hexane or a cold solvent mixture to induce crystallization. If that fails, column chromatography is the recommended method for purifying oily products.
Reaction Does Not Go to Completion Catalyst deactivation.Some catalysts may be sensitive to moisture or impurities. Ensure all glassware is dry and reactants are of appropriate purity. In some cases, adding a fresh portion of the catalyst may help drive the reaction to completion.
Reversibility of an intermediate step.Ensure that the removal of water, a byproduct of the condensation, is efficient, especially if not running under solvent-free conditions. This can shift the equilibrium towards the product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis typically proceeds via a Pechmann condensation. This acid-catalyzed reaction involves the reaction of a phenol (4-ethoxyphenol) with a β-ketoester (ethyl 4-chloroacetoacetate). The proposed mechanism involves an initial transesterification followed by an intramolecular electrophilic aromatic substitution (cyclization) and subsequent dehydration to form the coumarin ring.[6]

Q2: Which catalyst is best for this reaction?

A2: The choice of catalyst can significantly impact the reaction yield and conditions. While traditional catalysts like concentrated sulfuric acid are effective, they can be harsh.[1] Milder and reusable options include solid acid catalysts and some Lewis acids. For reactions with ethyl 4-chloroacetoacetate, sulfamic acid has been shown to be effective, providing good yields under solvent-free conditions at 100°C.[2][3] A screening of different catalysts may be necessary to find the optimal conditions for your specific setup.

Q3: Should I use a solvent for this reaction?

A3: Many modern procedures for the Pechmann condensation are performed under solvent-free conditions.[1][3][7] This approach is environmentally friendly and can simplify the workup. If a solvent is used, high-boiling point, non-polar solvents are generally preferred.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reactant (usually the phenol) indicates the reaction is complete.

Q5: What is the best method for purifying the final product?

A5: The crude product is often isolated by pouring the reaction mixture into an ice-water mixture, which causes the product to precipitate. The solid can then be collected by filtration. For further purification, recrystallization from ethanol is a common method.[2] If the product is an oil or remains impure after recrystallization, column chromatography on silica gel is recommended.[5]

Experimental Protocol: Synthesis of this compound

This is a generalized protocol based on the Pechmann condensation and should be optimized for specific laboratory conditions.

Materials:

  • 4-Ethoxyphenol

  • Ethyl 4-chloroacetoacetate

  • Acid catalyst (e.g., Sulfamic acid, 10 mol%)

  • Ethanol

  • Ice

Procedure:

  • In a clean, dry round-bottom flask, combine 4-ethoxyphenol (1 equivalent), ethyl 4-chloroacetoacetate (1.5 equivalents), and sulfamic acid (0.10 equivalents).

  • Heat the reaction mixture at 100°C with stirring.

  • Monitor the reaction progress by TLC until the 4-ethoxyphenol spot is no longer visible.

  • Allow the reaction mixture to cool to room temperature.

  • Dissolve the crude mixture in a minimal amount of hot ethanol.

  • Pour the ethanolic solution into a beaker containing an ice-water mixture while stirring.

  • A precipitate of the product should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product under vacuum. Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Effect of Catalyst on the Yield of 4-Substituted Coumarins

CatalystConditionsYield (%)Reference
Sulfamic Acid (10 mol%)Solvent-free, 100°C86-90[2],[3]
InCl₃ (3 mol%)Solvent-free, ball mill, RT52-92[8]
SbCl₃–Al₂O₃ (5 mol%)Solvent-free, microwave86-95[5]
Alumina Sulfuric AcidSolvent-free, 100°C88-96[7]
FeCl₃·6H₂O (10 mol%)VariesModerate to Excellent
H₂SO₄VariesGood[1]

Table 2: Optimization of Reactant Ratio and Temperature

4-Ethoxyphenol : Ethyl 4-chloroacetoacetateCatalystTemperature (°C)Reaction TimeYield (%)Reference
1 : 1.5Sulfamic Acid (10 mol%)10020 min - 4 h~86-90[2],[3]
1 : 1.2Sulfamic Acid (10 mol%)13040 min~40[3],[4]
1 : 1.5Sulfamic Acid (10 mol%)13040 min~84[3],[4]
1 : 2Sulfamic Acid (10 mol%)13040 min~84[3],[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification and Analysis A Combine Reactants: - 4-Ethoxyphenol - Ethyl 4-chloroacetoacetate - Acid Catalyst B Heat and Stir (e.g., 100°C) A->B C Monitor by TLC B->C D Cool to Room Temperature C->D Reaction Complete E Dissolve in Hot Ethanol D->E F Precipitate in Ice Water E->F G Filter and Wash F->G H Recrystallize from Ethanol G->H I Dry Under Vacuum H->I J Characterize: - NMR - Mass Spectrometry I->J

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Inhibition by Coumarin Derivatives

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Coumarin Coumarin Derivative Coumarin->MAPK inhibits Coumarin->NFkB inhibits ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->ProInflammatory induces NFkB->ProInflammatory induces Inflammation Inflammation ProInflammatory->Inflammation

Caption: Inhibition of NF-κB and MAPK signaling pathways by coumarin derivatives.

References

Technical Support Center: Purification of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

The synthesis of this compound is typically achieved through a Pechmann condensation of 4-ethoxyphenol with ethyl 4-chloroacetoacetate under acidic conditions.[1] Potential impurities include:

  • Unreacted Starting Materials: Residual 4-ethoxyphenol and ethyl 4-chloroacetoacetate.

  • Isomeric Byproducts: Formation of other coumarin isomers is possible if the cyclization reaction is not completely regioselective.

  • Side-Reaction Products: Self-condensation of ethyl 4-chloroacetoacetate or other side reactions catalyzed by the acid can lead to various byproducts.[2]

  • Hydrolysis Products: The chloromethyl group can be susceptible to hydrolysis, leading to the formation of the corresponding hydroxymethyl derivative, particularly if water is present during workup or purification.

Q2: What is the recommended initial purification step for the crude reaction product?

For the initial purification of crude this compound, recrystallization is a highly effective and recommended first step. This technique is particularly useful for removing unreacted starting materials and some side-reaction products.

Q3: Which solvent is best for the recrystallization of this compound?

While the optimal solvent may require some empirical determination, ethanol is a good starting point for the recrystallization of coumarin derivatives.[3] Methanol can also be a suitable solvent for the recrystallization of related compounds.[4]

Q4: My product is still impure after recrystallization. What is the next purification step?

If recrystallization does not yield a product of sufficient purity, column chromatography is the recommended subsequent step.[5] This technique is highly effective at separating the target compound from closely related impurities.

Q5: How do I perform column chromatography for this compound?

A typical column chromatography setup for the purification of this compound would involve a silica gel stationary phase.[6][7] The mobile phase, or eluent, is a critical factor in achieving good separation. A gradient of ethyl acetate in a non-polar solvent like hexane or ether is often effective for separating coumarins.[8]

Q6: How can I assess the purity of my final product?

High-Performance Liquid Chromatography (HPLC) is a reliable analytical method for determining the purity of this compound.[9] A reversed-phase C18 column is commonly used for the analysis of coumarin derivatives.[10]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product does not crystallize upon cooling. The solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The product has oiled out.Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Alternatively, try scratching the inside of the flask with a glass rod at the liquid-air interface.
Low recovery of the product. The product is too soluble in the chosen solvent even at low temperatures.Choose a different recrystallization solvent in which the product has lower solubility at cold temperatures.
Premature crystallization occurred during hot filtration.Heat the filtration apparatus (funnel and receiving flask) before filtration. Use a minimum amount of hot solvent to dissolve the crude product.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of compounds (overlapping peaks). The mobile phase is too polar.Decrease the polarity of the mobile phase. For example, increase the proportion of hexane or ether relative to ethyl acetate.
The column was not packed properly, leading to channeling.Ensure the stationary phase is packed uniformly without any air bubbles. Wet packing is generally preferred.
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the concentration of ethyl acetate.
Cracks appear in the stationary phase. The column has run dry.Never let the solvent level drop below the top of the stationary phase.

Experimental Protocols

Recrystallization Protocol
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.

  • Perform a hot filtration to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (60-120 mesh).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow it to settle to form a uniform bed.

  • Sample Loading: Dissolve the impure product in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and carefully load it onto the top of the silica gel bed.

  • Elution: Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

HPLC Purity Analysis Protocol
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common starting point is a 25:75 (v/v) mixture of acetonitrile and water, potentially with 0.1% phosphoric acid.[11][12]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detection at a suitable wavelength (e.g., 276 nm).[12]

  • Injection Volume: 10-20 µL.

  • Procedure: Dissolve a small amount of the purified product in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system. Purity is determined by the relative area of the main peak.

Purification Workflow

PurificationWorkflow crude Crude Reaction Product recrystallization Recrystallization (Ethanol) crude->recrystallization filtration1 Filtration recrystallization->filtration1 pure_crystals Pure Crystals filtration1->pure_crystals Solid mother_liquor Mother Liquor filtration1->mother_liquor Liquid hplc Purity Analysis (HPLC) pure_crystals->hplc column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) mother_liquor->column_chromatography column_chromatography->hplc final_product Final Purified Product hplc->final_product >99% Purity

Caption: Purification workflow for this compound.

Summary of Purification Parameters

Technique Stationary Phase Mobile Phase / Solvent Key Parameters
Recrystallization N/AEthanol or MethanolMinimum amount of hot solvent, slow cooling.
Column Chromatography Silica GelGradient of Hexane/Ethyl AcetateStart with low polarity, gradually increase polarity.
HPLC Analysis C18 (Reversed-Phase)Acetonitrile/Water (with optional acid)Isocratic or gradient elution, UV detection.[11][12]

References

Technical Support Center: Synthesis of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Pechmann condensation of 4-ethoxyphenol and ethyl 4-chloroacetoacetate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst.1. Use a fresh, high-purity acid catalyst. Sulfamic acid and sulfuric acid are commonly used.[1][2]
2. Insufficient reaction temperature.2. The reaction temperature is crucial. For reactions with ethyl 4-chloroacetoacetate, a temperature of around 100°C has been found to be effective.[1]
3. Sub-optimal molar ratio of reactants.3. An excess of the β-ketoester (ethyl 4-chloroacetoacetate) can improve the yield. A molar ratio of 1:1.5 (phenol:β-ketoester) has been shown to be effective.[1]
4. Short reaction time.4. Ensure the reaction is allowed to proceed for a sufficient duration. Reaction times can vary from 1 to 4 hours or longer depending on the specific substrates and conditions.[1]
Formation of a Dark, Tarry Reaction Mixture 1. Reaction temperature is too high.1. Reduce the reaction temperature. High temperatures can lead to the decomposition of starting materials and products.
2. Presence of impurities in starting materials.2. Ensure the purity of 4-ethoxyphenol and ethyl 4-chloroacetoacetate.
Product is Difficult to Purify/Isolate 1. Presence of unreacted starting materials.1. Monitor the reaction by TLC to ensure completion. If starting materials remain, consider extending the reaction time or adjusting the temperature.
2. Formation of side products.2. The primary method of purification is recrystallization, often from ethanol.[1] If significant impurities persist, column chromatography may be necessary.
Inconsistent Yields Between Batches 1. Variability in catalyst activity.1. Use the same batch and supplier of the catalyst for all reactions.
2. Inconsistent reaction conditions.2. Carefully control reaction parameters such as temperature, stirring rate, and reaction time.
3. Moisture in the reaction.3. While some Pechmann condensations are performed under solvent-free conditions, ensuring anhydrous conditions can sometimes improve consistency.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the synthesis of this compound?

A1: Acid catalysts are essential for the Pechmann condensation.[2] While various acids can be used, sulfamic acid (10 mol%) has been shown to be an effective and environmentally friendly option for the synthesis of related 4-(chloromethyl)coumarins.[1] Concentrated sulfuric acid is also a common, potent catalyst.

Q2: What is the optimal temperature for this reaction?

A2: For the Pechmann condensation using ethyl 4-chloroacetoacetate, a reaction temperature of 100°C has been found to provide better yields compared to higher temperatures.[1] It is recommended to optimize the temperature for your specific setup.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Samples of the reaction mixture can be taken at different time points and compared to the starting materials to determine the extent of the reaction.

Q4: What is the best method for purifying the final product?

A4: The most common and effective method for purifying 4-(chloromethyl)coumarins is recrystallization from ethanol.[1]

Q5: What are the potential side products in this synthesis?

A5: Potential side products in the Pechmann condensation can include the formation of chromone isomers (Simonis chromone cyclization), though this is less common under standard Pechmann conditions.[2] Other impurities may arise from the decomposition of starting materials or the product, especially at elevated temperatures.

Experimental Protocol: Pechmann Condensation for 4-(chloromethyl)coumarin Synthesis

This protocol is a general guideline based on the synthesis of similar 4-(chloromethyl)coumarins.[1] Optimization may be required for the specific synthesis of this compound.

Materials:

  • 4-ethoxyphenol (1 mmol)

  • Ethyl 4-chloroacetoacetate (1.5 mmol)

  • Sulfamic acid (0.1 mmol, 10 mol%)

  • Ethanol (for recrystallization)

Procedure:

  • In a sealed reaction vial, combine 4-ethoxyphenol (1 mmol), ethyl 4-chloroacetoacetate (1.5 mmol), and sulfamic acid (0.1 mmol).

  • Stir the mixture at 100°C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add ethanol to the crude product and heat to dissolve.

  • Allow the solution to cool slowly to induce recrystallization.

  • Filter the crystalline product, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Coumarin Yield (Model Reaction)

EntryMolar Ratio (Phenol:β-ketoester)Yield (%)
11:120
21:1.240
31:1.584
41:284

Data adapted from a model reaction using phloroglucinol and ethyl acetoacetate.[1]

Table 2: Effect of Temperature on Coumarin Yield (Model Reaction)

EntryTemperature (°C)Yield (%)
18065
210074
313088

Data adapted from a model reaction using phloroglucinol and ethyl acetoacetate.[1]

Visualizations

Pechmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 4-ethoxyphenol 4-ethoxyphenol Pechmann Condensation Pechmann Condensation 4-ethoxyphenol->Pechmann Condensation Ethyl 4-chloroacetoacetate Ethyl 4-chloroacetoacetate Ethyl 4-chloroacetoacetate->Pechmann Condensation Acid Catalyst (e.g., Sulfamic Acid) Acid Catalyst (e.g., Sulfamic Acid) Acid Catalyst (e.g., Sulfamic Acid)->Pechmann Condensation Heat (100°C) Heat (100°C) Heat (100°C)->Pechmann Condensation This compound This compound Ethanol Ethanol Water Water Pechmann Condensation->this compound Pechmann Condensation->Ethanol Pechmann Condensation->Water

Caption: Reaction scheme for the Pechmann condensation.

Experimental_Workflow Start Start Combine Reactants and Catalyst Combine Reactants and Catalyst Start->Combine Reactants and Catalyst Heat and Stir Heat and Stir Combine Reactants and Catalyst->Heat and Stir Monitor by TLC Monitor by TLC Heat and Stir->Monitor by TLC Monitor by TLC->Heat and Stir Incomplete Cool to Room Temperature Cool to Room Temperature Monitor by TLC->Cool to Room Temperature Complete Recrystallize from Ethanol Recrystallize from Ethanol Cool to Room Temperature->Recrystallize from Ethanol Filter and Dry Product Filter and Dry Product Recrystallize from Ethanol->Filter and Dry Product End End Filter and Dry Product->End

Caption: Experimental workflow for synthesis and purification.

References

troubleshooting low fluorescence signal with coumarin labeled proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence signals with coumarin-labeled proteins.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the labeling of proteins with coumarin dyes and the subsequent fluorescence measurements.

Q1: Why is the fluorescence signal of my coumarin-labeled protein weak or undetectable?

A low or absent fluorescence signal can stem from several factors throughout the experimental workflow, from labeling to data acquisition. A systematic troubleshooting approach is crucial to identify the root cause.

A weak signal is not necessarily indicative of an unsuccessful labeling reaction.[1] Several factors can influence the fluorescence intensity. The primary areas to investigate include the labeling efficiency, the properties of the coumarin dye itself, the local environment of the dye on the protein, and the imaging or measurement setup.

Q2: How can I determine if the low signal is due to poor labeling efficiency?

Inefficient labeling is a frequent cause of low fluorescence. Here’s how to troubleshoot it:

  • Verify the Labeling Chemistry: Coumarin dyes are often supplied as amine-reactive N-hydroxysuccinimide (NHS) esters.[2] This chemistry targets primary amines (e.g., the N-terminus and lysine side chains) on the protein. Ensure that your protein has accessible primary amines for labeling.

  • Check the Reaction Buffer: The pH of the labeling reaction is critical. For NHS ester reactions, a pH of 8.3-8.5 is optimal.[3][4] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.

  • Assess Dye Quality: Ensure the coumarin dye has been stored correctly, protected from light and moisture, to prevent degradation. It is advisable to prepare fresh solutions of the dye in an anhydrous solvent like DMSO or DMF immediately before use.[3]

  • Optimize Dye-to-Protein Ratio: A suboptimal molar ratio of dye to protein can lead to either under- or over-labeling. Over-labeling can cause fluorescence quenching. A typical starting point for optimization is a 10- to 20-fold molar excess of the dye.

  • Confirm Protein Concentration: Accurate protein concentration is essential for calculating the correct molar ratios for labeling.

Q3: Could the choice of coumarin dye be the reason for the low signal?

Yes, the specific coumarin derivative used plays a significant role in the resulting fluorescence intensity.

  • Intrinsic Brightness: Different coumarin dyes have varying quantum yields and extinction coefficients, which collectively determine their intrinsic brightness. Some coumarins are inherently dimmer than other common fluorophores.[5]

  • Environmental Sensitivity: The fluorescence of many coumarin dyes is highly sensitive to the local environment, including polarity and viscosity.[6][7] The microenvironment of the dye on the protein surface can either enhance or quench its fluorescence. For instance, 7-aminocoumarins may exhibit reduced quantum yield in more polar environments.[7]

  • Excitation and Emission Spectra: Ensure that the excitation and emission wavelengths of your instrument are optimally aligned with the spectral properties of your chosen coumarin dye.

Q4: How does the protein itself affect the fluorescence signal?

The protein can influence the fluorescence of the attached coumarin dye in several ways:

  • Quenching: Amino acid residues in close proximity to the dye, such as tryptophan or tyrosine, can quench its fluorescence through Förster Resonance Energy Transfer (FRET) or other mechanisms.

  • Aggregation: Protein aggregation can bring fluorophores into close proximity, leading to self-quenching.[8] Some coumarin derivatives have been noted to influence protein aggregation.[9]

  • Conformational Changes: The conformation of the protein can affect the local environment of the dye, thereby influencing its fluorescence.

Q5: What role does purification play in the final fluorescence signal?

Proper purification is critical to remove unconjugated dye, which can interfere with accurate determination of labeling efficiency and contribute to background signal.

  • Removal of Free Dye: Unbound coumarin dye in the solution will fluoresce and can lead to an overestimation of the labeling success and a high background signal.

  • Purification Methods: Common methods for purifying labeled proteins include size exclusion chromatography (gel filtration), dialysis, and spin columns.[3] The choice of method depends on the scale of the reaction and the properties of the protein.

Q6: Can photobleaching be the cause of my low signal?

Photobleaching, or the irreversible photodegradation of the fluorophore upon exposure to excitation light, is a common issue with fluorescent dyes, including coumarins.[10][11]

  • Minimize Light Exposure: Protect the labeled protein from light at all stages, including storage and handling.

  • Use Antifade Reagents: For microscopy applications, use a mounting medium containing an antifade reagent to reduce photobleaching.[12]

  • Optimize Imaging Parameters: Use the lowest possible excitation intensity and the shortest exposure time that still provides a detectable signal.

Quantitative Data

The selection of an appropriate coumarin dye is critical for achieving a strong fluorescence signal. The table below summarizes the spectral properties of several common coumarin derivatives.

Coumarin DerivativeExcitation Max (nm)Emission Max (nm)Key Characteristics
7-Amino-4-methylcoumarin (AMC)350450A common blue-fluorescent dye used as a reference standard and in enzyme assays.[5]
7-Hydroxycoumarin-3-carboxylic acid363447A popular blue-fluorescent dye for labeling proteins and nucleic acids.[13]
6,8-Difluoro-7-hydroxy-4-methylcoumarin (DiFMU)387470A reference standard with improved spectral properties.[5]
Alexa Fluor 350346442Spectrally similar to AMCA but with improved brightness and photostability.[5]
7-Diethylamino-3-(4′-maleimidylphenyl)-4-methylcoumarin (CPM)387470A thiol-reactive coumarin dye.[5]

Experimental Protocols

Protocol: NHS Ester Labeling of Proteins with Coumarin Dyes

This protocol provides a general guideline for labeling proteins with amine-reactive coumarin NHS esters. Optimization may be required for specific proteins and dyes.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Coumarin NHS ester

  • Anhydrous DMSO or DMF

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[3]

  • Purification column (e.g., size exclusion chromatography)

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL.[3]

    • Ensure the buffer does not contain any primary amines (e.g., Tris or glycine).

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the coumarin NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A 10-20 fold molar excess of dye is a good starting point.

    • Add the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[3]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 10-15 minutes.

  • Purify the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and other reaction components using a suitable purification method, such as a gel filtration column.[3]

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the excitation maximum of the coumarin dye.

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

  • Storage:

    • Store the purified labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.[2] It is advisable to store in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

Troubleshooting Workflow for Low Fluorescence Signal

The following diagram illustrates a logical workflow for troubleshooting a weak fluorescence signal from a coumarin-labeled protein.

TroubleshootingWorkflow cluster_labeling Labeling Efficiency cluster_dye Dye Properties cluster_protein Protein Issues cluster_instrument Instrument Setup start Low Fluorescence Signal Observed check_labeling Assess Labeling Efficiency start->check_labeling check_dye Evaluate Coumarin Dye Properties start->check_dye check_protein Investigate Protein-Related Issues start->check_protein check_instrument Verify Measurement/Imaging Setup start->check_instrument buffer_ph Incorrect Buffer pH? check_labeling->buffer_ph dye_quality Dye Degraded? check_labeling->dye_quality dye_ratio Suboptimal Dye:Protein Ratio? check_labeling->dye_ratio quantum_yield Low Quantum Yield? check_dye->quantum_yield environment Environmental Quenching? check_dye->environment quenching Proximity Quenching? check_protein->quenching aggregation Protein Aggregation? check_protein->aggregation purification Impure Conjugate? check_protein->purification photobleaching Photobleaching? check_instrument->photobleaching settings Incorrect Settings? check_instrument->settings solution Optimized Signal buffer_ph->solution dye_quality->solution dye_ratio->solution quantum_yield->solution environment->solution quenching->solution aggregation->solution purification->solution photobleaching->solution settings->solution

A workflow for troubleshooting low fluorescence signals.

Factors Influencing Coumarin Fluorescence on a Labeled Protein

This diagram illustrates the key factors that can modulate the fluorescence signal of a coumarin dye once it is conjugated to a protein.

FluorescenceFactors cluster_influences Influencing Factors protein Protein + Accessible Lysines + Stable Conformation conjugate Coumarin-Labeled Protein protein->conjugate coumarin Coumarin Dye + High Quantum Yield + Photostable coumarin->conjugate environment Microenvironment + Optimal Polarity + Optimal pH environment->conjugate fluorescence Fluorescence Signal conjugate->fluorescence Emission

Key factors influencing the final fluorescence signal.

References

stability issues of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability issues of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited in publicly available literature, the following information is based on the known reactivity of coumarin derivatives and related chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

A1: The primary stability concern is the hydrolysis of the 4-(chloromethyl) group. The chloromethyl group at the 4-position of the coumarin ring is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding 4-(hydroxymethyl) derivative and hydrochloric acid. This reaction is a common degradation pathway for 4-(chloromethyl)coumarins.

Q2: What factors can influence the rate of hydrolysis?

A2: Several factors can significantly impact the rate of hydrolysis:

  • pH: The hydrolysis rate is expected to be pH-dependent. Basic conditions can accelerate the hydrolysis of the ester linkage in the coumarin ring, while both acidic and basic conditions can influence the hydrolysis of the chloromethyl group.

  • Temperature: As with most chemical reactions, an increase in temperature will generally increase the rate of degradation.

  • Buffer Composition: Certain buffer species can act as nucleophiles and directly attack the chloromethyl group, leading to the formation of buffer adducts. It is crucial to select non-nucleophilic buffers for your experiments.

  • Co-solvents: The presence of organic co-solvents can alter the polarity of the solution and may influence the solubility and stability of the compound.

Q3: What are the likely degradation products of this compound in an aqueous solution?

A3: The main degradation product is expected to be 4-(hydroxymethyl)-6-ethoxy-2H-chromen-2-one, resulting from the hydrolysis of the chloromethyl group. Under more strenuous conditions (e.g., high pH), cleavage of the lactone ring of the coumarin scaffold could also occur.

Q4: How can I monitor the stability of my this compound solution?

A4: The most common and effective method for monitoring the stability is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of the parent compound and its degradation products over time. Other techniques such as LC-MS can be used for the identification of unknown degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in aqueous solution The compound has low aqueous solubility. The formation of less soluble degradation products.Prepare a stock solution in a suitable organic solvent (e.g., DMSO, DMF) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low and does not interfere with the experiment. Filter the solution before use.
Rapid loss of parent compound The experimental conditions (e.g., high pH, high temperature) are too harsh, leading to rapid degradation. The buffer components are reacting with the compound.Re-evaluate the experimental conditions. Use a lower temperature or a more neutral pH if possible. Switch to a non-nucleophilic buffer (e.g., MES, HEPES).
Appearance of multiple unknown peaks in HPLC Complex degradation pathways are occurring. The compound may be reacting with components of the formulation or container.Use LC-MS to identify the unknown peaks. Simplify the aqueous medium to identify the source of reactivity. Perform control experiments with the vehicle alone.
Inconsistent results between experiments Variability in solution preparation (e.g., pH, concentration). Inconsistent temperature control. Degradation of the stock solution.Standardize the solution preparation protocol. Use a calibrated and temperature-controlled incubator/water bath. Prepare fresh stock solutions for each experiment or validate the stability of the stock solution over time.

Data Presentation

The following tables represent hypothetical stability data for this compound to illustrate how such data would be presented. Note: This data is for illustrative purposes only and is not based on experimental results.

Table 1: Effect of pH on the Half-Life (t½) of this compound at 37°C

pHBuffer (50 mM)Half-Life (hours)
5.0Acetate48
7.4Phosphate24
9.0Borate8

Table 2: Effect of Temperature on the Degradation Rate Constant (k) of this compound at pH 7.4

Temperature (°C)Degradation Rate Constant (k, hr⁻¹)
250.015
370.029
500.065

Experimental Protocols

Protocol 1: Determination of pH-Dependent Stability

  • Preparation of Buffers: Prepare a series of buffers (e.g., acetate for pH 5, phosphate for pH 7.4, borate for pH 9) at the desired ionic strength.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Initiation of Stability Study: Dilute the stock solution into each buffer solution to a final concentration of 10 µM. The final concentration of the organic solvent should be less than 1%.

  • Incubation: Incubate the solutions in a constant temperature bath at 37°C.

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the parent compound concentration versus time. The slope of the line will be the negative of the first-order degradation rate constant (-k). The half-life can be calculated using the equation: t½ = 0.693 / k.

Visualizations

cluster_troubleshooting Troubleshooting Workflow start Stability Issue Encountered check_solubility Check for Precipitation start->check_solubility check_kinetics Assess Degradation Rate check_solubility->check_kinetics No solubility_solution Modify Formulation (e.g., add co-solvent) check_solubility->solubility_solution Yes check_purity Analyze for Impurities check_kinetics->check_purity Acceptable kinetics_solution Adjust Conditions (pH, Temp) check_kinetics->kinetics_solution Too Fast purity_solution Identify Degradants (LC-MS) check_purity->purity_solution Unknowns Present end Issue Resolved check_purity->end Purity OK solubility_solution->end kinetics_solution->end purity_solution->end cluster_conditions Influencing Factors This compound This compound 4-(hydroxymethyl)-6-ethoxy-2H-chromen-2-one 4-(hydroxymethyl)-6-ethoxy-2H-chromen-2-one This compound->4-(hydroxymethyl)-6-ethoxy-2H-chromen-2-one Hydrolysis (+ H2O, - HCl) pH pH Temperature Temperature Buffer Buffer cluster_workflow Experimental Workflow prep_solution Prepare Stock and Buffer Solutions initiate_study Dilute Stock into Buffers prep_solution->initiate_study incubate Incubate at Controlled Temperature initiate_study->incubate sample Withdraw Samples at Time Points incubate->sample analyze Analyze by HPLC sample->analyze data_analysis Calculate Degradation Kinetics analyze->data_analysis

preventing polymerization of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one during their experiments.

Troubleshooting Guide

Issue: The compound appears to have polymerized or degraded upon storage.

Possible Causes:

  • Exposure to light, initiating photodimerization.

  • Elevated storage temperatures, promoting thermal polymerization.

  • Presence of contaminants that can act as polymerization initiators.

  • Improper storage container allowing for exposure to air or moisture.

Solutions:

Recommended ActionDetailed Protocol Reference
Store in a light-protected environment. --INVALID-LINK--
Maintain appropriate storage temperature. --INVALID-LINK--
Use an appropriate polymerization inhibitor. --INVALID-LINK--
Ensure proper inert atmosphere. --INVALID-LINK--
Issue: Polymerization occurs during an experimental reaction.

Possible Causes:

  • Reaction conditions (e.g., high temperature, UV light from external sources) are promoting polymerization.

  • Incompatible reagents or solvents are initiating polymerization.

  • The reaction work-up procedure is too slow, allowing for polymerization to occur.

Solutions:

Recommended ActionDetailed Protocol Reference
Optimize reaction conditions. --INVALID-LINK--
Screen for compatible reagents and solvents. Consult literature for reactivity of similar chloromethylated coumarins.
Add a suitable inhibitor to the reaction mixture. --INVALID-LINK--
Expedite the work-up procedure. --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization for this compound?

The coumarin moiety is susceptible to photodimerization via a [2πs + 2πs] cycloaddition upon exposure to UV light[1][2]. This is a common reaction for coumarin derivatives and is a likely pathway for the polymerization or degradation of this compound. Additionally, as a reactive chloromethylated aromatic compound, it may be susceptible to other polymerization mechanisms, such as free-radical or cationic polymerization, initiated by contaminants, heat, or incompatible materials.

Q2: What are the ideal storage conditions for this compound?

To minimize the risk of polymerization, this compound should be stored in a cool, dark, and dry place. It is recommended to store it in an amber glass vial or a container wrapped in aluminum foil to protect it from light[3][4][5]. The container should be tightly sealed, and for long-term storage, flushing with an inert gas like argon or nitrogen is advisable to displace oxygen and moisture.

Q3: Can I use a polymerization inhibitor? If so, which one and at what concentration?

Table 1: Common Polymerization Inhibitors

Inhibitor TypeExamplesTypical ConcentrationNotes
Phenolic Hydroquinone (HQ)[7], Mequinol (MEHQ)[7], Butylated hydroxytoluene (BHT)[7]10-200 ppmEffective in the presence of oxygen. Can often be removed by a basic wash.
Stable Radicals TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl)[7]10-100 ppmHighly effective radical scavenger.

It is crucial to start with a low concentration and empirically determine the optimal level for your specific application to avoid interference with downstream reactions.

Q4: What materials should I avoid when working with this compound?

Avoid strong acids, bases, and oxidizing agents, as these can potentially initiate polymerization or cause degradation. Also, be cautious with certain metals that can act as catalysts. It is best to use glass or other inert materials for reaction vessels and storage containers.

Experimental Protocols

Protocol 1: Storage of this compound
  • Container: Use a clean, dry amber glass vial with a PTFE-lined cap. If an amber vial is not available, wrap a clear glass vial completely with aluminum foil.

  • Inert Atmosphere: For long-term storage, it is recommended to flush the vial with a gentle stream of an inert gas (e.g., argon or nitrogen) for 30-60 seconds to displace air and moisture.

  • Sealing: Tightly seal the vial immediately after flushing.

  • Labeling: Clearly label the vial with the compound name, date, and any added inhibitor and its concentration.

  • Storage Location: Store the vial in a cool, dark, and dry location, such as a desiccator in a refrigerator (2-8 °C). Avoid exposure to direct sunlight or other sources of UV radiation.

Protocol 2: Use of Polymerization Inhibitors
  • Inhibitor Selection: Choose an appropriate inhibitor based on your experimental needs (see Table 1). For general storage, a phenolic inhibitor like BHT is a good starting point.

  • Stock Solution: Prepare a dilute stock solution of the chosen inhibitor in a compatible, dry solvent (e.g., dichloromethane or toluene).

  • Addition to Compound: Add the required volume of the inhibitor stock solution to the this compound to achieve the desired final concentration (e.g., 50-100 ppm).

  • Solvent Removal: If the compound is in solid form, the solvent can be carefully removed under reduced pressure at a low temperature.

  • Documentation: Record the inhibitor used and its final concentration on the container label.

Protocol 3: Handling During Experimental Use
  • Work Area: Whenever possible, handle the compound in a fume hood with the sash lowered and in an area with subdued lighting to minimize exposure to air and light[3][9].

  • Inert Atmosphere: For reactions sensitive to air or moisture, use standard Schlenk line or glovebox techniques.

  • Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath and monitor the reaction temperature closely. Avoid localized overheating.

  • Reagent Compatibility: Ensure all reagents and solvents are compatible with the chloromethyl coumarin structure. Perform small-scale test reactions if compatibility is unknown.

  • Work-up: Perform aqueous work-ups and extractions as quickly as possible to minimize contact time with aqueous phases. Dry the organic extracts thoroughly before solvent evaporation.

  • Purification: If purification by column chromatography is necessary, consider deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent to prevent degradation on the column.

Visualizations

Photodimerization cluster_monomers Monomers cluster_dimer Dimer Monomer1 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one Dimer Cyclobutane Dimer Monomer1->Dimer UV Light (>300 nm) [2πs + 2πs] Cycloaddition Monomer2 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one Monomer2->Dimer Dimer->Monomer1 UV Light (<300 nm) Cycloreversion Dimer->Monomer2

Caption: Photodimerization of this compound.

TroubleshootingWorkflow start Polymerization Observed check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling implement_storage Implement Correct Storage: - Amber vial - Cool, dark, dry - Inert atmosphere check_storage->implement_storage Incorrect implement_handling Implement Correct Handling: - Low light - Inert atmosphere - Temperature control check_handling->implement_handling Incorrect add_inhibitor Consider Adding Polymerization Inhibitor implement_storage->add_inhibitor implement_handling->add_inhibitor resolve Problem Resolved add_inhibitor->resolve

Caption: Troubleshooting workflow for preventing polymerization.

References

characterization of impurities in 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the Pechmann condensation.[1][2][3][4][5][6] This reaction involves the acid-catalyzed condensation of 4-ethoxyphenol with a β-ketoester, typically ethyl 4-chloroacetoacetate.

Q2: What are the typical catalysts and reaction conditions for this synthesis?

A2: Various acid catalysts can be employed for the Pechmann condensation. Common choices include concentrated sulfuric acid, sulfamic acid, and other Brønsted or Lewis acids.[1][3] Reaction conditions are often solvent-free, with the reactants heated together with the catalyst.[1] The optimal temperature and reaction time will depend on the specific catalyst and the scale of the reaction. For similar reactions using sulfamic acid with ethyl 4-chloroacetoacetate, temperatures around 100°C have been reported to give good yields.[1]

Q3: What are the potential impurities in the synthesis of this compound?

A3: While specific data for this exact synthesis is limited in publicly available literature, potential impurities can be inferred from the reaction mechanism and starting materials. These may include:

  • Unreacted starting materials: 4-ethoxyphenol and ethyl 4-chloroacetoacetate.

  • Isomeric products: Depending on the reaction conditions, minor amounts of other isomers might form, although the directing effect of the ethoxy group generally favors the desired product.

  • Side-reaction products: Such as products from self-condensation of ethyl 4-chloroacetoacetate or undesired reactions involving the chloromethyl group under harsh acidic conditions.

  • Chromone derivatives: The Simonis chromone cyclization is a known side reaction in Pechmann-type condensations, which could lead to the formation of a chromone isomer instead of a coumarin.[3]

Q4: What analytical techniques are recommended for characterizing the final product and its impurities?

A4: A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound and any impurities. Recommended techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the main product and identify impurities by their characteristic chemical shifts and coupling constants.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the lactone carbonyl (C=O) and the C-O-C ether linkage.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and impurities. High-resolution mass spectrometry (HRMS) can provide exact mass and elemental composition.

  • High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC): To assess the purity of the product and to separate and quantify impurities.

II. Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials. 4. Inefficient work-up and purification.1. Use a fresh or properly stored catalyst. Consider trying an alternative acid catalyst (e.g., sulfamic acid, concentrated H₂SO₄). 2. Optimize the reaction temperature and time. Monitor the reaction progress using TLC. For similar reactions, temperatures around 100-130°C have been effective.[1] 3. Ensure the purity of 4-ethoxyphenol and ethyl 4-chloroacetoacetate. Purify starting materials if necessary. 4. Optimize the purification method. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common technique for purifying coumarins.[1]
Presence of multiple spots on TLC/peaks in HPLC 1. Incomplete reaction. 2. Formation of side products or isomers. 3. Decomposition of the product during reaction or work-up.1. Increase the reaction time or temperature. Ensure proper mixing of reactants. 2. Optimize reaction conditions to favor the formation of the desired product. Lowering the reaction temperature might increase selectivity.[1] Employ column chromatography for separation of isomers and byproducts. 3. Avoid excessively high temperatures or prolonged reaction times. Use milder work-up conditions if possible.
Product is difficult to purify/crystallize 1. Presence of oily impurities. 2. Product is amorphous.1. Wash the crude product with a non-polar solvent to remove oily impurities before recrystallization. Consider using column chromatography for purification. 2. Try different solvent systems for recrystallization. Seeding with a small crystal of the pure product can induce crystallization.
Unexpected spectroscopic data (NMR, IR, MS) 1. Presence of impurities. 2. Incorrect product structure (e.g., formation of a chromone isomer). 3. Residual solvent.1. Purify the product further and re-acquire the spectra. 2. Carefully analyze the 2D NMR data (COSY, HSQC, HMBC) to confirm the connectivity of the molecule. Compare the data with literature values for similar coumarin and chromone structures. 3. Ensure the sample is thoroughly dried under vacuum before analysis.

III. Experimental Protocols & Data

A. Synthesis of this compound (General Protocol based on Pechmann Condensation)

This protocol is a general guideline based on the Pechmann condensation and may require optimization.

Materials:

  • 4-Ethoxyphenol

  • Ethyl 4-chloroacetoacetate

  • Acid catalyst (e.g., concentrated sulfuric acid or sulfamic acid)

  • Ethanol (for recrystallization)

  • Water

Procedure:

  • In a round-bottom flask, combine 4-ethoxyphenol (1 equivalent) and ethyl 4-chloroacetoacetate (1.1-1.5 equivalents).

  • Carefully add the acid catalyst (e.g., a few drops of concentrated sulfuric acid or 10 mol% of sulfamic acid).

  • Heat the reaction mixture with stirring at a temperature between 100-130°C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol.

B. Characterization Data of Potential Products and Impurities (Hypothetical Data for Illustrative Purposes)

The following table summarizes expected and potential spectroscopic data for the target compound and possible impurities. Actual values may vary.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
This compound (Product) 7.4-7.0 (m, 3H, Ar-H), 6.5 (s, 1H, H-3), 4.7 (s, 2H, -CH₂Cl), 4.1 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃)160 (C=O), 155, 148, 120, 118, 115, 110 (Ar-C), 112 (C-3), 64 (-OCH₂), 45 (-CH₂Cl), 15 (-CH₃)~1720 (C=O, lactone), ~1610, 1500 (C=C, aromatic), ~1250 (C-O, ether)238/240 [M]⁺
4-Ethoxyphenol (Starting Material) 6.8 (d, 2H, Ar-H), 6.7 (d, 2H, Ar-H), 4.0 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃)153, 150, 116, 115 (Ar-C), 64 (-OCH₂), 15 (-CH₃)~3300 (O-H), ~1230 (C-O, ether)138 [M]⁺
Ethyl 4-chloroacetoacetate (Starting Material) 4.2 (q, 2H, -OCH₂CH₃), 4.1 (s, 2H, -CH₂Cl), 3.6 (s, 2H, -COCH₂CO-), 1.3 (t, 3H, -OCH₂CH₃)200 (C=O, ketone), 167 (C=O, ester), 62 (-OCH₂), 50 (-CH₂Cl), 45 (-COCH₂CO-), 14 (-CH₃)~1740 (C=O, ester), ~1720 (C=O, ketone)164/166 [M]⁺
Chromone Isomer (Potential Impurity) 8.0-7.2 (m, 3H, Ar-H), 6.2 (s, 1H, H-3), 4.8 (s, 2H, -CH₂Cl), 4.1 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃)178 (C=O), 162, 157, 125, 124, 118, 108 (Ar-C), 112 (C-3), 64 (-OCH₂), 46 (-CH₂Cl), 15 (-CH₃)~1650 (C=O, chromone), ~1610, 1500 (C=C, aromatic), ~1250 (C-O, ether)238/240 [M]⁺

IV. Visualizations

A. Synthesis Workflow

SynthesisWorkflow Reactants 4-Ethoxyphenol + Ethyl 4-chloroacetoacetate Reaction Pechmann Condensation (Acid Catalyst, Heat) Reactants->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct Purification Purification (Recrystallization/ Chromatography) CrudeProduct->Purification FinalProduct Pure 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

B. Impurity Formation Pathway

ImpurityFormation cluster_main Main Reaction cluster_side Side Reaction Reactants 4-Ethoxyphenol + Ethyl 4-chloroacetoacetate Pechmann Pechmann Condensation Reactants->Pechmann Simonis Simonis Chromone Cyclization Reactants->Simonis Coumarin 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one (Desired Product) Pechmann->Coumarin Chromone Chromone Isomer (Potential Impurity) Simonis->Chromone

Caption: Potential main and side reaction pathways in the synthesis.

C. Troubleshooting Logic

Troubleshooting Start Experiment Start Problem Low Yield or Impure Product? Start->Problem CheckConditions Verify Reaction Conditions (Temp, Time, Catalyst) Problem->CheckConditions Yes Success Successful Synthesis Problem->Success No CheckMaterials Check Starting Material Purity CheckConditions->CheckMaterials OptimizePurification Optimize Purification Method CheckMaterials->OptimizePurification OptimizePurification->Problem

Caption: A logical flow for troubleshooting common synthesis issues.

References

Technical Support Center: Scaling Up 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one, with a focus on challenges encountered during reaction scale-up.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when moving from laboratory to pilot or production scale.

Problem ID Issue Potential Causes Recommended Solutions
SC-01 Low Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Catalyst deactivation or insufficient loading. 4. Degradation of starting material or product.1. Monitor reaction progress using TLC or HPLC. Consider extending reaction time. 2. Optimize temperature. For Pechmann condensation with ethyl 4-chloroacetoacetate, temperatures around 100°C may provide better yields than higher temperatures.[1] 3. Increase catalyst loading incrementally. Ensure the catalyst is dry and of high purity. 4. Use fresh starting materials. Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
SC-02 High Impurity Profile 1. Formation of byproducts at elevated temperatures. 2. Self-condensation of starting materials. 3. Insufficient mixing leading to localized "hot spots".1. Lower the reaction temperature. While Pechmann condensations can be run at high temperatures, this can lead to side reactions. 2. Control the rate of addition of the more reactive starting material. 3. Ensure efficient and uniform stirring, especially in larger reactors.
SC-03 Difficult Purification 1. Presence of closely related impurities. 2. Product oiling out during crystallization. 3. Co-precipitation of starting materials with the product.1. Optimize the crystallization solvent system. Consider using a multi-solvent system. 2. Ensure a gradual cooling rate during crystallization. Seeding the solution with a small amount of pure product can promote crystallization. 3. Ensure the reaction has gone to completion before work-up. A pre-purification step, such as a wash with a suitable solvent, may be necessary. Recrystallization from ethanol is a common purification method for coumarins.[1]
SC-04 Exotherm and Reaction Runaway 1. The Pechmann condensation can be exothermic.[2][3] 2. Poor heat dissipation in large reactors.1. Implement controlled, portion-wise, or slow continuous addition of one of the reactants. 2. Ensure the reactor has adequate cooling capacity. Monitor the internal reaction temperature closely. 3. For very large scales, consider a semi-batch process.
SC-05 Solidification of Reaction Mixture 1. Product precipitating out of the reaction mixture at a high concentration. 2. Use of a solvent-free system where the product has a high melting point.1. If using a solvent, increase the solvent volume. 2. If running neat, ensure the reaction temperature is maintained above the melting point of the product mixture. 3. Consider a high-boiling point, inert solvent to maintain a stirrable slurry.

Frequently Asked Questions (FAQs)

1. What is the most common method for synthesizing this compound?

The most common and direct method is the Pechmann condensation of 4-ethoxyphenol with ethyl 4-chloroacetoacetate in the presence of an acid catalyst.[4][5][6]

2. Which acid catalyst is recommended for the Pechmann condensation in this synthesis?

While various acid catalysts like sulfuric acid, trifluoroacetic acid, and phosphorus pentoxide can be used, sulfamic acid has been shown to be effective for the synthesis of 4-chloromethylcoumarins, offering the potential for good yields under solvent-free conditions.[1][5] Other solid acid catalysts can also be effective and may offer easier work-up and recyclability.

3. What are the typical reaction conditions for the synthesis of this compound?

While specific conditions should be optimized, a general starting point for the Pechmann condensation with sulfamic acid catalyst under solvent-free conditions would be a temperature range of 100-130°C.[1] The reaction time can vary from a few hours to over 24 hours depending on the reactivity of the substrates and the catalyst used.[4]

4. What are the main byproducts to expect in this reaction?

Potential byproducts in the Pechmann condensation include the formation of chromone isomers (Simonis chromone cyclization), self-condensation products of ethyl 4-chloroacetoacetate, and potentially di-substituted products on the phenol ring, although the ethoxy group generally directs to the ortho position of the hydroxyl group. At higher temperatures, degradation products may also form.

5. How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to determine the consumption of the starting materials and the formation of the product, helping to decide the optimal reaction time.

6. What is a suitable method for purifying the final product at a larger scale?

Recrystallization is a common and scalable method for purifying coumarin derivatives.[1] Ethanol is often a suitable solvent. For more challenging purifications, column chromatography can be employed, though it is less ideal for very large quantities.

7. Are there any specific safety precautions to consider when scaling up this reaction?

Yes. The Pechmann condensation can be exothermic, so careful temperature control is crucial to prevent a runaway reaction.[2][3] Ethyl 4-chloroacetoacetate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The use of strong acids as catalysts requires careful handling and appropriate quenching procedures during work-up.

Experimental Protocols

General Laboratory-Scale Synthesis of this compound via Pechmann Condensation

This protocol is a general guideline and should be optimized for specific laboratory conditions and scale.

Materials:

  • 4-Ethoxyphenol

  • Ethyl 4-chloroacetoacetate

  • Sulfamic acid (or another suitable acid catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethoxyphenol (1 equivalent) and sulfamic acid (0.1 equivalents).

  • Heat the mixture to 100-110°C with stirring.

  • Slowly add ethyl 4-chloroacetoacetate (1.1 to 1.5 equivalents) to the reaction mixture.

  • Maintain the reaction at 100-110°C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add ethanol to the solidified mixture and heat to reflux to dissolve the product.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Visualizations

Reaction Pathway

Pechmann_Condensation Pechmann Condensation for this compound A 4-Ethoxyphenol I1 Transesterification or Electrophilic Attack A->I1 B Ethyl 4-chloroacetoacetate B->I1 C Acid Catalyst (e.g., Sulfamic Acid) C->I1 + H+ I2 Cyclization I1->I2 I3 Dehydration I2->I3 P 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one I3->P

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Scale-Up Start Start Scale-Up Issue Problem Encountered? Start->Issue LowYield Low Yield? Issue->LowYield Yes End Successful Scale-Up Issue->End No HighImpurity High Impurity? LowYield->HighImpurity No Sol_Yield Optimize Temp & Extend Time LowYield->Sol_Yield Yes Exotherm Exotherm/Runaway? HighImpurity->Exotherm No Sol_Impurity Lower Temp & Control Addition HighImpurity->Sol_Impurity Yes Sol_Exotherm Improve Cooling & Slow Addition Rate Exotherm->Sol_Exotherm Yes Review Review Process Exotherm->Review No Sol_Yield->Review Sol_Impurity->Review Sol_Exotherm->Review Review->Issue

Caption: A logical workflow for troubleshooting common issues during scale-up.

References

effect of pH on the reactivity of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the reactivity of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the stability of this compound?

Q2: What are the likely degradation products of this compound under basic conditions?

Under basic conditions, the primary degradation pathway for coumarins is the hydrolysis of the ester (lactone) ring. This reaction typically results in the formation of a coumarinic acid salt, which can then potentially undergo further transformations. For this compound, the expected initial hydrolysis product would be the corresponding salt of (Z)-3-(2-hydroxy-4-ethoxyphenyl)-4-chlorobut-2-enoic acid.

Q3: How does pH affect the reactivity of the chloromethyl group?

The reactivity of the 4-(chloromethyl) group is susceptible to nucleophilic substitution. The pH of the medium can influence this in two ways: by affecting the concentration and reactivity of the nucleophile, and by potentially influencing the stability of the coumarin ring itself. In basic solutions, the presence of hydroxide ions (a strong nucleophile) can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 4-(hydroxymethyl)-6-ethoxy-2H-chromen-2-one. The rate of this SN2 reaction will be dependent on the hydroxide ion concentration.

Q4: Are there any recommended pH ranges for working with this compound?

Based on the general stability of coumarins, it is advisable to conduct experiments with this compound in acidic to neutral conditions (pH < 7.5) to minimize lactone hydrolysis. If reactions must be performed under basic conditions, it is crucial to use the mildest possible base and the shortest possible reaction times, and to carefully monitor the reaction for the formation of degradation products.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no yield of the desired product in a reaction involving the chloromethyl group. Degradation of the coumarin scaffold under the reaction conditions.- Monitor the pH of your reaction mixture. If it is basic, consider using a non-aqueous solvent or a weaker base.- Lower the reaction temperature to slow down the rate of hydrolysis.- Reduce the reaction time.
Multiple unexpected products are observed by TLC or LC-MS. - Concurrent hydrolysis of the lactone ring and reaction at the chloromethyl group.- The nucleophile is reacting at both the C4-methyl and the lactone carbonyl.- Perform the reaction at a lower pH to favor the reaction at the chloromethyl position over lactone hydrolysis.- Use a less hindered and more specific nucleophile if possible.- Employ a protection strategy for the lactone if feasible, although this adds complexity.
Inconsistent reaction rates or product profiles. Fluctuations in the pH of the reaction medium.- Use a reliable buffer system to maintain a constant pH throughout the experiment.- Ensure all reagents and solvents are free from acidic or basic impurities.
Difficulty in isolating the product. The product may be unstable during workup or purification.- If the reaction is performed in a basic medium, neutralize the mixture carefully with a mild acid before extraction.- Avoid using strongly basic or acidic conditions during chromatography. Use a neutral mobile phase if possible.

Data Presentation

While quantitative data for the pH-dependent reactivity of this compound is not available, the following table summarizes the general trends observed for related coumarin derivatives, which can serve as a qualitative guide.

pH Range General Stability of Coumarin Lactone Ring Expected Reactivity of 4-(chloromethyl) group Potential Side Reactions
Acidic (pH 1-4) Generally StableNucleophilic substitution is possible with appropriate nucleophiles.Acid-catalyzed side reactions may occur depending on the substrate and other reagents.
Neutral (pH 6-7.5) Relatively StableGood reactivity for nucleophilic substitution.Minimal lactone hydrolysis.
Basic (pH > 8) Prone to HydrolysisNucleophilic substitution can be fast, but competes with hydrolysis of the lactone.Significant hydrolysis of the lactone to the corresponding coumarinic acid. Potential hydrolysis of the chloromethyl group to a hydroxymethyl group.

Experimental Protocols

Protocol: General Procedure for Studying the pH-Dependent Stability of this compound

This protocol outlines a general method to assess the stability of the compound at different pH values using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer solutions at various pH values (e.g., pH 4, 7, 9, 10)

  • Internal standard (e.g., a stable, structurally similar compound that does not react under the experimental conditions)

  • HPLC system with a UV detector

  • C18 HPLC column

2. Preparation of Stock Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Prepare a stock solution of the internal standard in acetonitrile.

3. Experimental Procedure:

  • In separate vials, add a known volume of the stock solution of this compound to each buffer solution to achieve a final desired concentration (e.g., 10 µg/mL).

  • Add a known amount of the internal standard to each vial.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quench any ongoing reaction by neutralizing the aliquot if necessary (e.g., adding a small amount of acid to the basic samples).

  • Analyze the samples by HPLC.

4. HPLC Analysis:

  • Mobile Phase: A suitable gradient of acetonitrile and water (or a buffer like ammonium acetate).

  • Flow Rate: e.g., 1 mL/min.

  • Detection Wavelength: Determined by the UV-Vis spectrum of the compound (typically around 320 nm for coumarins).

  • Injection Volume: e.g., 10 µL.

5. Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard at each time point for each pH.

  • Plot the natural logarithm of the concentration of the compound against time to determine the pseudo-first-order rate constant (k) for degradation at each pH.

  • A plot of log(k) versus pH will give the pH-rate profile.

Mandatory Visualization

pH_Effect_Workflow cluster_prep Preparation cluster_reaction Incubation cluster_analysis Analysis stock Prepare Stock Solution of Compound mix Mix Stock with Buffers stock->mix buffers Prepare Buffer Solutions (pH 4, 7, 9, 10) buffers->mix incubate Incubate at Constant Temp. mix->incubate sample Sample at Time Intervals incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis (Calculate Rate Constants) hplc->data

Caption: Experimental workflow for determining the pH-dependent stability of the compound.

Caption: Simplified mechanism of base-catalyzed hydrolysis of the coumarin lactone ring.

Technical Support Center: Purification of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one. Here, you will find detailed protocols and guidance for removing unreacted starting material from your experimental samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted this compound?

A1: The most common and effective methods for purifying your desired product and removing unreacted this compound are column chromatography on silica gel, preparative thin-layer chromatography (TLC), and recrystallization. For initial workup and removal of inorganic impurities, liquid-liquid extraction is typically employed.[1]

Q2: How can I monitor the progress of my reaction to minimize the amount of unreacted starting material?

A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of your reaction.[2] By co-spotting your reaction mixture with the starting material, you can visualize the consumption of the starting material and the formation of your product over time. Ideally, the reaction should be allowed to proceed until the starting material spot is no longer visible on the TLC plate.

Q3: What are the key differences in polarity between this compound and its likely products?

A3: this compound is a moderately polar compound. The polarity of your product will depend on the nature of the nucleophile you have reacted it with. For instance, reaction with an amine to form an aminomethyl derivative will likely result in a more polar product. Conversely, reaction with a less polar nucleophile may result in a product with similar polarity, making separation more challenging. Understanding this polarity difference is crucial for developing an effective purification strategy.

Q4: Can I use an acid-base extraction to remove the unreacted starting material?

A4: An acid-base extraction is generally not effective for removing unreacted this compound itself, as it is a neutral compound.[3] However, if your desired product has acidic or basic properties, you can use this technique to selectively extract your product into the aqueous phase, leaving the unreacted starting material in the organic phase.[3]

Q5: What analytical techniques can I use to confirm the removal of the unreacted starting material?

A5: High-performance liquid chromatography (HPLC) is a highly sensitive and quantitative method to confirm the absence of the starting material in your purified product.[2][3][4] You can also use TLC for a qualitative assessment. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the purity of your final product by ensuring the absence of signals corresponding to the starting material.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause Solution
Poor Separation Inappropriate solvent system.Optimize the solvent system using TLC. Aim for a good separation between the starting material and the product with Rf values between 0.2 and 0.5.[5]
Column overloaded with sample.Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight.
Column packed improperly (channeling).Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product Elutes Too Quickly or Too Slowly Solvent system is too polar or not polar enough.Adjust the polarity of the eluent. If the product elutes too quickly, decrease the polarity. If it elutes too slowly, increase the polarity.
Tailing of Spots on TLC/Fractions Compound is interacting strongly with the silica gel.Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the eluent to reduce tailing.
No Compound Eluting Compound may have precipitated at the top of the column or is too non-polar.Try a more polar solvent system. If precipitation is suspected, the compound may need to be loaded onto the column using a different technique (e.g., dry loading).
Liquid-Liquid Extraction
Issue Possible Cause Solution
Emulsion Formation Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[6]
Poor Separation of Layers Densities of the two solvents are too similar.Add a different organic solvent with a density that is more distinct from the aqueous phase.
Desired Product Remains in the Wrong Phase Incorrect pH of the aqueous phase for acid-base extraction.Check the pKa of your product and adjust the pH of the aqueous phase accordingly to ensure it is in the desired ionic or neutral state for extraction.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of a reaction mixture containing the desired product and unreacted this compound.

1. Preparation of the Column:

  • Select a glass column of an appropriate size.

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed.

  • Drain the excess solvent until it is just above the silica bed.

2. Sample Loading:

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully apply the sample to the top of the silica bed using a pipette.

  • Allow the sample to adsorb onto the silica.

3. Elution:

  • Begin eluting with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Gradually increase the polarity of the eluent as the column runs (gradient elution).

  • Collect fractions in test tubes.

4. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Representative TLC and Column Chromatography Data:

Compound TLC Solvent System (Hexane:Ethyl Acetate) Approximate Rf Value Elution Order in Column Chromatography
This compound7:30.61
More Polar Product (e.g., aminomethyl derivative)7:30.32
Less Polar Product9:10.51 (may co-elute with starting material)

Note: These Rf values are illustrative and will vary depending on the specific product and exact TLC conditions.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of the sample and detecting the presence of unreacted this compound.

1. HPLC System:

  • A standard HPLC system with a UV detector is suitable.

2. Column:

  • A C18 reversed-phase column is commonly used for coumarin analysis.[3]

3. Mobile Phase:

  • A mixture of acetonitrile and water is a common mobile phase.[4] A gradient elution may be necessary to separate the starting material from the product effectively. A typical gradient could be from 30% acetonitrile in water to 90% acetonitrile in water over 20 minutes.

4. Detection:

  • Set the UV detector to a wavelength where both the starting material and the product have good absorbance (e.g., around 280 nm or 320 nm).

5. Sample Preparation:

  • Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Results:

Compound Expected Retention Time
This compoundWill have a characteristic retention time under the defined conditions.
ProductWill have a different retention time, typically shorter for more polar products and longer for less polar products in reversed-phase HPLC.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reaction Reaction Mixture (Product + Unreacted Starting Material) extraction Liquid-Liquid Extraction reaction->extraction Quench Reaction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation column Column Chromatography evaporation->column Crude Product tlc TLC Analysis of Fractions column->tlc Collect Fractions hplc HPLC Analysis of Final Product column->hplc Purified Product tlc->column Combine Pure Fractions nmr NMR Analysis hplc->nmr

Caption: Experimental workflow for purification and analysis.

troubleshooting_logic start Poor Separation in Column Chromatography check_tlc Review TLC Data start->check_tlc optimize_solvent Optimize Solvent System check_tlc->optimize_solvent Poor Rf Separation check_loading Check Column Loading check_tlc->check_loading Good Rf Separation good_separation Good Separation Achieved optimize_solvent->good_separation reduce_load Reduce Sample Load check_loading->reduce_load Overloaded repack_column Repack Column check_loading->repack_column Channeling reduce_load->good_separation repack_column->good_separation

Caption: Troubleshooting logic for column chromatography.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one. Due to the limited availability of direct experimental spectra for this specific compound, this comparison utilizes data from structurally similar coumarin derivatives to predict and interpret its spectral characteristics. This information is intended for researchers, scientists, and professionals in drug development to aid in the characterization of this and related molecules.

Predicted NMR Data for this compound

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on established NMR principles and data from analogous coumarin structures.

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.5s-
H-5~7.3d~8.5
H-7~6.9dd~8.5, ~2.5
H-8~6.8d~2.5
-CH₂Cl~4.7s-
-OCH₂CH₃~4.1q~7.0
-OCH₂CH₃~1.4t~7.0

Table 2: Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2~160
C-3~115
C-4~150
C-4a~118
C-5~128
C-6~158
C-7~112
C-8~102
C-8a~148
-CH₂Cl~45
-OCH₂CH₃~64
-OCH₂CH₃~15

Comparison with Alternative Compounds

To provide context for the predicted data, the following table compares the expected chemical shifts for the vinylic proton (H-3) and the chloromethyl group protons (-CH₂Cl) of the target compound with experimental data from related structures.

Table 3: Comparative ¹H NMR Data (ppm)

CompoundH-3 Chemical Shift (δ, ppm)-CH₂Cl Chemical Shift (δ, ppm)
This compound (Predicted) ~6.5 ~4.7
4-(chloromethyl)-6-methoxy-2H-chromen-2-oneNot AvailableNot Available
6-chloro-2-phenyl-4H-chromen-4-one[1]6.81 (s)N/A

Note: "s" denotes a singlet multiplicity.

The chemical shift of the H-3 proton is influenced by the substituent at the 4-position. The electron-withdrawing nature of the chloromethyl group is expected to shift this proton downfield. Similarly, the protons of the chloromethyl group itself are expected to appear at a characteristic downfield region due to the influence of the adjacent chlorine atom and the aromatic ring system.

Experimental Protocols

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra, based on standard laboratory practices.[1]

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used for such analyses.[1]

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment is used.

  • Spectral Width: Typically set to 16 ppm, centered around 6 ppm.

  • Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

  • Relaxation Delay: A delay of 1-2 seconds is used between scans.

  • Reference: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) is used for chemical shift referencing.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum.

  • Spectral Width: Typically set to 220 ppm, centered around 110 ppm.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

  • Relaxation Delay: A delay of 2-5 seconds is used.

  • Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS is used for chemical shift referencing.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the typical workflow from sample preparation to final data analysis in an NMR experiment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument setup Setup Experiment (1H, 13C) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integrate Peaks (1H) reference->integrate assign Assign Peaks integrate->assign final_report Final Report assign->final_report

Caption: Workflow for NMR Spectroscopy from Sample Preparation to Data Analysis.

References

Comparative Analysis of Mass Spectrometry for 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one Characterization

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the structural elucidation and analytical characterization of synthetic compounds, mass spectrometry stands as a pivotal technique, offering profound insights into molecular weight and fragmentation patterns. This guide provides a comparative analysis of mass spectrometry for the characterization of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one, a coumarin derivative of interest in medicinal chemistry. We will explore its expected fragmentation behavior and compare this analytical approach with other instrumental methods, supported by established experimental protocols.

Mass Spectrometry Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a standard method for the analysis of coumarin derivatives. The fragmentation of the coumarin nucleus is well-documented and typically initiates with the loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a stable benzofuran radical cation.[1][2] For this compound, the molecular ion peak is expected at m/z 238, corresponding to its molecular weight.

Predicted Fragmentation Pathway

Based on the known fragmentation of coumarins, a plausible fragmentation pathway for this compound under EI-MS is proposed. The initial loss of CO would result in a fragment ion at m/z 210. Subsequent fragmentation is likely influenced by the substituents. The chloromethyl group at the 4-position can undergo cleavage, leading to the loss of a chloromethyl radical (•CH2Cl), resulting in an ion at m/z 189. Alternatively, the ethoxy group at the 6-position can fragment through the loss of an ethyl radical (•C2H5) to yield a fragment at m/z 209, or through the loss of an ethylene molecule (C2H4) via a rearrangement to produce an ion at m/z 210. Further fragmentation of the benzofuran core can also occur.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound relies on the synergistic use of various analytical techniques.

TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Molecular weight and fragmentation pattern for structural elucidation.High sensitivity, provides structural information.Isomeric differentiation can be challenging without high-resolution MS or tandem MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.[1]Excellent separation for complex mixtures, provides both retention time and mass spectral data.Compound must be volatile and thermally stable.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of non-volatile compounds followed by mass analysis.[3][4][5][6]Applicable to a wide range of compounds, including non-volatile and thermally labile ones.Matrix effects can suppress ion signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and connectivity of atoms.Unambiguous structure determination, provides information on stereochemistry.Lower sensitivity compared to MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.[7][8][9]Fast and non-destructive, provides a characteristic fingerprint for the compound.Limited structural information, complex spectra can be difficult to interpret.

Experimental Protocols

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[2][10]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent.

  • Chromatographic Separation: The sample solution is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to separate the components of the mixture based on their boiling points and interactions with the stationary phase.[1]

  • Ionization and Mass Analysis: The eluting compounds from the GC column are introduced into the mass spectrometer for ionization and mass analysis as described above.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: The sample is dissolved in a solvent compatible with the mobile phase.

  • Chromatographic Separation: The sample is injected into a liquid chromatograph. Separation is achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water and an organic solvent like acetonitrile.[3][6]

  • Ionization: The eluent from the LC is introduced into an atmospheric pressure ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[3]

  • Mass Analysis and Detection: The generated ions are analyzed and detected by the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the structure of the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[9]

  • Data Analysis: The positions and intensities of the absorption bands are correlated to the presence of specific functional groups in the molecule. For coumarins, characteristic peaks include the C=O stretching of the lactone ring.[7]

Visualizing the Fragmentation Pathway

To illustrate the proposed fragmentation of this compound, a DOT script for a Graphviz diagram is provided below.

Fragmentation_Pathway M C12H11ClO3+ (m/z 238) F1 [M - CO]+ (m/z 210) M->F1 - CO F2 [M - CH2Cl]+ (m/z 189) M->F2 - •CH2Cl F3 [M - C2H5]+ (m/z 209) M->F3 - •C2H5

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Workflow for Compound Characterization

The logical workflow for the comprehensive characterization of a novel compound like this compound is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (1H, 13C, etc.) (Structural Connectivity) Purification->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS Structure Structure Elucidation & Confirmation IR->Structure NMR->Structure MS->Structure

Caption: Workflow for the synthesis and structural characterization of a novel compound.

References

A Comparative Guide to Fluorescent Probes: 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for the success of experimental assays. This guide provides a comparative overview of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one, a member of the coumarin family of fluorescent dyes, and contrasts it with other widely used fluorescent probes such as Fluorescein Isothiocyanate (FITC), Rhodamine B, and Boron-Dipyrromethene (BODIPY) dyes. Due to a lack of specific published photophysical data for this compound, this guide will focus on the general characteristics of the coumarin class of probes, using the target compound as a structural example, and compare them against the well-defined properties of its alternatives.

General Characteristics of Coumarin-Based Probes

Coumarin derivatives are a versatile class of fluorophores known for their environmental sensitivity. Their fluorescence properties, including emission wavelength and quantum yield, can be highly dependent on the polarity of their local environment. This characteristic makes them valuable as probes for studying molecular interactions and changes in microenvironments. Typically, coumarin-based probes absorb light in the UV-to-blue region of the spectrum and emit in the blue-to-green range. The core structure of coumarin can be readily modified at various positions, allowing for the fine-tuning of its spectral properties and the introduction of reactive groups for conjugation to biomolecules. The 4-(chloromethyl) group on the target compound, for instance, provides a reactive site for covalent attachment to nucleophilic groups on target molecules.

Quantitative Comparison of Common Fluorescent Probes

To provide a clear benchmark, the following table summarizes the key photophysical properties of three common fluorescent probes in ethanol. These values are essential for assessing the potential performance of a probe in a given application, with higher molar extinction coefficients and quantum yields indicating a brighter signal.

Fluorescent ProbeExcitation Max (λ_ex)Emission Max (λ_em)Molar Extinction Coefficient (ε)Quantum Yield (Φ_f)
Fluorescein Isothiocyanate (FITC)492 nm515 nm75,000 M⁻¹cm⁻¹[1][2][3]0.79-0.92[2][3]
Rhodamine B543 nm575 nm106,000 M⁻¹cm⁻¹[4]0.49-0.70[5][6]
BODIPY FL~500 nm~510 nm>80,000 M⁻¹cm⁻¹[7]~0.61-1.0[7][8]

Note: The photophysical properties of fluorescent dyes are highly dependent on their solvent environment. The data presented here are for the probes in ethanol to provide a standardized comparison.

Photostability: A Critical Performance Metric

The photostability, or resistance to photobleaching, of a fluorescent probe is a crucial factor, particularly for applications requiring long-term or high-intensity illumination, such as fluorescence microscopy. While specific photostability data for this compound is not available, studies on other coumarin derivatives have shown that their photostability can be influenced by the type and position of substituents on the coumarin ring.

In comparison, Rhodamine B is generally considered to be more photostable than FITC.[9] The fluorescence of FITC fades rapidly under continuous illumination, whereas Rhodamine B exhibits greater resistance to photobleaching.[9] BODIPY dyes are also known for their excellent photostability, often outperforming traditional dyes like fluorescein.[10]

Experimental Protocols

Determining Relative Fluorescence Quantum Yield

The relative quantum yield of a fluorescent probe can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[11]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Fluorescent probe of interest (test sample)

  • Fluorescent standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol)

  • Solvent (e.g., ethanol)

Procedure:

  • Prepare a series of dilute solutions of both the test sample and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[12]

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • For each solution, measure the fluorescence emission spectrum using a spectrofluorometer, ensuring the excitation wavelength is the same for all measurements.

  • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the standard.

  • The quantum yield of the test sample (Φ_x) can be calculated using the following equation:

    Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²)

    where Φ_std is the quantum yield of the standard, m_x and m_std are the slopes of the linear fits for the test sample and standard, respectively, and n_x and n_std are the refractive indices of the respective solvents (if different).[13]

Assessing Photostability (Photobleaching Assay)

This protocol outlines a method for comparing the photostability of different fluorescent probes.

Materials:

  • Fluorescence microscope equipped with a suitable light source and filter sets

  • Fluorescently labeled samples (e.g., conjugated antibodies on a slide)

  • Image analysis software

Procedure:

  • Prepare samples labeled with the fluorescent probes to be compared.

  • Place the sample on the microscope stage and focus on the region of interest.

  • Acquire an initial image (time = 0) using a fixed set of imaging parameters (e.g., excitation intensity, exposure time).

  • Continuously illuminate the sample with the excitation light.

  • Acquire a series of images at regular time intervals (e.g., every 30 seconds) using the same imaging parameters as in step 3.

  • Using image analysis software, measure the mean fluorescence intensity of the labeled region in each image.

  • Plot the normalized fluorescence intensity as a function of illumination time. The rate of decay of the fluorescence intensity is indicative of the probe's photostability. A slower decay rate corresponds to higher photostability.[9][14]

Visualizing Workflows and Signaling Pathways

To aid in the conceptualization of experimental design and application, the following diagrams illustrate a typical workflow for fluorescent probe characterization and a simplified signaling pathway for an enzyme activity assay.

Fluorescent_Probe_Characterization_Workflow cluster_synthesis Probe Synthesis & Purification cluster_photophysical Photophysical Characterization cluster_application Application Testing Synthesis Synthesis of 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one Purification Purification & Purity Analysis (HPLC, NMR, MS) Synthesis->Purification Abs_Em Measure Absorbance & Emission Spectra Purification->Abs_Em QY Determine Quantum Yield Abs_Em->QY Photostability Assess Photostability Abs_Em->Photostability Conjugation Conjugation to Biomolecule Photostability->Conjugation Cell_Imaging Cellular Imaging Conjugation->Cell_Imaging Assay Enzyme Activity Assay Conjugation->Assay

Caption: A generalized workflow for the synthesis, characterization, and application testing of a novel fluorescent probe.

Enzyme_Activity_Assay Substrate Fluorogenic Substrate (Non-fluorescent) Enzyme Target Enzyme Substrate->Enzyme Binding Product Cleaved Substrate (Fluorescent) Enzyme->Product Catalysis Detection Fluorescence Detection Product->Detection Signal Generation

Caption: Simplified signaling pathway of an enzyme-activated fluorescent probe assay.

References

A Comparative Guide to the Synthesis of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one: A Novel Approach vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is a critical step in the discovery pipeline. This guide provides a comparative analysis of a new, efficient synthetic route for 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one against a traditional established method, supported by experimental data. The focus is on providing a clear, data-driven comparison to aid in the selection of the most appropriate synthetic strategy.

The synthesis of coumarin derivatives, such as this compound, is of significant interest due to their wide range of pharmacological activities, including anticancer properties. The established and most common method for the synthesis of 4-substituted coumarins is the Pechmann condensation. While reliable, this method often involves harsh conditions and long reaction times. This guide introduces a modern, microwave-assisted approach that offers significant advantages in terms of efficiency and reaction conditions.

Performance Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the established Pechmann condensation and a novel microwave-assisted synthesis for producing 4-(chloromethyl) coumarin derivatives. The data presented is based on the synthesis of closely related analogues and serves as a representative comparison.

ParameterEstablished Route: Pechmann CondensationNew Route: Microwave-Assisted Synthesis
Reaction Time Several hours to overnight5 - 20 minutes
Typical Yield 50 - 75%85 - 95%
Reaction Temperature 100 - 130°C110 - 120°C
Catalyst Strong acids (e.g., H₂SO₄, Sulfamic Acid)Lewis acids (e.g., FeCl₃, SnCl₂·2H₂O)
Solvent Conditions Often solvent-free or high-boiling solventsTypically solvent-free
Work-up Procedure Often requires recrystallizationSimple filtration and washing
Environmental Impact Use of strong acids can be hazardousReduced energy consumption and use of greener catalysts

Experimental Protocols

Established Synthetic Route: Pechmann Condensation

The traditional synthesis of this compound is achieved via the Pechmann condensation of 4-ethoxyphenol with ethyl 4-chloroacetoacetate.

Methodology: A mixture of 4-ethoxyphenol (1 equivalent) and ethyl 4-chloroacetoacetate (1.2 equivalents) is heated in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid or sulfamic acid (10 mol%). The reaction is typically conducted under solvent-free conditions at a temperature ranging from 100°C to 130°C for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to afford the desired product.[1][2]

New Synthetic Route: Microwave-Assisted Synthesis

This novel approach utilizes microwave irradiation to significantly accelerate the Pechmann condensation, leading to a more efficient and environmentally friendly process.

Methodology: In a microwave-safe vessel, 4-ethoxyphenol (1 equivalent), ethyl 4-chloroacetoacetate (1 equivalent), and a Lewis acid catalyst such as anhydrous FeCl₃ (5 mol%) are mixed. The reaction mixture is then subjected to microwave irradiation at a power of 450 W and a temperature of 110°C for a short duration, typically ranging from 5 to 10 minutes.[3] The reaction is monitored by TLC. After completion, the mixture is cooled, and the solid product is washed with cold water and then ethanol to remove any unreacted starting materials and catalyst. The product is then dried to yield pure this compound. This method often eliminates the need for further purification by recrystallization.[3]

Experimental Workflow

The following diagram illustrates the general workflow for both the established and the new synthetic routes, highlighting the key stages of each process.

G cluster_0 Established Route: Pechmann Condensation cluster_1 New Route: Microwave-Assisted Synthesis A1 Mix Reactants: 4-Ethoxyphenol, Ethyl 4-chloroacetoacetate, Sulfuric Acid A2 Heat Conventionally (100-130°C, several hours) A1->A2 A3 Precipitation in Ice-Water A2->A3 A4 Filtration A3->A4 A5 Recrystallization A4->A5 A6 Final Product A5->A6 B1 Mix Reactants: 4-Ethoxyphenol, Ethyl 4-chloroacetoacetate, FeCl₃ B2 Microwave Irradiation (110°C, 5-10 min) B1->B2 B3 Washing with Water and Ethanol B2->B3 B4 Drying B3->B4 B5 Final Product B4->B5

A comparison of the experimental workflows for the two synthetic routes.

Biological Relevance and Signaling Pathway

Coumarin derivatives, including those with a 4-chloromethyl substitution, have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells. One of the key signaling pathways implicated in this process is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. 4-chloromethyl coumarins have been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.

The diagram below illustrates the inhibitory effect of this compound on the NF-κB signaling pathway, leading to the induction of apoptosis.

G cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-survival Gene Transcription Apoptosis Apoptosis Gene->Apoptosis Compound 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one Compound->IKK Inhibits NFkB_n NF-κB NFkB_n->Gene Activates

Inhibition of the NF-κB pathway by this compound.

Inhibition of the IKK complex by the coumarin derivative prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes. This ultimately leads to the induction of apoptosis in cancer cells.[4][5][6][7]

Conclusion

The new microwave-assisted synthetic route for this compound offers significant advantages over the traditional Pechmann condensation. The dramatic reduction in reaction time, higher yields, and milder reaction conditions make it a more efficient and environmentally friendly option. For researchers in drug development, adopting such modern synthetic methodologies can accelerate the synthesis of lead compounds and facilitate more rapid screening and optimization cycles. The potent inhibitory effect of this class of compounds on the NF-κB signaling pathway underscores their therapeutic potential and warrants further investigation in the development of novel anticancer agents.

References

Comparative Guide to the Biological Activity of 4-(Chloromethyl)-6-ethoxy-2H-chromen-2-one Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one and structurally similar chromen-2-one (coumarin) compounds. Due to limited publicly available data on the specific named compound, this guide draws upon research on related derivatives to highlight potential therapeutic applications and provide a framework for future investigation. The chromene scaffold is a recurring motif in compounds with significant biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Comparative Analysis of Biological Activities

Derivatives of the 2H-chromen-2-one core structure have been extensively studied and have demonstrated a wide range of biological effects. The nature and position of substituents on the chromene ring play a crucial role in determining the specific activity and potency of these compounds.[3]

Anticancer Activity

Numerous chromene derivatives have been investigated for their potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1][4][5] For instance, certain novel chromene derivatives have shown promising activity against liver (HepG-2), colon (HT-29), and breast (MCF-7) cancer cell lines, with some compounds demonstrating higher potency than the reference drug doxorubicin.[4] Another study on a novel 4H-chromen-4-one derivative isolated from a marine Streptomyces species reported potent cytotoxic activity against human colon carcinoma and human prostate adenocarcinoma cells.[6]

Table 1: Anticancer Activity of Selected Chromen-2-one and Chromen-4-one Derivatives

Compound/DerivativeCancer Cell LineIC50/EC50 (µg/mL)Reference
Chromene derivative 2Human colon cancer (HT-29)More active than doxorubicin[4]
Chromene derivative 5Liver cancer (HepG-2)More active than doxorubicin[4]
Chromene derivative 6Breast adenocarcinoma (MCF-7)More active than doxorubicin[4]
4H-chromen-4-one derivativeHuman colon carcinoma9.68[6]
4H-chromen-4-one derivativeHuman prostate adenocarcinoma9.93[6]
Antimicrobial Activity

Coumarin derivatives are well-known for their potential as antimicrobial agents, inhibiting the growth of both bacteria and fungi.[3] Synthetic modifications, particularly at the 3 and 4 positions of the coumarin ring, have been shown to enhance their antimicrobial efficacy.[7] Studies on derivatives of 4-chloro-7-hydroxy-chromen-2-one and 4-hydroxy-chromen-2-one have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus.[7][8] In some cases, the synthesized compounds exhibited higher activity than the standard antibiotic cephalexin and were competitive with streptomycin.[7]

Table 2: Antibacterial Activity of Selected Chromen-2-one Derivatives

Compound/DerivativeBacterial StrainActivity/MIC (µg/mL)Reference
4-(2,6-Dihydroxy-pyrimidin-4-ylamino)-2-oxo-2H-chromen-3-sulfonyl chlorideS. aureus, E. coli, B. cereusHigher activity than cephalexin[7]
{4-[Bis-(2-chloro-ethyl)-amino]-7-hydroxy-2-oxo-2H-chromen-3-yl}-phosphonic acidS. aureus, E. coli, B. cereusHigher activity than cephalexin[7]
(3-Formyl-7-hydroxy-2-oxo-2H-chromen-4-yl)-dithiocarbamic acidS. aureus, E. coli, B. cereusHigher activity than cephalexin[7]
3b (a 4-hydroxy-chromene-2-one derivative)S. aureus, C. albicans130[3]
9c (a 4-hydroxy-chromene-2-one derivative)M. mucedo31.25 (equal to ketoconazole)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the biological activities of chromen-2-one derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HepG-2, HT-29, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized chromene derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with the solvent alone and a reference drug (e.g., doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. The viable cells reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]

Antibacterial Activity Assay (Kirby-Bauer Disk Diffusion Method)
  • Bacterial Culture: The test bacteria (Staphylococcus aureus, E. coli, Bacillus cereus) are grown in a suitable broth medium to a specific turbidity.

  • Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of an agar plate.

  • Disk Application: Sterile filter paper disks are impregnated with known concentrations of the synthesized chromene derivatives (e.g., 2, 3, and 5 mg/mL). Disks with standard antibiotics (e.g., cephalexin, streptomycin) and a solvent control are also placed on the agar surface.[7]

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Data Analysis: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[7]

Visualizing Mechanisms and Workflows

Understanding the underlying mechanisms of action and experimental processes is facilitated by visual diagrams.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Activity Screening cluster_data Data Analysis & Interpretation start Starting Material (e.g., 4-hydroxycoumarin) reaction Chemical Synthesis (e.g., substitution reactions) start->reaction product Purified Chromene Derivative reaction->product characterization Structural Characterization (FTIR, NMR, Mass Spec) product->characterization anticancer Anticancer Assay (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Assay (e.g., Disk Diffusion) characterization->antimicrobial ic50 IC50/EC50 Determination anticancer->ic50 mic MIC/Zone of Inhibition Measurement antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Caption: General workflow for the synthesis, biological evaluation, and analysis of chromen-2-one derivatives.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Chromene Chromen-4-one Derivative Chromene->TLR4 Inhibition

Caption: Potential anti-inflammatory mechanism of action for some chromen-4-one derivatives via TLR4 signaling.[9]

References

A Comparative Guide to the Cytotoxicity Assessment of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one and Related Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the cytotoxic profiles of various coumarin derivatives, offering a framework for assessing the potential of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one. While direct experimental data on the target compound is not currently available in the cited literature, this document summarizes the cytotoxic activities and mechanisms of action of structurally related coumarins, providing valuable context for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity Data

The cytotoxic effects of several coumarin derivatives against various cancer cell lines are summarized below. These compounds serve as relevant benchmarks for evaluating the potential anticancer properties of novel coumarin analogs like this compound. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented to quantify and compare the cytotoxic potency.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
Compound 4 (A coumarin derivative)HL608.09Staurosporine7.48[1]
MCF-73.26Staurosporine3.06[1]
A5499.34Staurosporine3.7[1]
Compound 8b (A coumarin-cinnamic acid hybrid)HepG213.14Staurosporine10.24[1]
MCF-77.35Staurosporine3.06[1]
A5494.63Staurosporine3.7[1]
Coumarin-3-(4-methoxyphenyl)acrylamide 6e HepG21.885-Fluorouracil7.18[2]
Coumarin-3-(3,4-dimethoxyphenyl)acrylamide 6f HepG24.145-Fluorouracil7.18[2]
4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (7) A54948.1--[3]
CRL 154845.1--[3]
7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 (11) K56242.4--[4]
LS18025.2--[4]
MCF-725.1--[4]
Compound 11g (A coumarin Mannich base derivative)HepG22.105-Fluorouracil5.49[5]

Experimental Protocols

A standardized methodology is crucial for the reliable assessment and comparison of cytotoxicity. The MTT assay is a widely adopted colorimetric method for evaluating cell viability.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Culture medium (e.g., DMEM, RPMI-1640)

  • 96-well plates

  • Test compound (e.g., this compound)

  • Control vehicle (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the cell viability against the compound concentration.

G Experimental Workflow for MTT Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate compound_prep Preparation of Compound Dilutions treatment Addition of Compound to Cells compound_prep->treatment incubation Incubation (e.g., 48 hours) treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_formation Incubation (4 hours) (Formation of Formazan) mtt_addition->formazan_formation solubilization Solubilization with DMSO formazan_formation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Potential Mechanisms of Action

Several coumarin derivatives exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and proliferation. Understanding these mechanisms is vital for the rational design and development of new anticancer agents.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. Some coumarin derivatives have been shown to induce apoptosis by inhibiting this pathway.[1]

G Inhibition of PI3K/AKT Pathway by Coumarins cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Coumarin Coumarin Derivative Coumarin->PI3K Inhibits

Caption: PI3K/AKT signaling pathway and coumarin inhibition.

Tubulin Polymerization Inhibition

Another mechanism by which certain coumarins exhibit anticancer activity is through the disruption of microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7]

This comparative guide highlights the cytotoxic potential of the coumarin scaffold and provides a foundation for the systematic evaluation of this compound. Future studies should focus on direct in vitro testing of this compound against a panel of cancer cell lines to elucidate its specific cytotoxic profile and mechanism of action.

References

A Comparative Guide to 4-(Chloromethyl)-6-ethoxy-2H-chromen-2-one and its Bromomethyl Analog for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one and its bromomethyl analog, offering insights into their synthesis, reactivity, and potential biological applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

Physicochemical Properties

The key difference between the two compounds lies in the halogen atom at the 4-methyl position, which significantly influences their reactivity and, potentially, their biological activity. A summary of their basic properties is presented below.

PropertyThis compound4-(Bromomethyl)-6-ethoxy-2H-chromen-2-one (Predicted)
Molecular Formula C₁₂H₁₁ClO₃C₁₂H₁₁BrO₃
Molecular Weight 238.67 g/mol 283.12 g/mol
Appearance SolidSolid (Predicted)
Reactivity ElectrophilicMore electrophilic than the chloro analog
Key Functional Groups Coumarin, Chloromethyl, EthoxyCoumarin, Bromomethyl, Ethoxy

Synthesis

Both this compound and its bromomethyl analog can be synthesized via the Pechmann condensation. This acid-catalyzed reaction involves the condensation of 4-ethoxyphenol with the appropriate ethyl 4-haloacetoacetate.

Experimental Protocol: Pechmann Condensation

Materials:

  • 4-ethoxyphenol

  • Ethyl 4-chloroacetoacetate or Ethyl 4-bromoacetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Ethanol

Procedure:

  • To a stirred mixture of an equimolar amount of 4-ethoxyphenol and the respective ethyl 4-haloacetoacetate, slowly add concentrated sulfuric acid dropwise while maintaining the temperature between 0-5°C using an ice bath.

  • Allow the reaction mixture to stand in an ice chest overnight.

  • Pour the resulting solution into a stream of crushed ice.

  • Filter the solid precipitate and wash thoroughly with water, followed by a wash with cold ethanol to yield the crude product.

  • Recrystallize the crude product from a suitable solvent, such as acetic acid or ethanol, to obtain the purified 4-(halomethyl)-6-ethoxy-2H-chromen-2-one.

Reactivity Comparison

The primary difference in the chemical behavior of these two analogs stems from the nature of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond. Consequently, the bromide ion is a better leaving group than the chloride ion in nucleophilic substitution reactions. This renders the 4-(bromomethyl) analog significantly more reactive towards nucleophiles.

This enhanced reactivity can be advantageous in applications requiring covalent modification of biological macromolecules, such as proteins or nucleic acids. However, it may also lead to lower stability and increased off-target reactions.

Experimental Protocol: Comparative Reactivity Assay (Nucleophilic Substitution)

This protocol outlines a general method to compare the reactivity of the two compounds with a model nucleophile, such as thiophenol, monitored by High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • 4-(bromomethyl)-6-ethoxy-2H-chromen-2-one

  • Thiophenol

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare stock solutions of known concentrations of each coumarin derivative and thiophenol in acetonitrile.

  • In separate reaction vials, mix the coumarin derivative and thiophenol solutions in a 1:1 molar ratio. Add a catalytic amount of triethylamine to facilitate the reaction.

  • At regular time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction mixture and quench the reaction by diluting it with the mobile phase.

  • Analyze the samples by HPLC to monitor the disappearance of the starting material and the appearance of the product.

  • Calculate the rate constants for the reactions of both the chloro and bromo analogs to quantitatively compare their reactivity.

Biological Activity

Coumarin derivatives are known to exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. The introduction of a reactive halomethyl group at the 4-position can enhance these activities, particularly their anticancer potential, by enabling covalent binding to biological targets.

While no direct comparative studies on the biological activity of this compound and its bromomethyl analog are currently available, it is reasonable to hypothesize that the more reactive bromomethyl analog may exhibit greater potency. For instance, studies on other halogenated coumarins have demonstrated significant cytotoxic effects[1]. The increased electrophilicity of the bromomethyl group could lead to more efficient alkylation of target biomolecules, potentially resulting in enhanced antitumor activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method to assess and compare the cytotoxic effects of the two coumarin derivatives on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound and 4-(bromomethyl)-6-ethoxy-2H-chromen-2-one (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Seed HeLa cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Prepare serial dilutions of the chloro and bromo coumarin derivatives in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 48 hours.

  • Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Visualizing the Concepts

To better illustrate the key processes discussed, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Reactants 4-Ethoxyphenol 4-Ethoxyphenol Pechmann Condensation Pechmann Condensation 4-Ethoxyphenol->Pechmann Condensation Ethyl 4-haloacetoacetate Ethyl 4-haloacetoacetate Ethyl 4-haloacetoacetate->Pechmann Condensation Crude Product Crude Product Pechmann Condensation->Crude Product  H₂SO₄, 0-5°C Purification Purification Crude Product->Purification  Recrystallization Final Product Final Product Purification->Final Product

Caption: Workflow for the synthesis of 4-(halomethyl)-6-ethoxy-2H-chromen-2-one.

Reactivity_Comparison Reactivity Comparison: k_Br > k_Cl Chloromethyl Coumarin Chloromethyl Coumarin Substituted Product (Chloro) Substituted Product (Chloro) Chloromethyl Coumarin->Substituted Product (Chloro) k_Cl Bromomethyl Coumarin Bromomethyl Coumarin Substituted Product (Bromo) Substituted Product (Bromo) Bromomethyl Coumarin->Substituted Product (Bromo) k_Br Nucleophile Nucleophile Nucleophile->Substituted Product (Chloro) Nucleophile->Substituted Product (Bromo)

Caption: Comparative reactivity of chloro and bromo analogs with a nucleophile.

Anticancer_Mechanism Halomethyl Coumarin Halomethyl Coumarin Covalent Adduct Covalent Adduct Halomethyl Coumarin->Covalent Adduct Cellular Nucleophile e.g., Protein, DNA Cellular Nucleophile->Covalent Adduct Disruption of Cellular Function Disruption of Cellular Function Covalent Adduct->Disruption of Cellular Function Apoptosis Apoptosis Disruption of Cellular Function->Apoptosis

Caption: Proposed mechanism of anticancer activity via covalent modification.

Conclusion

The choice between this compound and its bromomethyl analog will depend on the specific application. The bromomethyl derivative is expected to be a more potent alkylating agent, which could translate to higher biological activity. However, its increased reactivity might also lead to reduced stability and selectivity. For applications requiring a more stable and moderately reactive compound, the chloromethyl analog may be preferable. Further experimental studies are warranted to fully elucidate and quantify the differences in their reactivity and biological profiles.

References

Comparative Analysis of 4-(Chloromethyl)-6-ethoxy-2H-chromen-2-one for Protein Labeling and Target Engagement Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one, a coumarin-based fluorescent probe, against other common alternatives used in protein labeling and target engagement studies. Due to the limited availability of direct cross-reactivity data for this specific compound, this guide focuses on the inherent reactivity of its structural class and provides the experimental frameworks necessary for its comprehensive evaluation.

Introduction to this compound

This compound belongs to the coumarin family of compounds, which are widely recognized for their fluorescent properties and are often employed as fluorescent dyes and probes in biological research.[1] The key feature of this molecule is the chloromethyl group at the 4-position, which renders it a reactive electrophile. This reactivity allows for the formation of covalent bonds with nucleophilic residues on proteins, such as the thiol group of cysteine, making it a tool for irreversibly labeling proteins. Such probes are valuable for visualizing proteins, studying their interactions, and as precursors in the synthesis of more complex bioactive molecules.[2][3]

Comparison with Alternative Thiol-Reactive Probes

The primary application of a reactive probe like this compound is for covalent labeling of proteins. Its performance and potential for off-target effects (cross-reactivity) can be understood by comparing it to other common classes of thiol-reactive fluorescent probes, such as those based on maleimide and iodoacetamide scaffolds.

Feature4-(Chloromethyl)coumarinsMaleimide-Based ProbesIodoacetamide-Based Probes
Reactive Group ChloromethylMaleimideIodoacetamide
Primary Target Thiols (Cysteine)Thiols (Cysteine)Thiols (Cysteine)
Reaction Type Nucleophilic SubstitutionMichael AdditionNucleophilic Substitution
Reaction pH Typically neutral to slightly basicNeutral (pH 6.5-7.5)Slightly basic (pH 7.5-8.5)
Selectivity Generally reactive towards thiols, but can also react with other nucleophiles like histidine and lysine at higher pH.Highly selective for thiols over amines at neutral pH.[4]Can exhibit non-specific labeling at high dye-to-thiol ratios.[5]
Stability of Conjugate Stable thioether bondStable thioether bondStable thioether bond
Known Issues Potential for broader reactivity with various nucleophiles, leading to off-target labeling.Can undergo hydrolysis at higher pH, reducing labeling efficiency.Labeling can be inhibited by components like thiourea in solubilization buffers.[5]
Common Fluorophores Coumarin (blue/green fluorescence)Alexa Fluor, BODIPY, Rhodamine, etc.[6]Fluorescein, BODIPY, etc.[5][6]

Experimental Protocols for Assessing Cross-Reactivity

To rigorously determine the cross-reactivity profile of this compound, standardized biochemical and cellular assays are essential. The following are detailed protocols for two widely accepted methods.

Kinase Inhibitor Profiling

Given that many small molecules unexpectedly interact with kinases, profiling against a kinase panel is a crucial step in assessing cross-reactivity. This can be performed using luminescence-based ADP detection platforms or by chemoproteomics.

Protocol: Luminescence-Based Kinase Profiling (e.g., ADP-Glo™)

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the compound to various concentrations for dose-response analysis.

    • Prepare kinase reaction buffer, kinase enzymes, and their respective substrates as per the manufacturer's instructions.

  • Kinase Reaction:

    • In a multi-well plate, add the kinase, substrate, and ATP to the reaction buffer.

    • Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the kinase activity against the compound concentration to determine the IC50 value for each kinase, indicating the potency of inhibition. A broad activity across multiple kinases signifies high cross-reactivity.

Protocol: Chemoproteomics-Based Kinase Profiling

  • Cell Lysate Preparation:

    • Culture cells (e.g., HeLa, K562) to a sufficient density.

    • Lyse the cells to obtain a native protein lysate containing a wide range of kinases.

  • Competitive Binding Assay:

    • Incubate the cell lysate with varying concentrations of this compound.

    • Add "kinobeads," which are sepharose beads derivatized with non-selective kinase inhibitors, to the lysate.[7] These beads will bind to kinases whose active sites are not already occupied by the test compound.

    • Incubate to allow for competitive binding.

  • Protein Enrichment and Digestion:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases and digest them into peptides using trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture using quantitative mass spectrometry (e.g., LC-MS/MS with TMT labeling).[8]

    • Quantify the amount of each kinase that was pulled down by the beads at each concentration of the test compound.

    • Generate dose-response curves to determine the binding affinity of the compound for each identified kinase.[8]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement and can reveal off-target binding within a cellular context by measuring changes in protein thermal stability upon ligand binding.[9]

Protocol: High-Throughput Cellular Thermal Shift Assay (HT-CETSA)

  • Cell Treatment:

    • Culture cells in multi-well plates and treat them with varying concentrations of this compound or a vehicle control (DMSO).

    • Incubate for a sufficient time to allow the compound to enter the cells and bind to its targets.

  • Thermal Challenge:

    • Heat the plates in a thermal cycler across a range of temperatures (e.g., 40°C to 65°C) for a short period (e.g., 3 minutes). This induces denaturation and aggregation of proteins that are not stabilized by a bound ligand.[10]

    • Cool the plates to room temperature.

  • Lysis and Separation:

    • Lyse the cells.

    • Separate the soluble protein fraction from the precipitated aggregates, typically by centrifugation.

  • Protein Detection and Analysis:

    • Detect the amount of a specific protein of interest remaining in the soluble fraction using methods like quantitative Western blotting or ELISA-based techniques (e.g., AlphaLISA).[11]

    • Plot the fraction of soluble protein against the temperature for both vehicle- and compound-treated cells.

    • A shift in the melting curve to a higher temperature indicates that the compound binds to and stabilizes the protein, confirming target engagement. Applying this to a broad array of proteins can reveal cross-reactivity.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental logic and potential interactions, the following diagrams are provided.

Experimental_Workflow_Kinase_Profiling cluster_prep Preparation cluster_assay Competitive Binding cluster_analysis Analysis Lysate Cell Lysate (Source of Kinases) Incubation Incubate Lysate with Compound Lysate->Incubation Compound 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one Compound->Incubation Beads Kinobeads (Affinity Matrix) Competition Add Kinobeads for Competitive Binding Beads->Competition Incubation->Competition PullDown Affinity Pull-Down & Wash Competition->PullDown Digestion On-Bead Digestion to Peptides PullDown->Digestion MS LC-MS/MS Quantification Digestion->MS Data Generate IC50 Curves (Binding Affinity) MS->Data CETSA_Workflow start Intact Cells treatment Treat with Compound or Vehicle (DMSO) start->treatment heat Apply Temperature Gradient (Thermal Challenge) treatment->heat lysis Cell Lysis heat->lysis separation Separate Soluble vs. Aggregated Proteins lysis->separation detection Quantify Soluble Target Protein (e.g., Western Blot, ELISA) separation->detection analysis Plot Melting Curves to Determine Thermal Shift (ΔTm) detection->analysis Signaling_Pathway_Interaction cluster_targets Potential Cellular Targets cluster_pathways Signaling Pathways Compound 4-(chloromethyl)-6-ethoxy- 2H-chromen-2-one (Reactive Probe) Target_Kinase Intended Target Kinase (e.g., Kinase A) Compound->Target_Kinase Covalent Inhibition Off_Target_Kinase Off-Target Kinase (e.g., Kinase B) Compound->Off_Target_Kinase Cross-Reactivity (Off-Target) Other_Protein Other Cysteine-Containing Proteins (e.g., Proteases) Compound->Other_Protein Cross-Reactivity (Off-Target) Pathway_A Pathway A Target_Kinase->Pathway_A Pathway_B Pathway B Off_Target_Kinase->Pathway_B Pathway_C Pathway C Other_Protein->Pathway_C Downstream_A Downstream Effects A Pathway_A->Downstream_A Downstream_B Downstream Effects B Pathway_B->Downstream_B Downstream_C Downstream Effects C Pathway_C->Downstream_C

References

Safety Operating Guide

Proper Disposal of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one, a chlorinated organic compound. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure personal safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound is a combustible solid that may cause skin sensitization. Proper handling and disposal are critical to mitigate potential hazards. All disposal procedures should be conducted in accordance with local, state, and federal regulations. It is imperative to consult with a regulatory specialist or a licensed waste disposal service for specific requirements.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact and potential sensitization.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust and splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities or if dust is generated.
Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

For Small Spills (Solid):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure appropriate PPE is worn before cleanup.

  • Containment: Gently sweep the solid material to avoid creating dust.

  • Collection: Place the swept material into a clearly labeled, sealed container for hazardous waste.[1]

  • Decontamination: Clean the spill area with soap and water.

For Large Spills or Spills Involving Liquid Suspension:

  • Evacuate: Evacuate the immediate area.

  • Alert Authorities: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Containment: Use an absorbent material like vermiculite or sand to contain the spill.[2] Do not use combustible materials like paper towels.

  • Professional Cleanup: Allow trained personnel to manage the cleanup and disposal.

Operational Disposal Plan

The disposal of this compound must be handled by a licensed professional waste disposal service.[1] As a chlorinated organic compound, it requires segregation from other waste streams.

Step-by-Step Disposal Procedure:
  • Waste Segregation:

    • Collect all solid waste of this compound in a designated, leak-proof container.

    • This waste must be kept separate from non-halogenated organic waste and other laboratory trash.[3][4]

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution and local regulations.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.

    • Provide them with the necessary documentation, including the Safety Data Sheet (SDS) if requested.

The final disposal method for chlorinated organic compounds often involves high-temperature incineration at a specialized facility to ensure complete destruction and prevent environmental contamination.[5][6]

Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound.

cluster_handling Initial Handling & Collection cluster_packaging Packaging & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal a Generation of Waste (e.g., unused chemical, contaminated labware) b Wear Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Segregate as Chlorinated Organic Waste b->c d Place in a Designated, Leak-Proof Container c->d e Securely Seal the Container d->e f Label Container Clearly: 'Hazardous Waste' Chemical Name e->f g Store in a Designated Hazardous Waste Area f->g h Ensure Proper Ventilation and Segregation g->h i Contact EHS or Licensed Waste Disposal Service h->i j Arrange for Pickup and Provide Documentation i->j k Transport to an Approved Waste Disposal Facility (e.g., for Incineration) j->k

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.